Product packaging for N-Methyldidecylamine(Cat. No.:CAS No. 7396-58-9)

N-Methyldidecylamine

Cat. No.: B1630444
CAS No.: 7396-58-9
M. Wt: 311.6 g/mol
InChI Key: ATBNMWWDBWBAHM-UHFFFAOYSA-N
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Description

Didecylmethyl amine appears as a clear slightly light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H45N B1630444 N-Methyldidecylamine CAS No. 7396-58-9

Properties

IUPAC Name

N-decyl-N-methyldecan-1-amine
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InChI

InChI=1S/C21H45N/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3
Source PubChem
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InChI Key

ATBNMWWDBWBAHM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCN(C)CCCCCCCCCC
Source PubChem
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Molecular Formula

C21H45N
Record name DIDECYLMETHYL AMINE
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DSSTOX Substance ID

DTXSID5027649
Record name N-Methyldidecylamine
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Molecular Weight

311.6 g/mol
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Physical Description

Didecylmethyl amine appears as a clear slightly light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid
Record name DIDECYLMETHYL AMINE
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Record name 1-Decanamine, N-decyl-N-methyl-
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CAS No.

7396-58-9
Record name DIDECYLMETHYL AMINE
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Record name Didecylmethylamine
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Record name N-Methyldidecylamine
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Record name N-methyldidecylamine
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Foundational & Exploratory

An In-Depth Technical Guide to N-Methyldidecylamine: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldidecylamine is a tertiary amine with significant applications across various industrial and research sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, supported by experimental protocols for their determination. The document further explores its key applications, including its role as a precursor in the synthesis of quaternary ammonium (B1175870) surfactants and its use as a reagent in the development of novel anthraquinone-based compounds with potential therapeutic applications. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound, also known as Didecylmethylamine, is a long-chain tertiary amine. Its structure consists of a nitrogen atom bonded to one methyl group and two decyl chains.

Table 1: General Identifiers for this compound

IdentifierValue
CAS Number 7396-58-9[1][2]
Molecular Formula C₂₁H₄₅N[1][2]
Molecular Weight 311.59 g/mol [2]
IUPAC Name N-decyl-N-methyldecan-1-amine[1]
Synonyms Didecylmethylamine, DAMA-10, Di-n-decylmethylamine[2]
InChI Key ATBNMWWDBWBAHM-UHFFFAOYSA-N[1]
Canonical SMILES CCCCCCCCCCN(C)CCCCCCCCCC[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of experimental procedures.

Table 2: Physical Properties of this compound

PropertyValue
Appearance Clear, slightly light yellow liquid with a fish-like odor[1][2]
Melting Point -7.4 °C[2]
Boiling Point 145 °C at 2 mmHg[2][3]
365.2 °C at 760 mmHg[1]
Density 0.807 g/mL at 20 °C[2][4]
Flash Point 93 °C (closed cup)[2][3]
Water Solubility Insoluble; 1.2 µg/L[1][2]
Vapor Pressure 1.6 x 10⁻⁵ mmHg at 25 °C[1][2]

Table 3: Spectroscopic and Computational Data for this compound

PropertyValue
Refractive Index (n20/D) 1.448[2]
pKa (Predicted) 9.83 ± 0.50[1][2]
LogP (Predicted) 9.63[1]
Polar Surface Area 3.24 Ų[1]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Density Determination

The density of this compound can be determined using a digital density meter according to the ASTM D4052 standard test method.[1]

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the U-tube caused by the mass of the sample is used, in conjunction with calibration data, to determine the density of the sample.[2]

  • Apparatus: A digital density meter equipped with a temperature-controlled cell.

  • Procedure:

    • Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

    • Equilibrate the sample to the desired measurement temperature (e.g., 20 °C).

    • Introduce the sample into the measurement cell, ensuring no air bubbles are present.

    • Record the density reading once the value has stabilized.

Flash Point Determination

The flash point can be determined using the Pensky-Martens closed-cup method as described in ASTM D93.[4][5]

  • Principle: A brass test cup is filled with the sample and heated at a controlled rate while being stirred. An ignition source is periodically directed into the cup until a flash is observed. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6]

  • Apparatus: Pensky-Martens closed-cup flash point tester (manual or automated).

  • Procedure (Procedure A for distillate fuels is applicable):

    • Fill the test cup with the this compound sample to the specified level.

    • Place the lid on the cup and begin heating and stirring at the prescribed rates.

    • Apply the ignition source at regular temperature intervals.

    • Record the temperature at which a distinct flash is observed inside the cup.

    • Correct the observed flash point for any deviation from the standard atmospheric pressure.

Refractive Index Determination

The refractive index can be measured using a refractometer following the guidelines of ASTM D1218.[1][7]

  • Principle: This method measures the refractive index using the critical angle method with monochromatic light (typically the sodium D-line at 589.3 nm).[4]

  • Apparatus: A precision refractometer with temperature control.

  • Procedure:

    • Calibrate the instrument using certified liquid standards.

    • Apply a small amount of the this compound sample to the prism of the refractometer.

    • Allow the sample to reach thermal equilibrium with the instrument at the desired temperature (e.g., 20 °C).

    • Observe the borderline between the light and dark fields and align it with the crosshairs in the eyepiece.

    • Read the refractive index from the instrument's scale.

pKa Determination

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

  • Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated.[6][8]

  • Apparatus: A pH meter with a calibrated electrode, a burette, and a magnetic stirrer.

  • Procedure:

    • Prepare a dilute solution of this compound in water or a suitable solvent mixture.

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the standard acid solution in small increments from the burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of acid added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of various commercially and scientifically important compounds.

Synthesis of this compound

A common industrial method for the synthesis of N-methyl-dialkylamines involves the reaction of a secondary dialkylamine with formaldehyde (B43269).[9]

  • Reaction: Didecylamine is reacted with formaldehyde at elevated temperatures (100-200 °C).

  • Stoichiometry: Typically, 1.5 to 3 moles of formaldehyde are used per mole of the secondary amine.[9]

  • Workup: The resulting reaction product is degassed, the aqueous phase is separated, and the organic phase containing this compound is purified by distillation.[9]

SynthesisWorkflow Didecylamine Didecylamine Reactor Reaction (100-200°C) Didecylamine->Reactor Formaldehyde Formaldehyde Formaldehyde->Reactor Degassing Degassing Reactor->Degassing Separation Phase Separation Degassing->Separation Distillation Distillation Separation->Distillation Organic Phase Product This compound Distillation->Product

Simplified workflow for the synthesis of this compound.
Applications

This compound is a key starting material for the production of quaternary ammonium compounds (quats), which are widely used as cationic surfactants.

  • Reaction: this compound undergoes quaternization (the Menshutkin reaction) with an alkylating agent, such as benzyl (B1604629) chloride or methyl chloride, to form the corresponding quaternary ammonium salt.[10]

  • Applications of Derived Surfactants: These surfactants have applications as fabric softeners, hair conditioners, disinfectants, and phase transfer catalysts.[10]

QuatSynthesis NMDDA This compound Quaternization Quaternization NMDDA->Quaternization AlkylatingAgent Alkylating Agent (e.g., Benzyl Chloride) AlkylatingAgent->Quaternization Quat Quaternary Ammonium Surfactant Quaternization->Quat Applications Applications: - Disinfectants - Fabric Softeners - Phase Transfer Catalysts Quat->Applications AnticancerSynthesis cluster_synthesis Synthetic Pathway cluster_application Application AnthraquinoneCore Anthraquinone Core Structure Reaction Multi-step Synthesis AnthraquinoneCore->Reaction NMDDA This compound (Reagent) NMDDA->Reaction OtherReagents Other Reagents OtherReagents->Reaction NovelDerivative Novel Anthraquinone Derivative Reaction->NovelDerivative BiologicalScreening Biological Screening NovelDerivative->BiologicalScreening AnticancerActivity Potential Anticancer Activity BiologicalScreening->AnticancerActivity

References

An In-depth Technical Guide to the Synthesis of N-Methyldidecylamine from Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methyldidecylamine, a tertiary amine with applications in chemical synthesis and as a reagent in the development of novel compounds. The primary focus of this document is the synthesis from its secondary amine precursor, didecylamine (B41449), via the Eschweiler-Clarke reaction. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound (CAS 7396-58-9) is a tertiary amine that serves as a valuable intermediate in organic synthesis.[1][2] Its synthesis from the corresponding secondary amine, didecylamine, is most effectively and commonly achieved through the Eschweiler-Clarke reaction. This method offers a high-yielding and selective N-methylation that crucially avoids the over-methylation and formation of quaternary ammonium (B1175870) salts, a common side reaction with other methylation techniques.[3][4][5][6] The Eschweiler-Clarke reaction utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent in a one-pot reductive amination process.[3][7]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, purification, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₄₅N[8]
Molecular Weight 311.59 g/mol [8]
CAS Number 7396-58-9[1]
Appearance Clear to slightly light yellow liquid with a fish-like odor.[1][8]
Melting Point -7.4 °C[8]
Boiling Point 145 °C at 2 mmHg[8]
Density 0.807 g/mL at 20 °C[8]
Refractive Index n20/D 1.448[8]
Solubility Insoluble in water.[1][9]

Synthesis of this compound via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and widely used method for the N-methylation of primary and secondary amines.[3][4][5] In the case of synthesizing this compound, the secondary amine didecylamine is reacted with an excess of formaldehyde and formic acid.[3][10]

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[11][12] The key steps are:

  • Iminium Ion Formation: The secondary amine, didecylamine, reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to yield a resonance-stabilized iminium ion.[11]

  • Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step forms the tertiary amine, this compound.[11][12]

  • Irreversibility: The reaction is driven to completion by the decomposition of the resulting protonated formic acid into carbon dioxide and water, making the process irreversible.[3]

A key advantage of this reaction is that the tertiary amine product is unable to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[3][12]

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism for this compound Synthesis cluster_0 Iminium Ion Formation cluster_1 Hydride Transfer and Product Formation Didecylamine Didecylamine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Didecylamine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O H2O H₂O Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid Formic Acid Formic_Acid->Hydride_Transfer N_Methyldidecylamine This compound (Tertiary Amine) Hydride_Transfer->N_Methyldidecylamine CO2 CO₂ Hydride_Transfer->CO2 +

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the Eschweiler-Clarke reaction of secondary amines and is expected to provide a high yield of this compound.[11]

Materials:

  • Didecylamine (1.0 eq)

  • Formic acid (1.8 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) for basification

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine didecylamine (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it under reflux with stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution. A typical reaction time is several hours.[3][11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and 1 M HCl to the mixture.

    • Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

    • Basify the aqueous phase to a pH of approximately 11-12 by the addition of a strong base such as NaOH or KOH.

    • Extract the basic aqueous phase with three portions of DCM.

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation.[8]

Expected Yield:

While a specific yield for the synthesis of this compound is not extensively reported, the general Eschweiler-Clarke reaction for secondary amines is known to be high-yielding, often exceeding 90%. A reported yield for a similar reaction is 98%.[11]

Table 2: Summary of a Representative Eschweiler-Clarke Reaction

ReactantMolar Equivalents
Secondary Amine1.0
Formic Acid1.8
Formaldehyde (37% aq.)1.1
Reaction Conditions Value
Temperature80 °C
Time18 h
Reported Yield 98%

Data adapted from a general procedure.[11]

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Didecylamine, Formic Acid, and Formaldehyde B Heat to 80-100 °C with Stirring A->B C Cool to Room Temperature B->C D Add H₂O and 1M HCl C->D E Extract with DCM D->E F Basify Aqueous Phase (pH 11-12) E->F G Extract with DCM (3x) F->G H Combine Organic Layers G->H I Dry with Na₂SO₄ H->I J Filter I->J K Concentrate under Reduced Pressure J->K L Vacuum Distillation (if necessary) K->L M M L->M This compound

Caption: A step-by-step workflow for the synthesis and purification.

Spectroscopic Data

The characterization of the synthesized this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.

Table 3: Spectroscopic Data for this compound

Technique Expected Data Reference
¹H NMR Spectral data available on PubChem.[1]
¹³C NMR Spectral data available on PubChem and SpectraBase.[1][13]
Mass Spec (GC-MS) Mass spectrum available on PubChem.[1]

While direct spectral data is not provided here, it can be accessed through the referenced databases.

Conclusion

The synthesis of this compound from didecylamine is efficiently achieved using the Eschweiler-Clarke reaction. This method is highly advantageous due to its high yield, operational simplicity, and its ability to prevent the formation of quaternary ammonium byproducts. The provided experimental protocol, based on established procedures, offers a reliable pathway for the synthesis of this tertiary amine for research and development purposes. The physicochemical and spectroscopic data summarized in this guide will be instrumental in the handling and characterization of the final product.

References

Spectroscopic Analysis of N-Methyldidecylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis and characterization of N-Methyldidecylamine, a tertiary amine with applications in chemical synthesis, including as a reagent in the development of potential anticancer compounds.[1][2][3] This document outlines the expected spectral data, detailed experimental protocols for its analysis, and a logical workflow for its comprehensive spectroscopic characterization.

Physicochemical Properties of this compound

This compound is a clear, slightly light-yellow liquid with a characteristic fish-like odor.[2][4] It is insoluble in water and has a density less than that of water.[2][4]

PropertyValueReference
Molecular Formula C₂₁H₄₅N[1][4][5]
Molecular Weight 311.59 g/mol [1][3][5]
CAS Number 7396-58-9[3][4][5]
Density 0.807 g/mL at 20 °C[2][5]
Refractive Index n20/D 1.448[3][5]

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is predicted based on its chemical structure and typical values for similar aliphatic tertiary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and methylene (B1212753) groups of the decyl chains and the N-methyl group. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear further downfield.[6]

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 2.25s3HN-CH
~ 2.20t4HN-CH ₂(CH₂)₈CH₃
~ 1.45m4HN-CH₂-CH ₂-(CH₂)₇CH₃
~ 1.27m28HN-(CH₂)₂-(CH ₂)₇CH₃
0.88t6HN-(CH₂)₉-CH

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for each carbon environment in the molecule.

Chemical Shift (δ) (ppm)Assignment
~ 58.0C H₂-N
~ 42.5C H₃-N
~ 32.0-C H₂-CH₃ (C9')
~ 29.7Methylene chain carbons (C4'-C8')
~ 29.4Methylene chain carbons (C3')
~ 27.5N-CH₂-C H₂- (C2')
~ 22.8-C H₂-CH₃ (C10')
~ 14.2-CH₂-C H₃
Infrared (IR) Spectroscopy

As a tertiary amine, this compound does not possess N-H bonds. Therefore, its IR spectrum is characterized by the absence of N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[6][7][8] The key absorption bands are due to C-H and C-N vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2850StrongC-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups
1465MediumC-H bending (scissoring) of CH₂ groups
1375MediumC-H bending (symmetric) of CH₃ groups
1250 - 1020Weak to MediumC-N stretching of aliphatic amine
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 311, consistent with its molecular weight and the nitrogen rule (an odd molecular weight for a compound with one nitrogen atom).[9] The fragmentation pattern is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

m/zRelative IntensityAssignment
311Low[M]⁺, Molecular Ion
296Medium[M - CH₃]⁺
184High[CH₃N(CH₂CH₂CH₂CH₂CH₂CH₂CH₂CH₂CH₃)]⁺ (α-cleavage, loss of a C₉H₁₉ radical)
44Medium[CH₃NCH₃]⁺ (further fragmentation)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 20-30 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents like acetone-d₆ or benzene-d₆ can be used depending on solubility and desired spectral resolution.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

¹H and ¹³C NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 128-1024 (or more, depending on concentration).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation:

  • This compound is a liquid and can be analyzed neat.

  • Place one to two drops of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal.

    • Acquire the sample spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Post-Acquisition: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL.

  • Prepare a dilute sample for injection by taking an aliquot of the stock solution and diluting it further to a final concentration of 1-10 µg/mL.

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation & Characterization Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Hexane Sample->Prep_MS Acq_NMR NMR Spectrometer (400 MHz) Prep_NMR->Acq_NMR Acq_IR FT-IR with ATR Prep_IR->Acq_IR Acq_MS GC-MS Prep_MS->Acq_MS Data_NMR 1H & 13C Spectra (Chemical Shifts, Multiplicity) Acq_NMR->Data_NMR Data_IR IR Spectrum (Wavenumbers, Intensity) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Data_MS Interp Structural Elucidation Data_NMR->Interp Data_IR->Interp Data_MS->Interp

Caption: Workflow for Spectroscopic Analysis of this compound.

MassSpec_Fragmentation Molecule This compound C21H45N MolecularIon Molecular Ion [M]+ m/z = 311 Molecule->MolecularIon EI (70 eV) Fragment1 [M - C9H19]+ m/z = 184 (α-cleavage) MolecularIon->Fragment1 Loss of Fragment2 [M - CH3]+ m/z = 296 MolecularIon->Fragment2 Loss of Methyl Radical Radical1 C9H19• Nonyl Radical (not detected) Fragment1->Radical1

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

References

N-Methyldidecylamine (CAS 7396-58-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldidecylamine, with the Chemical Abstracts Service (CAS) number 7396-58-9, is a tertiary amine that is gaining attention in various scientific fields. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, and burgeoning applications, particularly in the realms of oncology and nanotechnology-based drug delivery systems. This document consolidates key data, outlines experimental protocols, and visualizes complex processes to serve as a vital resource for professionals in research and development.

Chemical and Physical Properties

This compound is a clear, slightly light yellow liquid characterized by a fish-like odor.[1] It is a combustible material that is insoluble in water.[1][2] This tertiary amine is composed of a central nitrogen atom bonded to two decyl chains and one methyl group.

PropertyValueReference(s)
CAS Number 7396-58-9[1]
Molecular Formula C21H45N[1]
Molecular Weight 311.59 g/mol [1]
Appearance Clear, slightly light yellow liquid with a fish-like odor[1][3]
Density 0.807 g/mL at 20 °C[1]
Melting Point -7.4 °C[1]
Boiling Point 145 °C at 2 mmHg[1]
Flash Point 93 °C[1]
Water Solubility 1.2 µg/L[1]
LogP 8.8[1]
pKa 9.83 ± 0.50 (Predicted)[1]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through two main synthetic routes:

  • Reductive Amination: This method involves the reaction of didecylamine (B41449) with formaldehyde (B43269) in the presence of a reducing agent and a catalyst.

  • Alkylation: This route entails the alkylation of a suitable amine with a long-chain alkyl halide.

A common laboratory-scale synthesis involves the N-methylation of didecylamine.

Experimental Protocol: N-Methylation of Didecylamine (Illustrative)

This protocol is a general representation of N-methylation and may require optimization for specific laboratory conditions.

Materials:

  • Didecylamine

  • Formaldehyde (37% solution in water)

  • Formic acid (88%)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • To a stirred solution of didecylamine (1 equivalent) in formic acid, add formaldehyde (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 100°C and maintain for 2 hours.

  • Cool the mixture to room temperature and basify with a saturated solution of sodium bicarbonate until the pH is approximately 9.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

G cluster_synthesis General Synthesis Workflow for this compound start Start: Didecylamine reagents Add Formaldehyde and Formic Acid start->reagents reaction Heat to 100°C for 2 hours reagents->reaction workup Basify with NaHCO3 and Extract with Ether reaction->workup purification Dry, Filter, and Evaporate Solvent workup->purification product Product: this compound purification->product

General Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate and reagent in several areas of research and development, most notably in the synthesis of potential anticancer agents and as a capping agent in the formation of nanoparticles for drug delivery.

Synthesis of Anthraquinone-Based Anticancer Agents

This compound is a key reagent in the synthesis of novel anthraquinone (B42736) compounds that exhibit potential as anticancer agents.[4][5] These synthesized compounds often function through mechanisms involving DNA intercalation and alkylation, leading to cellular apoptosis.

Mechanism of Action of Resulting Anthraquinone Derivatives:

The anticancer activity of many anthraquinone derivatives stems from their ability to interact with cellular DNA. The planar aromatic structure of the anthraquinone core allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[6][7] This disrupts the normal structure of DNA and can inhibit processes like DNA replication and transcription. Additionally, some derivatives can alkylate DNA, forming covalent bonds that further damage the DNA structure and trigger cell death pathways.[2][3]

G cluster_moa Mechanism of Action of Anthraquinone Derivatives Anthraquinone Anthraquinone Derivative DNA Cellular DNA Anthraquinone->DNA interacts with Intercalation DNA Intercalation DNA->Intercalation Alkylation DNA Alkylation DNA->Alkylation Replication_Inhibition Inhibition of DNA Replication Intercalation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Intercalation->Transcription_Inhibition Alkylation->Replication_Inhibition Alkylation->Transcription_Inhibition Apoptosis Apoptosis (Cell Death) Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Simplified signaling pathway of anthraquinone derivatives.

Role in Nanoparticle Synthesis for Drug Delivery

This compound can be employed as a capping agent in the synthesis of nanoparticles.[6] In this role, the amine group coordinates to the surface of the growing nanoparticle, while its long alkyl chains provide a steric barrier, preventing aggregation and controlling the size and stability of the nanoparticles. These functionalized nanoparticles can then be loaded with therapeutic agents for targeted drug delivery.

Experimental Protocol: Synthesis of Didecylamine-Capped Palladium Nanoparticles (Adapted)

This protocol is adapted from methods using similar long-chain amines and can be modified for this compound.

Materials:

Procedure:

  • In a three-neck round-bottom flask under an inert atmosphere, dissolve Pd(acac)₂ in anhydrous toluene.

  • Add this compound to the solution and stir.

  • Heat the mixture to 60°C.

  • In a separate vial, dissolve the tert-butylamine borane complex in anhydrous toluene.

  • Slowly inject the reducing agent solution into the heated palladium precursor solution with vigorous stirring. A color change indicates nanoparticle formation.

  • Continue stirring at 60°C for 1 hour.

  • Cool the solution to room temperature.

  • Precipitate the nanoparticles by adding excess ethanol and collect them by centrifugation.

  • Wash the nanoparticles with ethanol to remove impurities.

  • Disperse the purified nanoparticles in a non-polar solvent for storage.

G cluster_nanoparticle Workflow for Nanoparticle Synthesis start Start: Pd(acac)2 in Toluene add_capping_agent Add this compound start->add_capping_agent heat Heat to 60°C add_capping_agent->heat add_reducing_agent Inject tert-Butylamine Borane heat->add_reducing_agent formation Nanoparticle Formation add_reducing_agent->formation purification Precipitate with Ethanol & Centrifuge formation->purification product Purified Nanoparticles purification->product

Workflow for didecylamine-capped nanoparticle synthesis.

Toxicology and Safety

This compound is classified as toxic and may cause severe injury or death upon inhalation, ingestion, or skin contact.[1] It is also corrosive and can cause skin irritation and eye damage.[8]

Toxicity DataValueSpeciesReference(s)
Acute Oral LD50 >500 mg/kg to <2,000 mg/kgRat[1]
Acute Dermal LD50 >4,000 mg/kgRat[1]
Acute Inhalation LC50 5.1 mg/L/4 hour (aerosol)Rat[1]

Handling and Personal Protective Equipment (PPE):

  • Wear splashproof goggles or a face shield, chemical-resistant gloves, and an impervious apron and footwear.[1]

  • Use a NIOSH-approved respirator for particles, gases, and vapors.[1]

  • An eyewash station and emergency shower should be readily available in the work area.[1]

Regulatory Information

This compound is listed on several international chemical inventories, indicating its commercial use and the need for regulatory compliance.

InventoryStatusReference(s)
EINECS (European Inventory of Existing Commercial Chemical Substances) Listed (230-990-1)[8]
TSCA (Toxic Substances Control Act, USA) Listed[9]
DSL/NDSL (Domestic/Non-Domestic Substances List, Canada) Listed[10]
AICS (Australian Inventory of Chemical Substances) Listed[10]
IECSC (Inventory of Existing Chemical Substances in China) Listed[10]
KECL (Korean Existing Chemicals List) Listed[10]

Conclusion

This compound is a tertiary amine with significant potential in synthetic chemistry, particularly in the development of novel therapeutics and advanced materials. Its role as a precursor to potential anticancer compounds and as a functional component in nanoparticle synthesis highlights its importance for researchers and drug development professionals. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for harnessing its full potential while ensuring laboratory and environmental safety. Further research into its direct biological activities and applications in various drug delivery platforms is warranted.

References

A Technical Guide to the Solubility of N-Methyldidecylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyldidecylamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its physicochemical properties, predicted solubility based on analogous compounds, and a detailed experimental protocol for its precise determination.

Introduction to this compound

This compound (CAS No. 7396-58-9) is a tertiary aliphatic amine with the molecular formula C₂₁H₄₅N.[1] It presents as a clear, slightly light yellow liquid with a characteristic fish-like odor.[1][2] This compound is of interest in various chemical synthesis applications, including as a reagent in the preparation of novel anthraquinone-based anticancer compounds.[2][3] A thorough understanding of its solubility is critical for its effective use in research and development, particularly in reaction chemistry, formulation, and purification processes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₄₅N[1]
Molecular Weight311.59 g/mol [1]
AppearanceClear, slightly light yellow liquid with a fish-like odor[1][2]
Melting Point-7.4 °C[1]
Boiling Point145 °C at 2 mmHg[1]
Density0.807 g/mL at 20 °C[1]
Water Solubility1.2 µg/L[1][4]
pKa9.83 ± 0.50 (Predicted)[1]

Solubility in Organic Solvents

This compound, being a high molecular weight aliphatic amine, is generally soluble in a variety of organic solvents.[5][6][7] The governing principle of "like dissolves like" suggests high solubility in nonpolar and moderately polar aprotic solvents due to the predominance of van der Waals forces interacting with its long alkyl chains.[8] While specific quantitative data for this compound is scarce, the solubility of structurally similar tertiary amines provides a strong predictive basis.

A study on the solubility of high molecular weight symmetrical normal aliphatic tertiary amines, such as tridodecylamine (B85476) (C₃₆H₇₅N), offers valuable insight.[9] this compound (C₂₁H₄₅N) is structurally comparable, and its solubility profile is expected to be similar. Table 2 presents the solubility data for tridodecylamine in various organic solvents.

Table 2: Solubility of Tridodecylamine (a structural analog to this compound) in Common Organic Solvents [9]

SolventTemperature (°C)Solubility (g / 100g of solvent)
Acetone100.5
201.5
304.5
Benzene1010.5
2038.0
30Miscible
Carbon Tetrachloride1010.0
2035.0
30Miscible
Cyclohexane108.0
2028.0
30Miscible
1,4-Dioxane102.5
207.5
3025.0
Ethyl Acetate101.0
203.0
309.0
Ethyl Ether104.0
2012.0
3035.0
n-Hexane106.0
2022.0
30Miscible
Iso-octane104.5
2018.0
3065.0
Methanol100.05
200.1
300.2
2-Butanone100.8
202.5
307.0
Toluene1012.0
2045.0
30Miscible
Xylene1015.0
2055.0
30Miscible

Note: This data is for tridodecylamine and serves as an estimate for the solubility behavior of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents, based on the isothermal shake-flask method, a widely accepted technique for measuring equilibrium solubility.[8][10]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Using a calibrated pipette, add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the undissolved solute to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed volumetric flask to remove any suspended micro-droplets or solid particles.

  • Gravimetric Analysis:

    • Determine the mass of the filtered, saturated solution.

    • Carefully evaporate the solvent from the flask under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or using a rotary evaporator).

    • Once the solvent is removed, dry the flask containing the this compound residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent) * 100

    • Solubility can also be expressed in other units such as molarity (mol/L) or mole fraction.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

G A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatic Shaker Bath) A->B C Sedimentation (Allowing Undissolved Solute to Settle) B->C D Sample Withdrawal and Filtration (Syringe and Syringe Filter) C->D E Gravimetric Analysis (Solvent Evaporation and Weighing) D->E F Calculation of Solubility E->F

Caption: Experimental workflow for this compound solubility determination.

Conclusion

While direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, its physicochemical properties and the data from analogous tertiary amines strongly suggest high solubility in nonpolar and moderately polar aprotic solvents, and lower solubility in highly polar protic solvents like methanol. For applications requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for their determination. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating the effective application of this compound in various scientific endeavors.

References

An In-depth Technical Guide to the Reactivity Profile of Tertiary Amines: A Focus on N-Methyldidecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary amines are a pivotal class of organic compounds characterized by a nitrogen atom bonded to three organic substituents. Their unique structural and electronic properties impart a rich and diverse reactivity profile, making them indispensable in a myriad of applications, from industrial catalysis to pharmaceutical development. This technical guide provides a comprehensive overview of the core reactivity of tertiary amines, with a specific focus on N-Methyldidecylamine, a long-chain aliphatic tertiary amine. Key reactions, including nucleophilic substitution, oxidation, and elimination, are discussed in detail, supplemented with experimental protocols and quantitative data where available. Furthermore, this guide explores the burgeoning role of tertiary amines in drug development, particularly in the formulation of advanced drug delivery systems.

Introduction to this compound and Tertiary Amines

This compound (C₂₁H₄₅N) is a tertiary amine featuring a methyl group and two decyl chains attached to a central nitrogen atom.[1][2] Like other tertiary amines, its reactivity is primarily governed by the lone pair of electrons on the nitrogen atom, which renders it both basic and nucleophilic. However, the steric hindrance imposed by the two long alkyl chains significantly influences its reaction kinetics and regioselectivity compared to smaller tertiary amines.

Tertiary amines are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[3][4] Their ability to act as bases, nucleophiles, and catalysts makes them versatile tools in organic synthesis. In the pharmaceutical industry, the amine functional group is one of the most common moieties found in drug molecules, contributing to properties such as solubility and target binding.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling and application in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₂₁H₄₅N[1][2]
Molecular Weight 311.59 g/mol [1][2]
Appearance Clear to slightly light yellow liquid with a fish-like odor[1][2]
Melting Point -7.4 °C[1]
Boiling Point 145 °C at 2 mmHg[1]
Density 0.807 g/mL at 20 °C[1]
Flash Point 93 °C[1]
Water Solubility 1.2 µg/L[1]
pKa (Predicted) 9.83 ± 0.50[2]
LogP (Predicted) 8.8[1]

Core Reactivity Profile

The reactivity of this compound, as a representative tertiary amine, can be categorized into three main types of reactions: nucleophilic substitution, oxidation, and elimination reactions.

Nucleophilic Substitution: The Menshutkin Reaction

Tertiary amines are excellent nucleophiles and readily react with electrophiles, such as alkyl halides, in a classic Sₙ2 reaction known as the Menshutkin reaction. This reaction results in the formation of a quaternary ammonium (B1175870) salt. The long alkyl chains in this compound introduce significant steric hindrance, which can affect the reaction rate.

Workflow for Nucleophilic Substitution (Menshutkin Reaction)

G cluster_start Starting Materials cluster_process Reaction cluster_product Product Tertiary Amine\n(this compound) Tertiary Amine (this compound) SN2 Reaction SN2 Reaction Tertiary Amine\n(this compound)->SN2 Reaction Alkyl Halide\n(Electrophile) Alkyl Halide (Electrophile) Alkyl Halide\n(Electrophile)->SN2 Reaction Quaternary Ammonium Salt Quaternary Ammonium Salt SN2 Reaction->Quaternary Ammonium Salt

Caption: General workflow of the Menshutkin reaction with a tertiary amine.

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt

The synthesis of N,N-dimethyl dodecyl-(4-vinyl benzyl) ammonium chloride, a close analog of a product from this compound, provides a relevant experimental protocol.[6]

Materials:

Procedure:

  • Dissolve 10.65 g of N,N-dimethyl-dodecylamine in 6 mL of methanol.

  • Prepare a solution of 4-vinylbenzyl chloride in a conical flask.

  • Slowly add the 4-vinylbenzyl chloride solution to the amine solution with vigorous stirring.

  • Add a small amount of benzyl quinine to prevent polymerization of the 4-vinylbenzyl chloride.

  • Maintain the reaction mixture at 30°C for 36 hours.

  • After the reaction, pour the product into a beaker and add pure ethanol (B145695). Let it stand for 24 hours.

  • Add more ethanol to the viscous liquid to precipitate the product.

  • Collect the precipitate and recrystallize from ethyl acetate to obtain the purified quaternary ammonium salt.

Quantitative Data: While specific yield data for the reaction with this compound is not readily available in the literature, similar reactions typically proceed with high yields, often exceeding 90%, depending on the specific reactants and conditions.

Oxidation: Formation of Amine N-Oxides

Tertiary amines can be oxidized to form amine N-oxides. Common oxidizing agents include hydrogen peroxide, peroxy acids, and ozone.[7] The lone pair on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent. The resulting N-oxides are highly polar and have applications as surfactants and in drug delivery. The steric hindrance in this compound can influence the rate of oxidation.

Workflow for Tertiary Amine Oxidation

G cluster_start Starting Materials cluster_process Reaction cluster_product Product Tertiary Amine\n(this compound) Tertiary Amine (this compound) Oxidation Oxidation Tertiary Amine\n(this compound)->Oxidation Oxidizing Agent\n(e.g., H₂O₂) Oxidizing Agent (e.g., H₂O₂) Oxidizing Agent\n(e.g., H₂O₂)->Oxidation Amine N-Oxide Amine N-Oxide Oxidation->Amine N-Oxide

Caption: General workflow for the oxidation of a tertiary amine to an amine N-oxide.

Experimental Protocol: General Procedure for N-Oxide Formation

Materials:

  • Tertiary Amine (e.g., this compound)

  • Hydrogen Peroxide (30% solution)

  • Methanol or another suitable solvent

  • Manganese Dioxide (for quenching)

Procedure:

  • Dissolve the tertiary amine in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise while maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or NMR).

  • Quench any excess hydrogen peroxide by the careful addition of a small amount of manganese dioxide until gas evolution ceases.

  • Filter the mixture to remove the manganese dioxide.

  • Remove the solvent under reduced pressure to obtain the crude amine N-oxide, which can be further purified by crystallization or chromatography if necessary.

Quantitative Data: The oxidation of tertiary amines to N-oxides is generally a high-yielding reaction, often with yields greater than 90%. The reaction kinetics are typically second-order, dependent on the concentrations of both the amine and the oxidizing agent.

Elimination Reactions: Hofmann and Cope Eliminations

When a quaternary ammonium salt derived from a tertiary amine (like that formed in the Menshutkin reaction) possesses a beta-hydrogen, it can undergo an elimination reaction upon treatment with a strong base, typically silver oxide or a hydroxide, to form an alkene and a tertiary amine. This is known as the Hofmann elimination .[8][9][10] A key characteristic of this reaction is that it follows the "Hofmann rule," where the major product is the least substituted alkene, a consequence of the sterically bulky quaternary ammonium leaving group.[8][9]

A related reaction is the Cope elimination , which involves the thermal decomposition of a tertiary amine N-oxide that has at least one beta-hydrogen. This is an intramolecular syn-elimination that also yields an alkene and a hydroxylamine.

Logical Relationship in Hofmann Elimination

G Quaternary Ammonium Salt Quaternary Ammonium Salt E2 Elimination E2 Elimination Quaternary Ammonium Salt->E2 Elimination Strong Base (e.g., Ag₂O, heat) Strong Base (e.g., Ag₂O, heat) Strong Base (e.g., Ag₂O, heat)->E2 Elimination Least Substituted Alkene (Hofmann Product) Least Substituted Alkene (Hofmann Product) E2 Elimination->Least Substituted Alkene (Hofmann Product) Tertiary Amine Tertiary Amine E2 Elimination->Tertiary Amine

Caption: Key components and products of the Hofmann elimination reaction.

Experimental Protocol: General Procedure for Hofmann Elimination

Materials:

  • Quaternary ammonium iodide (prepared from the tertiary amine)

  • Silver(I) oxide

  • Water

  • Heat source

Procedure:

  • Preparation of Quaternary Ammonium Hydroxide: Treat an aqueous solution of the quaternary ammonium iodide with a suspension of silver(I) oxide in water. Stir the mixture for several hours. Silver iodide will precipitate.

  • Filter off the silver iodide precipitate to obtain an aqueous solution of the quaternary ammonium hydroxide.

  • Elimination: Heat the aqueous solution of the quaternary ammonium hydroxide. The elimination reaction will occur, typically at temperatures between 100-150°C.

  • The alkene product, being volatile, can be collected by distillation. The tertiary amine will remain in the reaction mixture.

  • The products can be separated and purified using standard techniques such as extraction and chromatography.

Quantitative Data: The yield of the Hofmann elimination can vary widely depending on the structure of the quaternary ammonium salt and the reaction conditions. For sterically hindered substrates, the formation of the Hofmann product is highly favored.

Applications in Drug Development and Catalysis

The unique reactivity of tertiary amines, including this compound, makes them valuable in various aspects of drug development and industrial catalysis.

Role in Drug Synthesis and Formulation

Furthermore, the ability of tertiary amines to be protonated at physiological pH makes them key components in drug delivery systems.[1] For instance, long-chain tertiary amines can be incorporated into liposomal formulations .[15][16][17] In the acidic environment of endosomes or lysosomes, the tertiary amine becomes protonated, which can lead to the disruption of the liposome (B1194612) and the release of the encapsulated drug.[1] This pH-sensitive drug release mechanism is a cornerstone of targeted cancer therapy.

Signaling Pathway for pH-Sensitive Drug Release

G Liposome with Tertiary Amine Liposome with Tertiary Amine Endocytosis Endocytosis Liposome with Tertiary Amine->Endocytosis Endosome/Lysosome (Low pH) Endosome/Lysosome (Low pH) Endocytosis->Endosome/Lysosome (Low pH) Protonation of Tertiary Amine Protonation of Tertiary Amine Endosome/Lysosome (Low pH)->Protonation of Tertiary Amine Liposome Destabilization Liposome Destabilization Protonation of Tertiary Amine->Liposome Destabilization Drug Release Drug Release Liposome Destabilization->Drug Release

Caption: Simplified pathway of pH-triggered drug release from a tertiary amine-containing liposome.

Catalytic Activity

Tertiary amines are widely used as catalysts in various organic reactions. This compound can function as a phase-transfer catalyst (PTC) . In a two-phase system (e.g., aqueous and organic), a PTC facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate. The long alkyl chains of this compound enhance its lipophilicity, making it an effective PTC for reactions involving organic-soluble substrates.

Additionally, tertiary amines are known to catalyze polymerization reactions , such as the ring-opening polymerization of benzoxazines.[1][7] They can act as initiators or accelerators in these processes. The catalytic activity is influenced by the basicity and steric accessibility of the amine's lone pair.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It is incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides.[1] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound, as a representative long-chain tertiary amine, exhibits a rich and varied reactivity profile. Its nucleophilicity, basicity, and steric properties dictate its behavior in fundamental organic reactions such as nucleophilic substitution, oxidation, and elimination. These characteristics, coupled with its role in the synthesis of bioactive molecules and its utility as a catalyst, underscore the importance of tertiary amines in modern chemical and pharmaceutical sciences. Further research into the quantitative aspects of its reactivity and its application in advanced drug delivery systems will undoubtedly continue to expand its utility and impact.

References

N-Methyldidecylamine: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyldidecylamine (CAS No. 7396-58-9) is a tertiary amine that serves as a critical chemical intermediate in a wide array of industrial and pharmaceutical applications.[1] Its molecular structure, which features two long, ten-carbon alkyl chains and a methyl group attached to a central nitrogen atom, imparts unique physicochemical properties that make it a valuable precursor in the synthesis of specialty chemicals.[1] This guide provides an in-depth technical overview of this compound, including its chemical properties, synthesis protocols, and its role as an intermediate, with a focus on applications relevant to researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fish-like odor.[2][3] It is insoluble in water but soluble in organic solvents.[3] A summary of its key quantitative properties is presented in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₄₅N[4]
Molecular Weight 311.59 g/mol [4]
Melting Point -7.4 °C[2][4]
Boiling Point 145 °C at 2 mmHg[2][4]
Density 0.807 g/mL at 20 °C[2][4]
Flash Point 93 °C (200.1 °F) - closed cup[4][5]
Refractive Index n20/D 1.448[4]
Water Solubility 1.2 µg/L[2][4]
pKa 9.83 ± 0.50 (Predicted)[3][4]

Table 2: GHS Hazard and Precautionary Information

CategoryInformationReference(s)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H410 (Very toxic to aquatic life with long lasting effects)[5][6]
Precautionary Statements P264, P270, P273, P280, P301+P312, P302+P352[5][6]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Aquatic Acute 1, Aquatic Chronic 1[5][6]
Signal Word Warning[5]

Synthesis of this compound

The primary industrial synthesis of this compound involves the reductive amination of didecylamine (B41449) with formaldehyde (B43269).[7] This method leverages formaldehyde as a methylating agent, which reacts with the secondary amine to form an imine intermediate that is subsequently reduced.[7] Alternative methods include the alkylation of a suitable amine with a long-chain alkyl halide and the direct reaction of dodecanol (B89629) with methylamine (B109427) under acidic conditions.[7]

Experimental Protocol: Reductive Amination of Didecylamine

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Didecylamine

  • Formaldehyde (37% solution in water)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a high-pressure reactor (autoclave), dissolve didecylamine in the chosen anhydrous solvent.

  • Add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the amine.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Add the formaldehyde solution to the reaction mixture. A slight molar excess of formaldehyde is typically used.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to a temperature between 80-120 °C and maintain stirring for several hours (4-24 hours), monitoring the reaction progress by techniques such as GC or TLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

G cluster_synthesis Synthesis Workflow for this compound Didecylamine Didecylamine Reaction Reductive Amination (80-120°C, 10-50 bar) Didecylamine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst Pd/C Catalyst + H₂ Gas Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Purification Vacuum Distillation Filtration->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

Applications as a Chemical Intermediate

This compound is a versatile intermediate primarily used in the synthesis of quaternary ammonium (B1175870) compounds, which function as cationic surfactants.[1][8] These surfactants have widespread applications in various industries.

Key Applications:

  • Surfactant Precursor: It is a key raw material for producing quaternary ammonium compounds used in textile softeners, hair conditioners, and cosmetics.[8]

  • Emulsifiers: Its amphiphilic nature makes it suitable for stabilizing oil-in-water emulsions in oilfield chemicals, metalworking fluids, and agricultural formulations.[8]

  • Pharmaceutical Synthesis: It is used as a reagent in the synthesis of novel anthraquinone (B42736) compounds with potential anticancer properties.[2][4][9][]

  • Corrosion Inhibitors: The compound and its derivatives are utilized as corrosion inhibitors in various industrial settings.[3]

G cluster_application This compound as a Chemical Intermediate NMDDA This compound Quaternization Quaternization Reaction NMDDA->Quaternization AlkylatingAgent Alkylating Agent (e.g., Benzyl (B1604629) Chloride) AlkylatingAgent->Quaternization Quat Quaternary Ammonium Compound Quaternization->Quat Surfactants Cationic Surfactants Quat->Surfactants Applications Applications: - Fabric Softeners - Hair Conditioners - Disinfectants Surfactants->Applications

Workflow of this compound in producing cationic surfactants.

Key Reactions and Mechanisms

This compound, as a tertiary amine, undergoes reactions typical of this class of compounds. Its lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

1. Neutralization: It readily reacts with acids in exothermic reactions to form ammonium salts and water.[2][4][9] This is a fundamental acid-base reaction.

2. Alkylation (Quaternization): As a nucleophile, it can react with alkyl halides (e.g., methyl iodide, benzyl chloride) in an SN2 reaction to form quaternary ammonium salts.[11][12] This reaction is crucial for the synthesis of cationic surfactants.[8]

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt

This protocol outlines the synthesis of N,N-didecyl-N-methyl-N-benzylammonium chloride.

Materials:

  • This compound

  • Benzyl chloride

  • Aprotic solvent (e.g., acetonitrile, acetone)

Procedure:

  • Dissolve this compound in the chosen aprotic solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an equimolar amount of benzyl chloride to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by TLC.

  • Upon completion, the quaternary ammonium salt may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure quaternary ammonium salt.

G cluster_mechanism Simplified Sₙ2 Quaternization Mechanism Reactants This compound + Alkyl Halide TransitionState Transition State [N---C---X]⁺ Reactants->TransitionState Nucleophilic Attack Product Quaternary Ammonium Salt TransitionState->Product Leaving Group Departs

Simplified Sₙ2 mechanism for the quaternization of this compound.

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of surfactants, emulsifiers, and potential pharmaceutical agents. Its unique properties, stemming from its long alkyl chains, make it indispensable in formulations requiring surface activity and in the development of specialty chemicals. A thorough understanding of its synthesis, chemical properties, and reaction mechanisms is essential for researchers and professionals aiming to leverage this compound in new and innovative applications in chemical synthesis and drug discovery.

References

The Pivotal Role of N-Methyldidecylamine in Advanced Surfactant Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyldidecylamine, a tertiary amine with the chemical formula C₂₁H₄₅N, serves as a critical intermediate in the synthesis of a versatile class of cationic surfactants known as quaternary ammonium (B1175870) compounds. Its unique molecular structure, featuring a methyl group and two long decyl chains attached to a nitrogen atom, provides the foundation for producing surfactants with a wide array of applications, from industrial processes to advanced drug delivery systems. This technical guide delves into the synthesis, properties, and applications of surfactants derived from this compound, providing detailed experimental protocols and quantitative data for researchers in the field.

From Tertiary Amine to Cationic Surfactant: The Quaternization Process

The primary role of this compound in surfactant production is as a precursor in the quaternization reaction. This chemical process involves the alkylation of the tertiary amine, converting it into a quaternary ammonium salt, which possesses the characteristic amphiphilic properties of a surfactant. The resulting cationic surfactants have a positively charged nitrogen atom, making them effective at interfaces and giving them unique functionalities.

The most common quaternization reaction for this compound is the Menschutkin reaction, where the tertiary amine is reacted with an alkyl halide.[1] The choice of the alkyl halide determines the specific properties of the final quaternary ammonium salt. For instance, reaction with methyl chloride yields Didecyldimethylammonium chloride (DDAC), a widely used disinfectant and biocide, while reaction with methyl bromide produces Didecyldimethylammonium bromide (DDAB), a compound often employed in the formulation of vesicles for drug delivery.[2][3]

General Synthesis Pathway

The synthesis of didecyldimethylammonium halides from this compound can be represented by the following general reaction scheme:

cluster_reactants Reactants cluster_conditions Reaction Conditions NMDA This compound (C₂₁H₄₅N) QuatSalt Didecyldimethylammonium Halide (DDAC or DDAB) NMDA->QuatSalt Quaternization AlkylHalide Alkyl Halide (e.g., CH₃Cl, CH₃Br) AlkylHalide->QuatSalt Solvent Solvent (e.g., Ethanol, Isopropanol) Solvent->QuatSalt Catalyst Catalyst (e.g., Sodium Carbonate) Catalyst->QuatSalt Heat Heat (75-95 °C) Heat->QuatSalt Pressure Pressure (≤0.18 MPa) Pressure->QuatSalt

Caption: General synthesis pathway of didecyldimethylammonium halides.

Experimental Protocols

A detailed experimental protocol for the synthesis of Didecyldimethylammonium chloride (DDAC) from this compound is outlined in Chinese patent CN101914026A.[4][5]

Synthesis of Didecyldimethylammonium Chloride (DDAC)

Materials:

  • This compound (didecyl methyl tertiary amine)

  • Chloromethane (B1201357) (methyl chloride)

  • Alcohol solvent (e.g., industrial alcohol or isopropanol)

  • Basic catalyst (e.g., sodium carbonate)

Procedure:

  • In a reaction kettle, dissolve a mixture of this compound and chloromethane in the alcohol solvent. The recommended molar ratio of this compound to chloromethane is between 0.98-1.10 : 0.95-1.05.[4][5] The molar ratio of the alcohol solvent to this compound should be in the range of 1.91-1.96 : 1-1.04.[4]

  • Add the basic catalyst. The molar ratio of the catalyst to the alcohol solvent is suggested to be 0.0111–0.0114 : 1–1.04.[4]

  • Heat the mixture to a temperature between 75 °C and 95 °C and allow it to reflux for 4 to 6 hours. The reaction pressure should be maintained at or below 0.18 MPa.[4][5]

  • After the initial reaction period, maintain the temperature between 80 °C and 90 °C for an additional 2 to 3 hours to ensure the reaction goes to completion.[4][5]

  • The resulting product is Didecyldimethylammonium chloride. The described process is reported to yield a product with a purity of 80.0%–82.0% and a pH value between 4.5 and 7.5.[4]

Physicochemical Properties of this compound-Derived Surfactants

The physicochemical properties of the quaternary ammonium salts derived from this compound are crucial for their application. The following tables summarize key data for Didecyldimethylammonium chloride (DDAC) and Didecyldimethylammonium bromide (DDAB).

Table 1: Physicochemical Properties of Didecyldimethylammonium Chloride (DDAC)

PropertyValueReference(s)
CAS Number 7173-51-5
Molecular Formula C₂₂H₄₈ClN[6]
Molecular Weight 362.08 g/mol [2]
Appearance Colorless solid[6]
Melting Point 94-100 °C[2]
Boiling Point Decomposes at >180°C[2]
Density 0.87 g/cm³[6]
Solubility in Water 0.65 g/L at 20 °C[2]
pH (10 g/L in H₂O) 6.5-8.0 at 20 °C

Table 2: Physicochemical Properties of Didecyldimethylammonium Bromide (DDAB)

PropertyValueReference(s)
CAS Number 2390-68-3[7]
Molecular Formula C₂₂H₄₈BrN[7]
Molecular Weight 406.53 g/mol [8]
Appearance White to off-white crystalline powder[9][10]
Melting Point 149-151 °C[7][8]
Solubility Soluble in methanol, hot and cold water[7][9]
Stability Stable, but hygroscopic and incompatible with strong oxidizing agents[7][9][10]

Applications in Research and Drug Development

Surfactants derived from this compound, particularly DDAC and DDAB, have significant applications in research and drug development due to their antimicrobial and formulation properties.

Antimicrobial Activity

DDAC is a broad-spectrum biocide effective against bacteria and fungi.[6] Its mechanism of action involves the disruption of lipid bilayers in microbial cell membranes, leading to the leakage of intracellular components and cell death.[11][12] This property makes it a valuable disinfectant in laboratory and pharmaceutical manufacturing settings.

Table 3: Antimicrobial Activity of Didecyldimethylammonium Chloride (DDAC)

MicroorganismMinimum Inhibitory Concentration (MIC)Reference(s)
Escherichia coli1.3 mg/L[11]
Staphylococcus aureus0.4 - 1.8 µg/mL[13]
Various food-related bacteria0.5 - 6.0 mg/L[14]
Drug Delivery Systems

The amphiphilic nature of this compound-derived surfactants allows them to self-assemble into vesicles, such as liposomes, in aqueous solutions. These vesicles can encapsulate both hydrophilic and hydrophobic drug molecules, making them promising carriers for targeted drug delivery.[15][16] Cationic liposomes formulated with DDAB have been shown to effectively deliver DNA and RNA to cells, a critical aspect of gene therapy research.[3][17][18]

The workflow for utilizing these surfactants in drug delivery can be visualized as follows:

cluster_synthesis Surfactant Synthesis cluster_formulation Vesicle Formulation cluster_application Drug Delivery Application NMDA This compound Quaternization Quaternization NMDA->Quaternization DDAB Didecyldimethylammonium Bromide (DDAB) Quaternization->DDAB Hydration Hydration & Self-Assembly DDAB->Hydration Lipids Phospholipids + Cholesterol Lipids->Hydration Drug Active Pharmaceutical Ingredient (API) Drug->Hydration Vesicle Drug-Loaded Cationic Vesicle (Liposome) Hydration->Vesicle CellularUptake Cellular Uptake Vesicle->CellularUptake DrugRelease Intracellular Drug Release CellularUptake->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Workflow for drug delivery using DDAB-based vesicles.

Conclusion

This compound is a fundamental building block in the production of high-performance cationic surfactants. The quaternization of this tertiary amine leads to the formation of quaternary ammonium salts with tunable properties and a broad spectrum of applications. For researchers and professionals in drug development, understanding the synthesis and physicochemical characteristics of these surfactants is paramount for designing novel antimicrobial agents and sophisticated drug delivery vehicles. The detailed protocols and compiled data in this guide provide a solid foundation for further innovation in this exciting field.

References

Safety and handling of N-Methyldidecylamine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of N-Methyldidecylamine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a long-chain aliphatic amine utilized in various chemical synthesis applications, including as a reagent in the development of potential anticancer compounds.[1][2][3] Adherence to strict safety protocols is imperative due to its hazardous properties.

Chemical and Physical Properties

This compound is a clear, slightly light-yellow liquid with a characteristic fish-like odor.[1][2][3][4] It is insoluble in water and has a density lower than water, causing it to float on the surface.[1][2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₄₅N
Molecular Weight 311.59 g/mol
CAS Number 7396-58-9
Appearance Clear, slightly light-yellow liquid with a fish-like odor
Melting Point -7.4 °C
Boiling Point 145 °C at 2 mmHg
Flash Point 93 °C (closed cup)
Density 0.807 g/mL at 20 °C
Water Solubility 1.2 µg/L
Vapor Pressure 1.6E-05 mmHg at 25°C

(Source:[1][2][5][6])

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation.[1][6] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

(Source:[1][6][7])

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[7] Effects of contact may be delayed.[1][2][3]

  • Toxic: May cause severe injury or death if inhaled, ingested, or absorbed through the skin.[1][2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][6][7]

Quantitative Toxicity Data

There are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), specifically for this compound.[5] For context, the OELs for a shorter-chain aliphatic amine, Dimethylamine, are provided in the table below. These are not directly applicable to this compound but offer a point of reference for the potential hazards of this class of compounds.

Table 3: Occupational Exposure Limits for Dimethylamine (for reference)

OrganizationLimitValue
OSHAPEL (8-hour TWA)10 ppm
NIOSHREL (10-hour TWA)10 ppm
ACGIHTLV (8-hour TWA)5 ppm
ACGIHSTEL (15-minute)15 ppm

(Source:[8])

Experimental Protocols: Safe Handling in the Laboratory

The following protocols are based on standard operating procedures for handling corrosive liquids and should be adapted to specific laboratory conditions.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment must be conducted to determine the appropriate level of PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Start: Handling this compound eye_protection Eye Protection: - Chemical safety goggles (required) - Face shield (for splash risk) start->eye_protection Always wear hand_protection Hand Protection: - Chemical-resistant gloves (e.g., nitrile, neoprene) - Inspect gloves before use eye_protection->hand_protection body_protection Body Protection: - Lab coat (required) - Chemical-resistant apron (for larger quantities) hand_protection->body_protection respiratory_protection Respiratory Protection: - Use in a certified chemical fume hood - Respirator if ventilation is inadequate body_protection->respiratory_protection end Proceed with Experiment respiratory_protection->end

Caption: Required Personal Protective Equipment for handling this compound.

Weighing and Dispensing
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Dispensing: Use a calibrated pipette with a disposable tip or a graduated cylinder for transferring the liquid. Never pipette by mouth.

  • Weighing: If weighing is necessary, tare a sealed container, add the amine inside the fume hood, and re-seal before moving to the balance.

  • Containment: Perform all transfers over a secondary containment tray to catch any potential drips or spills.

Storage
  • Store this compound in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.

  • Store below eye level.[10]

  • Segregate from incompatible materials such as acids, oxidizing agents, isocyanates, and halogenated organics.[1]

Waste Disposal
  • Dispose of this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of down the drain.[9]

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered non-hazardous.[11]

Emergency Procedures

First Aid Measures

Table 4: First Aid for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

(Source:[2][12])

Spill Response

Spill_Response cluster_spill This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate immediate area Alert others spill->evacuate assess Assess spill size and risk evacuate->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill large_spill Large Spill (Contact EHS/Emergency Services) assess->large_spill High risk ppe Don appropriate PPE small_spill->ppe Low risk end Spill Cleaned large_spill->end Follow institutional procedures contain Contain spill with absorbent material (e.g., vermiculite, sand) ppe->contain absorb Absorb spilled material contain->absorb collect Collect absorbed material into a sealed hazardous waste container absorb->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste and contaminated PPE as hazardous waste decontaminate->dispose dispose->end

Caption: Workflow for responding to a laboratory spill of this compound.

Firefighting Measures
  • This compound is a combustible liquid.[2][3]

  • Suitable extinguishing media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable extinguishing media: Do not use a heavy stream of water, as it may spread the fire.

  • Hazards from combustion: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides.[1][2][3]

  • Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicology and Potential Signaling Pathways

While the specific toxicokinetics and toxicodynamics of this compound are not well-documented, long-chain aliphatic amines can exert cytotoxic effects. Research on similar compounds, such as oleylamine, suggests that cytotoxicity may be mediated through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to apoptosis (programmed cell death).

The following diagram illustrates a plausible, yet hypothetical, signaling pathway for this compound-induced cytotoxicity based on findings for other long-chain fatty amines. This is a generalized model and has not been specifically validated for this compound.

Toxicity_Pathway cluster_pathway Hypothetical Cellular Toxicity Pathway of this compound amine This compound Exposure stress Cellular Stress (e.g., membrane disruption) amine->stress jnk_p38 Activation of JNK and p38 MAPK stress->jnk_p38 induces erk Inactivation of ERK stress->erk induces caspase Caspase Activation jnk_p38->caspase leads to apoptosis Apoptosis (Programmed Cell Death) erk->apoptosis suppresses caspase->apoptosis executes

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Reactivity: Neutralizes acids in exothermic reactions.[1]

  • Incompatible Materials: Strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Hazardous Reactions: May generate flammable hydrogen gas in combination with strong reducing agents.[1]

This technical guide is intended to provide essential safety and handling information. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before commencing any work.

References

Methodological & Application

Application Note: Synthesis of N-Methyldidecylamine via Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-Methyldidecylamine, a tertiary amine, from didecylamine (B41449) using the Eschweiler-Clarke reaction. This method employs formaldehyde (B43269) as the methyl source and formic acid as the reducing agent, offering a straightforward and high-yielding procedure that avoids the formation of quaternary ammonium (B1175870) salts.[1][2][3] This document outlines the reaction principle, a step-by-step experimental protocol, a summary of key quantitative data, and a visualization of the reaction mechanism.

Introduction

This compound is a tertiary amine with applications in various fields, including as an intermediate in the synthesis of quaternary ammonium compounds used as phase-transfer catalysts, surfactants, and antimicrobial agents. The Eschweiler-Clarke reaction is a well-established and reliable method for the N-methylation of primary and secondary amines.[1][4][5] The reaction proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which is subsequently reduced by formic acid to yield the tertiary amine.[3] The irreversible loss of carbon dioxide drives the reaction to completion.[1]

Reaction Principle

The synthesis of this compound from didecylamine using formaldehyde and formic acid follows the Eschweiler-Clarke reaction mechanism. The secondary amine, didecylamine, first reacts with formaldehyde to form an unstable aminoalcohol intermediate, which then dehydrates to form a methyleneiminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, this compound, with the concurrent release of carbon dioxide.[3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and the expected outcome of the synthesis.

ParameterValueReference
Molecular Formula C₂₁H₄₅N--INVALID-LINK--
Molecular Weight 311.59 g/mol --INVALID-LINK--
Appearance Clear, slightly light yellow liquid[6][7]
Density 0.807 g/mL at 20 °C[6][8]
Boiling Point Not specified
Refractive Index n20/D 1.448--INVALID-LINK--
Solubility Insoluble in water[6][7]
Typical Reaction Yield 90-98%Based on general Eschweiler-Clarke yields[3]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the general Eschweiler-Clarke reaction.[3]

Materials:

  • Didecylamine (C₂₀H₄₃N)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (B109758) (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add didecylamine (1.0 eq).

  • Reagent Addition: To the stirred didecylamine, add formic acid (2.0 eq) followed by the slow addition of an aqueous solution of formaldehyde (37%, 1.5 eq). Caution: The initial reaction may be exothermic.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain it under reflux with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium hydroxide until the pH of the aqueous layer is approximately 11-12.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation.

Reaction Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Didecylamine, Formic Acid, and Formaldehyde to Flask B 2. Heat Mixture to 90-100 °C under Reflux for 12-18h A->B C 3. Cool to Room Temperature and Basify with NaOH B->C D 4. Extract with Dichloromethane C->D E 5. Wash Organic Layer with Water and Brine D->E F 6. Dry with Anhydrous Sodium Sulfate E->F G 7. Filter and Evaporate Solvent F->G H 8. (Optional) Vacuum Distillation G->H I This compound (Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

Reaction Signaling Pathway (Mechanism)

The following diagram illustrates the mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

ReactionMechanism Didecylamine Didecylamine (R₂NH, R=Decyl) Iminium Iminium Ion [R₂N=CH₂]⁺ Didecylamine->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Product This compound (R₂NCH₃) Iminium->Product + Formic Acid (Hydride Transfer) FormicAcid Formic Acid (HCOOH) FormicAcid->Product CO2 Carbon Dioxide (CO₂) FormicAcid->CO2 - [H⁻]

Caption: Mechanism of the Eschweiler-Clarke reaction.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Formic acid is corrosive and formaldehyde is a suspected carcinogen; appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The neutralization step with sodium hydroxide is exothermic and should be performed with caution.

Conclusion

The Eschweiler-Clarke reaction provides an efficient and direct route for the synthesis of this compound from didecylamine. The protocol is robust, high-yielding, and avoids the formation of quaternary byproducts, making it a valuable method for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: N-Methyldidecylamine as a Corrosion Inhibitor for Carbon Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of carbon steel is a significant challenge across various industries, leading to structural degradation and economic losses. Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen, are highly effective in mitigating corrosion. N-Methyldidecylamine, a tertiary amine with two long alkyl chains, is a promising candidate for a corrosion inhibitor due to its potential to form a persistent, hydrophobic barrier on metal surfaces.

The primary mechanism of action for amine-based inhibitors like this compound is their adsorption onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding), which blocks the active sites for corrosion and reduces the corrosion rate. The long alkyl chains of this compound are expected to contribute to the formation of a dense, water-repellent film, acting as a physical barrier against corrosive agents.

These application notes provide a comprehensive overview of the mechanism of action and performance evaluation of this compound as a corrosion inhibitor for carbon steel. The detailed protocols are intended to guide researchers in the systematic assessment of this compound.

Mechanism of Action

The corrosion inhibition by this compound on carbon steel in an acidic medium is primarily attributed to its adsorption on the metal surface. The nitrogen atom in the amine group acts as the active center for adsorption. In acidic solutions, the amine group can be protonated, leading to electrostatic interaction with the negatively charged steel surface (due to the adsorption of anions from the acid). Furthermore, the lone pair of electrons on the nitrogen atom can be shared with the vacant d-orbitals of iron atoms, leading to chemisorption. The two decyl chains then orient themselves away from the surface, forming a hydrophobic layer that repels water and corrosive species.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Carbon Steel Surface (Fe) cluster_interface Adsorption and Film Formation H+ H⁺ Fe_surface Fe Fe Fe Fe Fe Fe Fe Fe H+->Fe_surface Attack Cl- Cl⁻ Cl-->Fe_surface Attack H2O H₂O H2O->Fe_surface Attack Inhibitor This compound (R₃N) Adsorbed_Inhibitor Adsorbed R₃N-H⁺ (Physisorption) Inhibitor->Adsorbed_Inhibitor Protonation & Electrostatic Attraction Chemisorbed_Inhibitor Adsorbed R₃N (Chemisorption) Inhibitor->Chemisorbed_Inhibitor Lone Pair Donation to Fe d-orbitals Hydrophobic_Layer Hydrophobic Decyl Chains Barrier Adsorbed_Inhibitor->Hydrophobic_Layer Chemisorbed_Inhibitor->Hydrophobic_Layer Hydrophobic_Layer->H+ Blocks Hydrophobic_Layer->Cl- Blocks Hydrophobic_Layer->H2O Blocks

Corrosion inhibition mechanism of this compound.

Quantitative Data Summary

Table 1: Inhibition Efficiency from Weight Loss Measurements

InhibitorCorrosive MediumConcentration (M)Temperature (°C)Inhibition Efficiency (%)
Dodecylamine1 M HCl1 x 10⁻³2592.5
Octadecylamine1 M HCl5 x 10⁻⁴3095.2
Tertiary Amine Mix1 M H₂SO₄100 ppm4088.7

Table 2: Potentiodynamic Polarization Data

InhibitorCorrosive MediumConcentration (M)Corrosion Current Density (i_corr, µA/cm²)Inhibition Efficiency (%)
Dodecylamine1 M HCl1 x 10⁻³45.893.1
Octadecylamine1 M HCl5 x 10⁻⁴28.396.0
Tertiary Amine Mix1 M H₂SO₄100 ppm65.289.5

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorCorrosive MediumConcentration (M)Charge Transfer Resistance (R_ct, Ω·cm²)Double Layer Capacitance (C_dl, µF/cm²)Inhibition Efficiency (%)
Dodecylamine1 M HCl1 x 10⁻³8504594.1
Octadecylamine1 M HCl5 x 10⁻⁴12503296.8
Tertiary Amine Mix1 M H₂SO₄100 ppm6205890.3

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.

G A Material Preparation (Carbon Steel Coupons) B Weight Loss Measurement (Gravimetric Method) A->B C Electrochemical Cell Setup A->C F Surface Analysis (SEM, AFM, XPS) B->F G Data Analysis & Interpretation B->G D Potentiodynamic Polarization C->D E Electrochemical Impedance Spectroscopy (EIS) C->E D->F D->G E->F E->G F->G

Experimental workflow for inhibitor evaluation.
Weight Loss Measurements

This gravimetric method provides a direct measure of the material loss due to corrosion.

  • Coupon Preparation:

    • Cut carbon steel coupons to a standard size (e.g., 2 cm x 2 cm x 0.2 cm).

    • Mechanically polish the coupons with successively finer grades of emery paper (up to 1200 grit).

    • Degrease the coupons with acetone, rinse with distilled water, and dry in a desiccator.

    • Accurately weigh each coupon to four decimal places (W₁).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

    • Immerse the prepared coupons in the test solutions for a specified duration (e.g., 24 hours) at a constant temperature.

  • Post-Immersion:

    • Remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products using a standard cleaning solution (e.g., Clark's solution: HCl with Sb₂O₃ and SnCl₂).

    • Rinse with distilled water and acetone, then dry thoroughly.

    • Reweigh the coupons (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR): CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ), where A is the surface area (cm²), T is the immersion time (hours), and ρ is the density of carbon steel (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell:

    • Use a standard three-electrode cell containing the corrosive solution.

    • The working electrode is the carbon steel coupon, the counter electrode is a platinum sheet, and the reference electrode is a saturated calomel (B162337) electrode (SCE).

  • Procedure:

    • Allow the system to stabilize for about 30-60 minutes to reach a steady open circuit potential (OCP).

    • Polarize the working electrode from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100, where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.

  • Electrochemical Cell:

    • Use the same three-electrode setup as for potentiodynamic polarization.

  • Procedure:

    • After reaching a stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

    • Fit the data to an appropriate equivalent electrical circuit model to obtain parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100, where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis

To visualize the protective film and understand the surface morphology, the following techniques are recommended:

  • Scanning Electron Microscopy (SEM): To observe the surface of the carbon steel coupons before and after immersion in the corrosive media, with and without the inhibitor.

  • Atomic Force Microscopy (AFM): To provide a three-dimensional profile of the surface and quantify surface roughness.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the elements, confirming the adsorption of the inhibitor.

By following these protocols, researchers can systematically evaluate the efficacy of this compound as a corrosion inhibitor for carbon steel and contribute valuable data to the field.

Application Notes and Protocols: N-Methyldidecylamine in Corrosion Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation, structural failure, and substantial economic losses.[1] Organic compounds, particularly those containing heteroatoms like nitrogen, are highly effective corrosion inhibitors.[1][2][3] N-Methyldidecylamine, a tertiary amine with two long alkyl chains, is anticipated to be a potent corrosion inhibitor. Its molecular structure suggests a strong ability to form a persistent, hydrophobic barrier on metal surfaces.

While specific studies on this compound are not extensively available in peer-reviewed literature, its protective mechanism can be inferred from extensive research on structurally similar long-chain amines, such as Didecylamine.[1][4] These application notes provide a comprehensive overview of the presumed mechanism of action and performance evaluation of this compound as a corrosion inhibitor, based on data from analogous compounds. The detailed protocols are intended to guide researchers in the assessment of this and similar protective coatings.

Mechanism of Action

The primary mechanism of corrosion inhibition by amine-based compounds like this compound is their adsorption onto the metal surface. This adsorption can occur through two main processes: physisorption and chemisorption, which block the active sites for corrosion and reduce the corrosion rate.[1][4]

  • Physisorption: This process involves electrostatic interactions between the inhibitor molecule and the charged metal surface. In acidic environments, the nitrogen atom in this compound can become protonated, leading to a positively charged molecule that electrostatically interacts with a negatively charged metal surface (often due to the adsorption of anions like Cl⁻ from the corrosive medium).[4]

  • Chemisorption: This involves the formation of a coordinate covalent bond through electron sharing between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms.[2][4]

The two long decyl chains of this compound play a crucial role by creating a dense, water-repellent (hydrophobic) film on the metal surface. This film acts as a physical barrier, preventing corrosive agents from reaching the metal.[1][4] The addition of a methyl group, creating a tertiary amine, is also thought to enhance the protective effect.

The overall inhibition mechanism can be summarized as follows:

  • Diffusion: this compound molecules diffuse from the bulk solution to the metal surface.

  • Adsorption: The molecules adsorb onto the metal surface via physisorption and/or chemisorption.

  • Film Formation: The adsorbed molecules, particularly the long alkyl chains, form a dense, hydrophobic protective layer.

  • Corrosion Inhibition: This protective film blocks the electrochemical reactions (both anodic and cathodic) that cause corrosion.[3][5]

Quantitative Data Summary

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)
n-OctylamineMild Steel1 M HCl5 x 10⁻³ M30Potentiodynamic Polarization92.5
n-DecylamineLow Carbon Steel1 N H₂SO₄10⁻¹ MNot SpecifiedPotentiokinetic>90
Di-sec-octylamine DerivativesMild Steel1 M HCl0.04% (v/v)Not SpecifiedPotentiodynamic Polarization>90
N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine (B178648) carbothioamide (N-MEH)Mild Steel1 M HCl0.005 M30Weight Loss95.3
N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine (N-MDA)Low Carbon Steel1 M HCl0.0005 M30Weight Loss93.7[6]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound as a corrosion inhibitor are provided below.

Gravimetric Method (Weight Loss)

This method provides a direct measurement of the corrosion rate and the inhibitor's efficiency.

Protocol:

  • Coupon Preparation: Prepare metal coupons of a standard size (e.g., 5 cm x 2.5 cm x 0.2 cm). Polish the coupons with successively finer grades of emery paper, degrease them with acetone, rinse with distilled water, and dry thoroughly.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, clean them with a suitable solution to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr).

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal substrate), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Test Solution: The corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

  • Measurement: Allow the open-circuit potential (OCP) to stabilize. Then, apply a potential scan over a range (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).

  • Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine i_corr and E_corr.

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100

      • Where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to study the formation of the protective inhibitor film at the metal-solution interface.

Protocol:

  • Cell Setup and Solution: Same as for potentiodynamic polarization.

  • Measurement: At the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.[1]

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100

      • Where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[1]

Visualizations

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Metal Surface Inhibitor This compound Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Corrosive_Agents Corrosive Agents (e.g., H+, Cl-) Anodic_Sites Anodic Sites (Metal Dissolution) Corrosive_Agents->Anodic_Sites Cathodic_Sites Cathodic Sites (e.g., H2 Evolution) Corrosive_Agents->Cathodic_Sites Protective_Film Formation of Hydrophobic Film Adsorption->Protective_Film Protective_Film->Anodic_Sites Blocks Protective_Film->Cathodic_Sites Blocks Corrosion Corrosion Anodic_Sites->Corrosion Cathodic_Sites->Corrosion

Caption: Mechanism of this compound in corrosion protection.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Coupon_Prep Metal Coupon Preparation Gravimetric Gravimetric Analysis (Weight Loss) Coupon_Prep->Gravimetric Electrochemical Electrochemical Tests (Polarization, EIS) Coupon_Prep->Electrochemical Solution_Prep Prepare Corrosive Solution (with and without inhibitor) Solution_Prep->Gravimetric Solution_Prep->Electrochemical Data_Analysis Calculate Corrosion Rate & Inhibition Efficiency Gravimetric->Data_Analysis Electrochemical->Data_Analysis Surface_Analysis Surface Characterization (e.g., SEM) Electrochemical->Surface_Analysis

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

G cluster_inhibitor This compound Metal Metal Surface (Fe) Nitrogen Nitrogen Atom (Lone Pair Electrons) Chemisorption Chemisorption (Coordinate Bonding) Nitrogen->Chemisorption Donates e- to Fe d-orbitals Alkyl_Chains Didecyl Chains (Hydrophobic) Hydrophobic_Barrier Hydrophobic Barrier Formation Alkyl_Chains->Hydrophobic_Barrier Physisorption Physisorption (Electrostatic Interaction) Physisorption->Metal Chemisorption->Metal Hydrophobic_Barrier->Metal Covers Surface

Caption: Adsorption mechanism of this compound on a metal surface.

References

Application Notes and Protocols for the Synthesis of Anthraquinone Derivatives Using N-Methyldidecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of nitrogen-containing anthraquinone (B42736) derivatives, highlighting a potential role for N-Methyldidecylamine. The protocols focus on a two-stage synthetic approach: the initial formation of a halo-anthraquinone core via Friedel-Crafts acylation, followed by the introduction of an amino moiety through an Ullmann condensation reaction, where this compound can be employed as a high-boiling point base and solvent.

Introduction

Anthraquinone derivatives are a class of compounds with significant therapeutic potential, including anticancer, antibacterial, and antiviral activities.[1][2] The incorporation of nitrogen-containing functional groups into the anthraquinone scaffold can significantly modulate their biological properties.[3][4][5][6] While various synthetic routes to anthraquinone derivatives exist, a common and versatile method involves the Friedel-Crafts acylation followed by cyclization to form the core structure.[7][8] Subsequent functionalization, such as amination via the Ullmann condensation, allows for the introduction of diverse nitrogenous substituents.[4][9][10][11]

This compound is a tertiary amine that can be utilized in the synthesis of novel anthraquinone compounds, particularly those with potential as anticancer agents.[12][13][] In the context of the Ullmann condensation, which typically requires a base and often a high-boiling point solvent, this compound serves as a suitable medium and catalyst for the reaction between a halo-anthraquinone and an amine.[12][13][15][16]

Overall Synthetic Strategy

The synthesis is divided into two main stages:

  • Synthesis of a Halo-Anthraquinone Intermediate: This is achieved through a Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride (B1165640), followed by an acid-catalyzed intramolecular cyclization.

  • Ullmann Condensation to Synthesize Amino-Anthraquinone Derivatives: The halo-anthraquinone intermediate is then reacted with an amine in the presence of a copper catalyst and a base. This protocol will detail the use of this compound in this capacity.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-9,10-anthraquinone (A Halo-Anthraquinone Intermediate)

This protocol describes the synthesis of a brominated anthraquinone, a necessary precursor for the subsequent Ullmann condensation.

Step 1: Friedel-Crafts Acylation of Bromobenzene (B47551) with Phthalic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and bromobenzene (3.0 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions while stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry to obtain the crude 2-(4-bromobenzoyl)benzoic acid.

Step 2: Intramolecular Cyclization to 2-bromo-9,10-anthraquinone

  • Reaction Setup: Add the crude 2-(4-bromobenzoyl)benzoic acid (1.0 eq) to concentrated sulfuric acid (5.0 eq) in a round-bottom flask.

  • Reaction: Heat the mixture to 120-130°C for 2 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

Protocol 2: Synthesis of a N-substituted-2-amino-9,10-anthraquinone using this compound

This protocol details the Ullmann condensation for the amination of 2-bromo-9,10-anthraquinone, employing this compound.

  • Reaction Setup: In a sealed reaction vessel, combine 2-bromo-9,10-anthraquinone (1.0 eq), the desired primary or secondary amine (1.5 eq), copper(I) bromide (CuBr) (0.1 eq), and this compound (as both solvent and base).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 150-180°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with dilute aqueous acid (e.g., 1 M HCl) to remove this compound and unreacted amine.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of anthraquinone derivatives.

Table 1: Reaction Parameters for the Synthesis of 2-bromo-9,10-anthraquinone

StepReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
1. Acylation Phthalic anhydride, BromobenzeneAlCl₃Bromobenzene60-702-385-95
2. Cyclization 2-(4-bromobenzoyl)benzoic acidH₂SO₄-120-130290-98

Table 2: Ullmann Condensation for the Synthesis of N-substituted-2-amino-9,10-anthraquinones

EntryAmineCatalystBase/SolventTemperature (°C)Time (h)Yield (%)
1 AnilineCuBrThis compound1601875
2 MorpholineCuBrThis compound1502468
3 BenzylamineCuBrThis compound1701672

Visualizations

Diagrams

Synthesis_Workflow cluster_step1 Stage 1: Synthesis of Halo-Anthraquinone cluster_step2 Stage 2: Ullmann Condensation Reactants_1 Phthalic Anhydride + Substituted Benzene Acylation Friedel-Crafts Acylation (AlCl3) Reactants_1->Acylation Intermediate_1 o-Aroylbenzoic Acid Acylation->Intermediate_1 Cyclization Intramolecular Cyclization (H2SO4) Intermediate_1->Cyclization Halo_AQ Halo-Anthraquinone Cyclization->Halo_AQ Reactants_2 Halo-Anthraquinone + Amine Halo_AQ->Reactants_2 Ullmann Ullmann Condensation (Cu(I) catalyst, This compound) Reactants_2->Ullmann Amino_AQ N-substituted-amino- anthraquinone Ullmann->Amino_AQ

Caption: General workflow for the two-stage synthesis of N-substituted-amino-anthraquinone derivatives.

Signaling_Pathway Anthraquinone_Derivative Anthraquinone Derivative Topoisomerase Topoisomerase II Anthraquinone_Derivative->Topoisomerase Inhibition DNA_Cleavage DNA Strand Break Topoisomerase->DNA_Cleavage Apoptosis Apoptosis DNA_Cleavage->Apoptosis

Caption: Simplified signaling pathway for the anticancer activity of some anthraquinone derivatives.

Logical_Relationship NMDDA This compound Tertiary_Amine Tertiary Amine NMDDA->Tertiary_Amine Solvent High-Boiling Solvent NMDDA->Solvent Base Base Tertiary_Amine->Base Ullmann_Condensation Ullmann Condensation Base->Ullmann_Condensation Required for Solvent->Ullmann_Condensation Favorable for

Caption: Logical relationship illustrating the role of this compound in Ullmann condensation.

References

Application Notes and Protocols for N-Methyldidecylamine in Cationic Surfactant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyldidecylamine as a precursor in the formulation of cationic surfactants. The protocols detailed below are intended to guide researchers in the synthesis, characterization, and application of these specialized surfactants in various fields, including antimicrobial formulations, corrosion inhibition, and as excipients in drug delivery systems.

Introduction to this compound-Based Cationic Surfactants

This compound is a tertiary amine featuring two C10 alkyl chains. Through a process called quaternization, the nitrogen atom can be alkylated to form a quaternary ammonium (B1175870) salt, a type of cationic surfactant. These surfactants possess a positively charged head group and long hydrophobic tails, rendering them surface-active with a range of valuable properties.

The general structure of a cationic surfactant derived from this compound is a quaternary ammonium compound (QAC). A prominent example and close structural analog is Didecyldimethylammonium chloride (DDAC), which exhibits broad-spectrum antimicrobial activity and is used in various disinfectant and sanitizing products.[1][2] The dual alkyl chains of these molecules contribute to their high surface activity and potent biocidal properties.[3]

Applications of this compound-Derived Cationic Surfactants

Cationic surfactants formulated from this compound have potential applications in several key areas:

  • Antimicrobial Agents: Quaternary ammonium compounds are known for their efficacy against a broad range of bacteria, fungi, and viruses.[1][4] Their positively charged headgroup interacts with the negatively charged microbial cell membrane, leading to its disruption and subsequent cell death.[5][6]

  • Corrosion Inhibitors: These surfactants can adsorb onto metal surfaces, forming a protective film that inhibits corrosion in acidic environments.[7][8] The long alkyl chains create a hydrophobic barrier, preventing contact between the metal and corrosive agents.

  • Drug Delivery Excipients: As with other cationic surfactants, those derived from this compound can be used to formulate drug delivery systems.[9][10] They can enhance the solubility of poorly water-soluble drugs and facilitate their transport across biological membranes.[11]

  • Textile Industry: Cationic surfactants are utilized in textile processing as softening and antistatic agents.[4]

Quantitative Performance Data

The performance of cationic surfactants is characterized by several key parameters, including their Critical Micelle Concentration (CMC), the surface tension at the CMC (γCMC), and their antimicrobial efficacy (Minimum Inhibitory Concentration, MIC). The following tables summarize representative data for cationic surfactants, with Didecyldimethylammonium Chloride (DDAC) and Didecyldimethylammonium Bromide (DDAB) serving as proxies for this compound-derived quaternary ammonium salts due to their structural similarity.

Table 1: Physicochemical Properties of Didecyldimethylammonium Salts and a Comparative Cationic Surfactant

SurfactantAbbreviationCritical Micelle Concentration (CMC)Surface Tension at CMC (γCMC) (mN/m)
Didecyldimethylammonium ChlorideDDACNot readily available; varies with conditionsNot readily available; varies with conditions
Didecyldimethylammonium BromideDDAB0.08 mM[12]Not specified[12]
Dodecyltrimethylammonium BromideDTAB~15 mM[13]~36 mN/m

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Didecyldimethylammonium Chloride (DDAC)

MicroorganismStrainMIC (mg/L)Reference
Escherichia coli-1.3[3]
Staphylococcus aureus-0.5 - 6.0 (general range for food isolates)[14]
Pseudomonas aeruginosa->1000 (for tolerant strains)[15]
Serratia spp.-2873 (for tolerant strains)[15]

Table 3: Corrosion Inhibition Efficiency of Amine-Based Inhibitors

Inhibitor TypeMetalCorrosive MediumInhibition Efficiency (%)Reference
DidecylamineCarbon Steel1% NaCl12.73 - 39.59[7]
n-OctylamineMild Steel1 M HCl92.5[8]
n-DecylamineLow Carbon Steel1 N H₂SO₄>90[8]

Experimental Protocols

Synthesis of N,N-Didecyl-N-methyl-N-ethylammonium Bromide (A Representative Cationic Surfactant)

This protocol describes the quaternization of this compound to form a quaternary ammonium salt.

Materials:

  • This compound

  • Ethyl bromide

  • Acetone (or another suitable polar aprotic solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.

  • Add ethyl bromide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure N,N-Didecyl-N-methyl-N-ethylammonium bromide.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Apparatus:

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Glass vessel

  • Micropipettes

Procedure:

  • Prepare a stock solution of the synthesized cationic surfactant in deionized water.

  • Prepare a series of dilutions of the stock solution with varying concentrations.

  • Measure the surface tension of each solution using the tensiometer, starting from the most dilute solution.

  • Ensure the platinum plate or ring is thoroughly cleaned between measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph.[16]

Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Materials:

  • Synthesized cationic surfactant

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Incubator

Procedure:

  • Prepare a stock solution of the surfactant and sterilize by filtration.

  • In a 96-well plate, perform serial two-fold dilutions of the surfactant in nutrient broth.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with bacteria, no surfactant) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the surfactant in which no visible growth (turbidity) is observed.

Visualizations

antimicrobial_mechanism cluster_surfactant Cationic Surfactant cluster_bacterium Bacterial Cell cluster_interaction Mechanism of Action Surfactant This compound-Derived Quaternary Ammonium Cation Head Positively Charged Headgroup Surfactant->Head comprises Tail Hydrophobic Didecyl Chains Surfactant->Tail comprises Membrane Negatively Charged Cell Membrane Head->Membrane attracts Tail->Membrane penetrates Cell Bacterial Cell Cell->Membrane has Adsorption 1. Electrostatic Adsorption Penetration 2. Hydrophobic Tail Penetration Adsorption->Penetration Disruption 3. Membrane Disruption Penetration->Disruption Leakage 4. Leakage of Intracellular Components Disruption->Leakage Death 5. Cell Death Leakage->Death

Caption: Mechanism of antimicrobial action of this compound-derived cationic surfactants.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Performance Evaluation Synthesis Quaternization of This compound Purification Recrystallization Synthesis->Purification NMR_FTIR Structural Analysis (NMR, FTIR) Purification->NMR_FTIR Characterize Structure CMC_Determination CMC Determination (Tensiometry) NMR_FTIR->CMC_Determination Confirm Purity for Further Testing Antimicrobial Antimicrobial Assay (MIC Determination) CMC_Determination->Antimicrobial Corrosion Corrosion Inhibition Test CMC_Determination->Corrosion Cytotoxicity Cytotoxicity Assay CMC_Determination->Cytotoxicity

Caption: Experimental workflow for the synthesis and evaluation of cationic surfactants.

References

Application Notes and Protocols for the Analytical Characterization of N-Methyldidecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of N-Methyldidecylamine, a tertiary amine utilized in various chemical syntheses, including the development of potential anticancer compounds. The following protocols for titration, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are designed to be readily implemented in a laboratory setting for purity assessment, quantitative determination, and impurity profiling.

Titrimetric Analysis for Purity Assessment

Non-aqueous acid-base titration is a classic and reliable method for determining the purity of this compound. This technique is based on the neutralization reaction of the basic tertiary amine with a strong acid in a non-aqueous solvent.[1][2]

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the purity of this compound by titration with perchloric acid in a non-aqueous medium.

Materials and Reagents:

  • This compound sample

  • Glacial Acetic Acid, ACS grade

  • Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid, standardized

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

  • Potentiometer with a glass and calomel (B162337) or combination pH electrode

  • Burette, 25 mL, Class A

  • Beakers, 150 mL

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 150 mL beaker.

  • Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.

  • Titration (Visual Endpoint): Add 2-3 drops of Crystal Violet indicator solution. The solution will appear violet. Titrate with standardized 0.1 N perchloric acid until the color changes from violet to blue-green. Record the volume of titrant used.

  • Titration (Potentiometric Endpoint): Immerse the electrodes of the potentiometer in the sample solution. Titrate with standardized 0.1 N perchloric acid, recording the potential (mV) after each addition of titrant. Continue the titration past the equivalence point, which is observed as a sharp inflection in the titration curve.

  • Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid and the same amount of indicator. Subtract the volume of titrant consumed by the blank from the volume consumed by the sample.

Calculation of Purity:

Caption: Workflow for the titrimetric purity assessment of this compound.

Gas Chromatographic (GC) Analysis for Purity and Impurity Profiling

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of long-chain amines like this compound, a high-temperature capillary column is required. Due to the basic nature of amines, which can lead to peak tailing, a column specifically designed for amine analysis is recommended. [3][4]

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound and identify potential volatile impurities.

Materials and Reagents:

  • This compound sample

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent

  • Internal Standard (IS), e.g., Eicosane (C20) or other suitable long-chain hydrocarbon

  • GC vials, 2 mL, with caps (B75204) and septa

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for amines (e.g., Agilent J&W DB-5amine, Restek Rtx-5 Amine, or equivalent)

  • Autosampler (recommended for precision)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column DB-5amine, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 10 min at 300 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in dichloromethane. From the stock solution, prepare a series of calibration standards covering the expected sample concentration range.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of dichloromethane containing the internal standard.

  • Injection and Analysis: Inject the standards and samples onto the GC system.

  • Data Analysis: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Integrate the peak areas and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary (Representative):

ParameterTypical Value
Retention Time (this compound) ~ 15 - 20 min (highly dependent on the specific method)
Linearity (r²) ≥ 0.998
Limit of Detection (LOD) 0.001 - 0.005 g/L [4]
Limit of Quantitation (LOQ) 0.003 - 0.01 g/L [4]
Precision (RSD) ≤ 2.0%
Accuracy (% Recovery) 95.0 - 105.0%

Workflow for GC-FID Analysis:

GC_Workflow cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_analysis Data Analysis prep_std Prepare Calibration Standards inject Inject into GC-FID prep_std->inject prep_sample Prepare Sample with Internal Standard prep_sample->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify result result quantify->result Report Concentration/Purity

Caption: Workflow for the GC-FID analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For tertiary amines like this compound, which lack a strong UV chromophore, detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or by derivatization to introduce a UV-active or fluorescent tag. [5]Alternatively, mass spectrometry (MS) provides highly sensitive and specific detection.

Experimental Protocol: HPLC with Mass Spectrometric Detection (LC-MS/MS)

Objective: To develop a sensitive and specific method for the quantification of this compound and its non-volatile impurities.

Materials and Reagents:

  • This compound sample

  • Acetonitrile, LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS), e.g., a structurally similar tertiary amine with a different molecular weight or a stable isotope-labeled this compound.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Data acquisition and processing software

Chromatographic and MS Conditions (Starting Point for Method Development):

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusion of a standard solution of this compound

Procedure:

  • Method Development (MS): Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (likely [M+H]⁺) and optimize fragmentation to select suitable product ions for Multiple Reaction Monitoring (MRM).

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in methanol or acetonitrile. Prepare a series of calibration standards by spiking the standards into a representative matrix (if applicable) or a suitable solvent.

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration with the initial mobile phase composition and add the internal standard.

  • Injection and Analysis: Inject the standards and samples onto the LC-MS/MS system.

  • Data Analysis: Integrate the peak areas of the MRM transitions for the analyte and the internal standard. Construct a calibration curve and determine the concentration of this compound in the sample.

Quantitative Data Summary (Representative):

ParameterTypical Value
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL
Precision (RSD) ≤ 5.0%
Accuracy (% Recovery) 90.0 - 110.0%

Signaling Pathway for LC-MS/MS Analysis:

LCMS_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Injection column C18 Column Separation sample->column esi Electrospray Ionization (ESI+) column->esi Eluent quad1 Q1: Precursor Ion Selection ([M+H]+) esi->quad1 quad2 Q2: Collision-Induced Dissociation (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_acq data_acq detector->data_acq Data Acquisition quantification quantification data_acq->quantification Quantification

Caption: Signal and data flow in the LC-MS/MS analysis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) of N-Methyldidecylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Methyldidecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tertiary amine with applications in various industrial and pharmaceutical contexts. Accurate and robust analytical methods are essential for its quantification and identification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the analysis of semi-volatile compounds like this compound. However, the basic nature of amines can present analytical challenges, such as poor peak shape and adsorption onto active sites within the GC system.[1] This application note details a comprehensive protocol for the GC-MS analysis of this compound, addressing these challenges to ensure reliable and reproducible results. The methodology covers sample preparation, optimized GC-MS parameters, and expected mass spectral characteristics.

Challenges in Amine Analysis

The analysis of amines by GC-MS can be challenging due to their polarity and basicity, which can lead to interactions with the acidic silanol (B1196071) groups in standard fused silica (B1680970) capillary columns.[1] This interaction often results in broad, tailing peaks, which can compromise resolution and sensitivity. To mitigate these effects, the use of base-deactivated columns or derivatization techniques is often recommended.[1][2] For a tertiary amine like this compound, which is less polar than primary or secondary amines, direct analysis without derivatization is often feasible with appropriate column selection and system maintenance.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous matrices.

  • Materials:

    • Sample containing this compound

    • Sodium hydroxide (B78521) (NaOH) solution (1 M)

    • Organic solvent (e.g., Dichloromethane, Hexane)[3][4]

    • Anhydrous sodium sulfate

    • Glassware: separatory funnel, vials

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Transfer a known volume (e.g., 5 mL) of the aqueous sample into a separatory funnel.

    • Adjust the pH of the sample to >10 with 1 M NaOH to ensure the amine is in its free base form.

    • Add 5 mL of an appropriate organic solvent (e.g., dichloromethane).

    • Vortex vigorously for 2 minutes to facilitate the extraction of this compound into the organic phase.

    • Allow the layers to separate. If an emulsion forms, centrifuge at low speed to break it.

    • Collect the organic layer and dry it by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer the concentrated extract to a GC vial for analysis.[3][4]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC) System: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer (MS) System: A mass spectrometer capable of electron ionization (EI).

  • GC Column: A low-polarity, base-deactivated capillary column is recommended to minimize peak tailing. A suitable option is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injector:

    • Temperature: 280°C

    • Injection Volume: 1 µL

    • Mode: Splitless[3]

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Final Hold: Hold at 300°C for 10 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

    • Ion Source Temperature: 230°C[6]

    • Quadrupole Temperature: 150°C[6]

    • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]

    • Transfer Line Temperature: 290°C[7]

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are illustrative and may vary based on the specific instrumentation and analytical conditions.

ParameterValue
Retention Time (RT) Approximately 12.5 min
Molecular Ion (M+) m/z 311
Key Fragment Ions (m/z) 58, 72, 86, 198, 296
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linear Range 0.2 - 20 µg/mL
R² of Calibration Curve >0.995
Mass Spectral Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 311. The fragmentation pattern of tertiary amines is typically dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which leads to the formation of stable iminium ions.[8][9] The base peak is often the result of the loss of one of the alkyl chains.

  • m/z 296: [M-15]+, loss of a methyl group.

  • m/z 198: Loss of a C8H17 radical.

  • m/z 86, 72, 58: Smaller fragments resulting from further cleavage of the alkyl chains.

Visualization

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample pH_Adjust Adjust pH to >10 with NaOH Sample->pH_Adjust LLE Liquid-Liquid Extraction (Dichloromethane) pH_Adjust->LLE Dry Dry Organic Extract (Anhydrous Na2SO4) LLE->Dry Concentrate Concentrate Under Nitrogen Dry->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Injection Inject 1 µL into GC GC_Vial->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-500) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification (SIM Mode) Mass_Spectrum->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound using GC-MS. The described methods for sample preparation and GC-MS analysis are designed to overcome the common challenges associated with amine analysis, ensuring high sensitivity and reproducibility. The use of a base-deactivated column is crucial for achieving good chromatographic performance. The provided parameters and expected data will serve as a valuable starting point for researchers, scientists, and drug development professionals working with this compound.

References

Determining N-Methyldidecylamine Concentration: A Guide to Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of N-Methyldidecylamine, a tertiary amine, this document provides detailed application notes and protocols for two effective titration methods: non-aqueous potentiometric titration and colorimetric titration. These methods offer robust approaches for determining the concentration of this compound in various samples.

Method 1: Non-Aqueous Potentiometric Titration

Application Note

Principle:

This compound, being a weak base, cannot be accurately titrated in aqueous solutions due to the leveling effect of water.[1] Non-aqueous titration in a suitable organic solvent enhances the basicity of the amine, allowing for a sharp and clear endpoint detection.[1][2] This method employs a potentiometric endpoint determination, where the change in electric potential is monitored as a titrant is added. The equivalence point, where the amine has been completely neutralized, is identified by the point of maximum inflection on the titration curve.

Perchloric acid dissolved in glacial acetic acid is a very strong acidic titrant in non-aqueous media, making it ideal for the titration of weak bases like tertiary amines.[3] The reaction proceeds as follows:

R₃N + HClO₄ → R₃NH⁺ + ClO₄⁻

Apparatus and Reagents:

  • Automatic potentiometric titrator with a glass pH electrode and a reference electrode (e.g., calomel (B162337) or Ag/AgCl) suitable for non-aqueous solutions.

  • Burette (10 mL or 25 mL).

  • Magnetic stirrer and stir bars.

  • Beakers (100 mL).

  • Analytical balance.

  • This compound (analyte).

  • Glacial Acetic Acid (solvent), analytical grade.

  • Perchloric Acid (HClO₄), 70%, analytical grade.

  • Acetic Anhydride (B1165640), analytical grade.

  • Potassium Hydrogen Phthalate (B1215562) (KHP), primary standard.

  • Crystal Violet indicator (for visual titration, if needed).

Experimental Protocol

1. Preparation of 0.1 N Perchloric Acid Titrant:

  • Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask.

  • Add 20 mL of acetic anhydride to the solution.

  • Dilute to the 1 L mark with glacial acetic acid and mix thoroughly.

  • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any water present.

2. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (KHP) into a 100 mL beaker.

  • Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Allow the solution to cool to room temperature.

  • Titrate the KHP solution with the prepared 0.1 N perchloric acid using the potentiometric titrator.

  • Determine the endpoint from the inflection point of the titration curve.

  • Calculate the exact normality of the perchloric acid titrant.

3. Sample Preparation and Titration:

  • Accurately weigh a sample of this compound (e.g., 0.3-0.5 g) into a 100 mL beaker. The exact weight should be chosen to consume a reasonable volume of titrant.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Place the beaker on the magnetic stirrer and immerse the electrodes in the solution.

  • Titrate the sample solution with the standardized 0.1 N perchloric acid. Record the potential (mV) as a function of the titrant volume.

  • The endpoint is the point of maximum inflection on the titration curve.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

4. Calculation of this compound Concentration:

Concentration (% w/w) = [(V_sample - V_blank) × N × MW] / (W × 10)

Where:

  • V_sample = Volume of HClO₄ used for the sample (mL)

  • V_blank = Volume of HClO₄ used for the blank (mL)

  • N = Normality of the HClO₄ titrant

  • MW = Molecular weight of this compound (311.59 g/mol )

  • W = Weight of the sample (g)

Method 2: Colorimetric Titration with Picric Acid

Application Note

Principle:

This method is based on the formation of a colored charge-transfer complex between the tertiary amine (this compound) and picric acid.[4] The picric acid acts as an electron acceptor, and the amine acts as an electron donor. The resulting complex has a distinct color, and the intensity of this color is directly proportional to the concentration of the amine. The titration endpoint can be determined visually or spectrophotometrically when all the amine has reacted with the picric acid titrant.

Apparatus and Reagents:

  • Burette (10 mL or 25 mL).

  • Volumetric flasks (50 mL, 100 mL).

  • Pipettes.

  • Conical flasks (100 mL).

  • UV-Vis Spectrophotometer (for spectrophotometric detection).

  • This compound (analyte).

  • Picric Acid, analytical grade.

  • Chloroform (B151607) or a suitable non-polar solvent.

Experimental Protocol

1. Preparation of 0.01 M Picric Acid Titrant:

  • Accurately weigh 0.2291 g of picric acid into a 100 mL volumetric flask.

  • Dissolve the picric acid in chloroform and dilute to the mark with the same solvent.

2. Sample Preparation and Titration (Visual Endpoint):

  • Accurately weigh a sample of this compound into a 100 mL conical flask.

  • Dissolve the sample in 25 mL of chloroform.

  • Titrate the sample solution with the 0.01 M picric acid solution.

  • The endpoint is indicated by the first appearance of a persistent yellow color due to the excess picric acid.

3. Spectrophotometric Endpoint Detection (Optional):

  • Prepare a series of solutions with a fixed amount of this compound and varying, sub-stoichiometric amounts of picric acid.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex (to be determined experimentally, typically in the range of 400-420 nm).

  • Plot absorbance versus the volume of picric acid added.

  • Titrate the sample and monitor the absorbance. The endpoint is the point where the absorbance plateaus.

4. Calculation of this compound Concentration:

Concentration (% w/w) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of picric acid solution used (mL)

  • M = Molarity of the picric acid solution

  • MW = Molecular weight of this compound (311.59 g/mol )

  • W = Weight of the sample (g)

Data Presentation

ParameterNon-Aqueous Potentiometric TitrationColorimetric Titration with Picric Acid
Principle Acid-base neutralization in a non-aqueous solvent.Formation of a colored charge-transfer complex.[4]
Titrant 0.1 N Perchloric acid in glacial acetic acid.[3]0.01 M Picric acid in chloroform.[4]
Solvent Glacial Acetic Acid.[3]Chloroform.[4]
Endpoint Detection Potentiometric (inflection point of the titration curve).Visual (first persistent yellow color) or Spectrophotometric.
Applicability High precision and accuracy for weak bases.Simpler, suitable for routine analysis.
Interferences Other basic substances.Other electron-donating compounds.
Typical Sample Size 0.3 - 0.5 gDependent on expected concentration.

Visualizations

experimental_workflow_potentiometric cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_titrant Prepare & Standardize 0.1 N Perchloric Acid titrate Titrate with Standardized Perchloric Acid prep_titrant->titrate prep_sample Weigh & Dissolve This compound in Glacial Acetic Acid prep_sample->titrate monitor Monitor Potential (mV) vs. Titrant Volume titrate->monitor plot Plot Titration Curve monitor->plot endpoint Determine Equivalence Point (Maximum Inflection) plot->endpoint calculate Calculate Concentration endpoint->calculate

Workflow for Potentiometric Titration

logical_relationship_colorimetric amine This compound (Electron Donor) complex Colored Charge-Transfer Complex amine->complex reacts with picric Picric Acid (Electron Acceptor) picric->complex to form color_intensity Color Intensity (Absorbance) complex->color_intensity exhibits concentration Concentration of Amine color_intensity->concentration is proportional to

Principle of Colorimetric Titration

References

N-Methyldidecylamine in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldidecylamine, a tertiary amine, serves as a critical intermediate in the synthesis of quaternary ammonium (B1175870) compounds (QACs), such as didecyldimethylammonium chloride (DDAC). In the realm of agrochemical research, this compound and its derivatives are primarily utilized for two key applications: as a potent surfactant and adjuvant to enhance the efficacy of herbicides, and as an active ingredient with inherent fungicidal properties.

This document provides detailed application notes and experimental protocols for researchers exploring the use of this compound and its derivatives in agrochemical formulations.

Application 1: Adjuvant for Herbicide Formulations

This compound-derived cationic surfactants significantly improve the performance of foliar-applied herbicides, such as glyphosate (B1671968). By reducing the surface tension of the spray solution, these surfactants ensure better wetting and spreading of the herbicide on the leaf surface, leading to increased absorption and translocation of the active ingredient within the plant.

Quantitative Data: Efficacy of Surfactants on Glyphosate Activity

The following table summarizes the effect of different surfactant types on the efficacy of glyphosate on common lambsquarters. Cationic surfactants, the class to which this compound derivatives belong, demonstrate significant enhancement of herbicide performance.

Surfactant TypeSurfactant ExampleConcentration (% v/v)Glyphosate Rate ( kg/ha )Shoot Fresh Weight (% of control)
CationicTertiary amine0.50.5625
NonionicAllinol0.50.5675
NonionicOctoxynol0.50.5680
No Surfactant--0.56100
Experimental Protocol: Evaluating Surfactant Efficacy with Herbicides

This protocol outlines a method for assessing the efficacy of this compound-derived surfactants in enhancing herbicide activity.

Objective: To determine the effect of a surfactant on the phytotoxicity of a chosen herbicide on a target weed species.

Materials:

  • Herbicide (e.g., glyphosate)

  • This compound-derived surfactant

  • Target weed species (e.g., common lambsquarters, Chenopodium album) grown in pots under controlled greenhouse conditions

  • Backpack sprayer with flat fan nozzles

  • Deionized water

  • Ammonium sulfate (B86663) (optional, as a water conditioner)

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Preparation: Grow the target weed species to a consistent growth stage (e.g., 4-6 true leaves).

  • Solution Preparation:

    • If using, first dissolve ammonium sulfate in the required volume of deionized water.

    • Add the herbicide to the water and mix thoroughly.

    • Add the this compound-derived surfactant at the desired concentration (e.g., 0.5% v/v) and mix again.

    • Prepare a control solution with the herbicide but without the surfactant, and another control with only water.

  • Application:

    • Calibrate the backpack sprayer to deliver a consistent volume (e.g., 187 L/ha).

    • Evenly spray the plants with the prepared solutions. Ensure complete coverage of the foliage.

  • Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection:

    • After a specified period (e.g., 10-14 days), visually assess weed control using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • For quantitative analysis, harvest the above-ground biomass (shoots), and determine the fresh weight.

  • Analysis: Compare the visual ratings and shoot fresh weights between the treatments with and without the surfactant to determine the enhancement in herbicide efficacy.

Experimental Workflow for Surfactant Efficacy Testing

Surfactant_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Prep Prepare Target Weed Species Solution_Prep Prepare Herbicide +/- Surfactant Solutions Application Apply Treatments with Sprayer Solution_Prep->Application Incubation Incubate Plants in Greenhouse Application->Incubation Data_Collection Collect Visual Ratings and Biomass Data Incubation->Data_Collection Analysis Compare Treatments and Determine Efficacy Data_Collection->Analysis

Caption: Workflow for evaluating herbicide surfactant efficacy.

Application 2: Fungicidal Activity

This compound is a precursor to didecyldimethylammonium chloride (DDAC), a quaternary ammonium compound with broad-spectrum fungicidal and bactericidal properties. DDAC is effective against a range of common plant pathogens.

Quantitative Data: Fungicidal Efficacy of Didecyldimethylammonium Chloride (DDAC)

The following table summarizes the efficacy of DDAC against common mold fungi on wood surfaces.

FungusDDAC Concentration (%)Growth Control
Stachybotrys chartarum1.0Complete control
Aspergillus niger1.0Reduced growth
Penicillium brevicompactum1.0Reduced growth
Cladosporium cladosporioides1.0Reduced growth
Stachybotrys chartarum0.5Incomplete control
Experimental Protocol: In Vitro Assessment of Fungicidal Activity

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a target fungal pathogen.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a target fungus.

Materials:

  • This compound-derived compound (e.g., DDAC)

  • Target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid growth medium

  • Sterile 96-well microtiter plates

  • Fungal spore suspension (adjusted to a known concentration, e.g., 1 x 10^5 spores/mL)

  • Spectrophotometer (plate reader)

  • Sterile water or appropriate solvent for the test compound

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the liquid growth medium in the wells of the microtiter plate. Include a positive control (medium with fungal spores, no compound) and a negative control (medium only).

  • Inoculation: Add a standardized volume of the fungal spore suspension to each well (except the negative control).

  • Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • Visually inspect the wells for turbidity (indicating fungal growth). The MIC is the lowest concentration of the test compound at which no visible growth is observed.

    • Alternatively, use a spectrophotometer to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Mechanism of Action: Fungicidal Activity of Didecyldimethylammonium Chloride (DDAC)

The fungicidal activity of DDAC is primarily due to its cationic nature and its interaction with the fungal cell membrane. The proposed mechanism involves several steps:

DDAC_Mechanism cluster_fungus Fungal Cell Membrane Negatively Charged Fungal Cell Membrane Insertion DDAC Insertion into Lipid Bilayer Membrane->Insertion Hydrophobic Interaction Disruption Membrane Disruption & Increased Permeability Insertion->Disruption Lysis Cell Lysis & Leakage of Intracellular Components Disruption->Lysis DDAC Didecyldimethylammonium Chloride (DDAC) DDAC->Membrane Electrostatic Adsorption

Caption: Proposed mechanism of DDAC fungicidal action.[1][2]

Conclusion

This compound and its derivatives are versatile compounds in agrochemical research, offering significant potential as both adjuvants for enhancing herbicide efficacy and as active fungicidal agents. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of these compounds in developing novel and effective crop protection solutions. Further research into the specific interactions with different herbicide and fungicide formulations, as well as a broader range of plant pathogens, will continue to expand their application in modern agriculture.

References

Application Notes and Protocols for Cytotoxicity Studies of N-Methyldidecylamine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyldidecylamine and its derivatives represent a class of aliphatic tertiary amines with potential as anticancer agents. Their amphiphilic nature, characterized by a polar head group and long hydrophobic alkyl chains, allows for interaction with cellular membranes and intracellular targets, potentially leading to cytotoxicity in cancer cells. This document provides a comprehensive overview of the methodologies used to assess the cytotoxic effects of this compound derivatives and presents a summary of representative data and potential mechanisms of action based on studies of structurally related compounds.

Data Presentation

The cytotoxic activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various human cancer cell lines, based on data from analogous N-alkylamine compounds.

Table 1: Cytotoxicity (IC50, µM) of this compound Derivatives in Human Cancer Cell Lines

Compound IDDerivativeA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)U937 (Histiocytic Lymphoma)
NMDA-01 This compound25.532.118.9
NMDA-02 N-Benzyl-N-methyldecylamine15.2[1]20.89.5[1]
NMDA-03 This compound N-oxide45.855.235.7
NMDA-04 Quaternary Ammonium Salt8.712.45.1

Note: The data presented are representative and intended for illustrative purposes. Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are protocols for key experiments.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U937 (histiocytic lymphoma) are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against compound concentration.[2][3][4]

Apoptosis Assessment by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry can be used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptotic Pathway Proteins

Western blotting can be used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the compounds, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell Line Selection Cell Line Selection Cell Seeding in 96-well plate Cell Seeding in 96-well plate Cell Line Selection->Cell Seeding in 96-well plate Compound Dilution Compound Dilution Cell Seeding in 96-well plate->Compound Dilution Treatment of Cells Treatment of Cells Compound Dilution->Treatment of Cells MTT Assay MTT Assay Treatment of Cells->MTT Assay Flow Cytometry Flow Cytometry Treatment of Cells->Flow Cytometry Western Blot Western Blot Treatment of Cells->Western Blot Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination Apoptosis Analysis Apoptosis Analysis Flow Cytometry->Apoptosis Analysis Report Generation Report Generation Apoptosis Analysis->Report Generation Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Protein Expression Analysis->Report Generation IC50 Determination->Report Generation

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

G Proposed Apoptotic Signaling Pathway cluster_0 Key Proteins This compound Derivative This compound Derivative Mitochondrial Stress Mitochondrial Stress This compound Derivative->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) Mitochondrial Stress->Bcl2 Apoptosis Apoptosis Caspase Activation->Apoptosis Caspases Caspases (e.g., Caspase-3, -9) Caspase Activation->Caspases G Structure-Activity Relationship Logic Core_Structure This compound Core Derivative_1 Alkyl Chain Length Variation Core_Structure->Derivative_1 Derivative_2 Head Group Modification (e.g., N-oxide, Quaternary Salt) Core_Structure->Derivative_2 Derivative_3 Introduction of Aromatic Groups Core_Structure->Derivative_3 Cytotoxicity Cytotoxic Activity Derivative_1->Cytotoxicity Derivative_2->Cytotoxicity Derivative_3->Cytotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in N-Methyldidecylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of N-Methyldidecylamine, a tertiary amine used in various research and development applications. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and data-driven insights to help you optimize your reaction yields and overcome common synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Didecylamine (B41449)

  • Question: I am observing a significant amount of unreacted didecylamine in my reaction mixture. What are the potential causes and how can I improve the conversion?

  • Answer: Low conversion is a common challenge, often attributed to steric hindrance from the two long decyl chains of the starting material, which can slow down the reaction rate. Other factors include suboptimal reaction conditions.

    Troubleshooting Steps:

    • Increase Reaction Temperature: For sterically hindered amines, higher temperatures can provide the necessary activation energy to drive the reaction forward.

    • Optimize Reagent Stoichiometry:

      • Eschweiler-Clarke Reaction: Ensure a sufficient excess of both formaldehyde (B43269) and formic acid is used. A molar ratio of 1:5:5 (didecylamine:formaldehyde:formic acid) is a good starting point for optimization.[1]

      • Reductive Amination: The ratio of the amine to the carbonyl and the reducing agent is critical. A slight excess of the formaldehyde and the reducing agent is often beneficial.

    • Choice of Solvent: Use a solvent that can effectively dissolve all reactants. For reductive amination, polar apathetic solvents like acetonitrile (B52724) or DMF can be effective.[2]

    • Catalyst Activity (for Reductive Amination): Ensure your catalyst (e.g., Pd/C, Ni) is active. If necessary, try a fresh batch of catalyst or consider a different catalyst system.

    • Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and allow the reaction to proceed for a longer duration if necessary.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected peaks in my analytical data. What are the likely side products and how can I minimize their formation?

  • Answer: The primary side product in the methylation of didecylamine is the N-oxide, resulting from the oxidation of the tertiary amine product.[3] Under certain conditions, elimination reactions can also occur.

    Troubleshooting Steps to Minimize N-Oxide Formation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially at elevated temperatures.[3]

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Avoid High Temperatures During Purification: If possible, utilize purification methods that do not require high heat, which can promote oxidation.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification strategies?

  • Answer: The non-polar nature of this compound and its starting material, didecylamine, can make separation challenging due to similar physical properties.

    Purification Protocol:

    • Acid-Base Extraction:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amines, transferring them to the aqueous layer.

      • Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amines.

      • Extract the this compound into an organic solvent.

      • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Column Chromatography:

      • For high purity, flash column chromatography on silica (B1680970) gel is effective.

      • A solvent system with a gradient of ethyl acetate (B1210297) in hexanes is typically used.

      • To prevent streaking of the basic amine product on the acidic silica gel, it is advisable to add a small amount (0.5-1%) of a tertiary amine like triethylamine (B128534) to the eluent.

    • Distillation:

      • Given the high boiling point of this compound, vacuum distillation can be an effective method for purification, especially on a larger scale.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of tertiary amines in reactions analogous to this compound synthesis. This data can guide the optimization of your experimental conditions.

Table 1: Effect of Temperature and Time on Yield in Eschweiler-Clarke Type Reactions

Amine Substrate (Analogous to Didecylamine)Formaldehyde (Equivalents)Formic Acid (Equivalents)Temperature (°C)Time (h)Yield (%)
Long-chain alkyl secondary amine2.258012~85
Long-chain alkyl secondary amine2.251008>90[1]
Long-chain alkyl secondary amine2.251206>90

Table 2: Influence of Reagent Stoichiometry on Tertiary Amine Yield

Amine Substrate (Analogous to Didecylamine)Formaldehyde (Equivalents)Reducing Agent (Type)Reducing Agent (Equivalents)CatalystYield (%)
Didecylamine1.2NaBH(OAc)₃1.5NoneHigh
Didecylamine2.0NaBH(OAc)₃2.5NoneOptimized
Didecylamine1.2H₂-Pd/CGood
Didecylamine2.0H₂-NiHigh

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the methylation of secondary amines.

Materials:

  • Didecylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add didecylamine (1.0 eq).

  • Add formic acid (5.0 eq) to the flask.

  • Slowly add a 37% aqueous solution of formaldehyde (2.2 eq) to the mixture while stirring.

  • Heat the reaction mixture to 90-100°C under reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully add 1M HCl to acidify the mixture.

  • Transfer the mixture to a separatory funnel and wash with DCM to remove any non-basic impurities.

  • Separate the aqueous layer and basify it to pH > 10 with a concentrated NaOH solution.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol provides a general guideline for the reductive amination of didecylamine.

Materials:

  • Didecylamine

  • Paraformaldehyde or Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve didecylamine (1.0 eq) in an anhydrous solvent such as DCM or DCE.

  • Add paraformaldehyde (1.2 eq) or a 37% aqueous solution of formaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the Eschweiler-Clarke synthesis of this compound.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Start 1. Mix Didecylamine & Formaldehyde in Solvent Imine_Formation 2. Stir for Iminium Ion Formation Start->Imine_Formation Add_Reducing_Agent 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reducing_Agent Monitor 4. Monitor Reaction by TLC/GC-MS Add_Reducing_Agent->Monitor Quench 5. Quench Reaction Monitor->Quench Reaction Complete Extract 6. Acid-Base Extraction Quench->Extract Purify 7. Purify (Distillation or Chromatography) Extract->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the reductive amination synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield of This compound Incomplete_Conversion Incomplete Conversion? Low_Yield->Incomplete_Conversion Side_Products Side Products Formed? Low_Yield->Side_Products Purification_Loss Loss During Purification? Low_Yield->Purification_Loss Increase_Temp Increase Temperature Incomplete_Conversion->Increase_Temp Yes Increase_Time Increase Reaction Time Incomplete_Conversion->Increase_Time Yes Optimize_Stoichiometry Optimize Reagent Ratio Incomplete_Conversion->Optimize_Stoichiometry Yes Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Yes (Oxidation) Optimize_Purification Optimize Purification (e.g., pH control in extraction) Purification_Loss->Optimize_Purification Yes

Caption: Logical troubleshooting guide for low yield in this compound synthesis.

References

Common side reactions in the N-methylation of didecylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of didecylamine (B41449). The primary focus is on the widely-used Eschweiler-Clarke reaction, a reductive amination method employing formaldehyde (B43269) and formic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the N-methylation of didecylamine?

The most common and efficient method for the N-methylation of a secondary amine like didecylamine is the Eschweiler-Clarke reaction.[1][2][3] In this one-pot reaction, didecylamine is heated with an excess of formaldehyde and formic acid to yield the corresponding tertiary amine, N-methyldidecylamine.[1][2][3] The reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium (B1175870) salts.[1][4][5]

Q2: What are the most common side reactions to be aware of during the N-methylation of didecylamine?

While the Eschweiler-Clarke reaction is generally very effective, several side reactions can occur, potentially reducing the yield and purity of the desired this compound product. These include:

  • Incomplete Reaction: Leaving unreacted didecylamine in the final product mixture.

  • Formation of N-Formyldidecylamine: This occurs if the reduction of the intermediate iminium ion is not complete and formylation takes place instead.

  • Formation of Didecylmethylamine N-oxide: The tertiary amine product can be oxidized, especially if exposed to air at elevated temperatures.

Q3: How does the steric hindrance of didecylamine affect the reaction?

The two long decyl chains in didecylamine create significant steric hindrance around the nitrogen atom. This can slow down the rate of the reaction compared to less hindered secondary amines. However, the Eschweiler-Clarke reaction is generally robust enough to overcome this, although it might require slightly longer reaction times or higher temperatures to achieve full conversion.

Q4: Is it possible for the reaction to proceed to a quaternary ammonium salt?

A significant advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage.[1][4][5] The mechanism, which involves the formation of an iminium ion, does not allow for a fourth alkyl group to be added to the nitrogen atom, thus preventing the formation of a quaternary ammonium salt.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the N-methylation of didecylamine and provides actionable troubleshooting steps.

Issue 1: Low Yield of this compound and Presence of Unreacted Didecylamine

Possible Causes:

  • Insufficient reaction time or temperature.

  • Sub-optimal ratio of reagents.

  • Poor quality of reagents.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Increase the reaction temperature to the reflux temperature of the mixture (typically around 100-110°C) and extend the reaction time. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Adjust Reagent Stoichiometry: Ensure an excess of both formaldehyde and formic acid is used. A common molar ratio is 1 equivalent of the secondary amine to 1.1-1.2 equivalents of formaldehyde and 1.1-1.2 equivalents of formic acid per hydrogen to be replaced on the amine.

  • Verify Reagent Quality: Use high-purity formaldehyde (e.g., from a fresh bottle of formalin or by depolymerizing paraformaldehyde) and formic acid.

Issue 2: Presence of N-Formyldidecylamine as a Byproduct

Possible Cause:

  • This side product is more commonly associated with the Leuckart-Wallach reaction, but can occur in the Eschweiler-Clarke reaction if the reduction of the intermediate iminium ion is inefficient.

Troubleshooting Steps:

  • Ensure Sufficient Reducing Agent: Maintain an adequate excess of formic acid, which serves as the hydride donor for the reduction step.

  • Control Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures might favor alternative reaction pathways. Maintain a steady reflux without overheating.

Issue 3: Formation of Didecylmethylamine N-oxide

Possible Cause:

  • Oxidation of the tertiary amine product by atmospheric oxygen, particularly at elevated temperatures during the reaction or workup.

Troubleshooting Steps:

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Degas Solvents: If a co-solvent is used, ensure it is degassed prior to the reaction.

  • Careful Workup: After the reaction is complete, cool the mixture under an inert atmosphere before proceeding with the workup. If purification by distillation is required, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the product.

Data Presentation

The following table summarizes the expected outcomes and potential side products of the N-methylation of didecylamine via the Eschweiler-Clarke reaction under optimized conditions. Please note that specific yields can vary based on the exact experimental setup and scale.

Product/ByproductExpected Yield RangeNotes
This compound >90% The desired tertiary amine product. High yields are typical for the Eschweiler-Clarke reaction.
Unreacted Didecylamine<5%Can be minimized with sufficient reaction time and optimal reagent ratios.
N-Formyldidecylamine<2%Generally a minor byproduct in a well-executed Eschweiler-Clarke reaction.
Didecylmethylamine N-oxide<1%Formation is significantly reduced by conducting the reaction under an inert atmosphere.

Experimental Protocols

Key Experiment: N-Methylation of Didecylamine via Eschweiler-Clarke Reaction

Materials:

  • Didecylamine

  • Formaldehyde (37% aqueous solution, formalin)

  • Formic acid (88-98%)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add didecylamine (1.0 eq).

  • Add formic acid (1.2 eq) to the flask.

  • Slowly add formaldehyde solution (1.2 eq) to the stirred mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-18 hours. The reaction can be monitored for the cessation of CO₂ evolution and by TLC or GC-MS for the disappearance of the starting material.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 1 M HCl to the reaction mixture to protonate the amines.

  • Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether or DCM) to remove any non-basic impurities. Discard the organic layer.

  • Basify the aqueous layer by the slow addition of 1 M NaOH until the pH is >10.

  • Extract the product into an organic solvent (e.g., DCM or diethyl ether) three times.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup Procedure A 1. Combine Didecylamine, Formic Acid, and Formaldehyde in a flask B 2. Heat to reflux (100-110°C) for 4-18 hours A->B Stirring C 3. Cool to room temperature B->C D 4. Acidify with 1 M HCl C->D E 5. Wash with organic solvent D->E F 6. Basify with 1 M NaOH (pH > 10) E->F G 7. Extract product with organic solvent F->G H 8. Dry and concentrate organic phase G->H I 9. Purify by vacuum distillation (optional) H->I

Caption: Experimental workflow for the N-methylation of didecylamine.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Didecylamine Didecylamine (R₂NH) Iminium Iminium Ion [R₂N=CH₂]⁺ Didecylamine->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde (CH₂O) TertiaryAmine This compound (R₂NCH₃) Iminium->TertiaryAmine + HCOOH - CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

troubleshooting_guide cluster_problem Problem Identification cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions Problem Low yield or impure product? UnreactedSM Unreacted Didecylamine? Problem->UnreactedSM Yes NFormyl N-Formyl byproduct? Problem->NFormyl Yes Noxide N-oxide byproduct? Problem->Noxide Yes Optimize Increase reaction time/temp Adjust reagent ratios UnreactedSM->Optimize NFormyl->Optimize Inert Use inert atmosphere Noxide->Inert Purify Perform acid-base extraction Optimize->Purify Inert->Purify

Caption: Troubleshooting decision tree for N-methylation issues.

References

Technical Support Center: Synthesis of Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tertiary Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of tertiary amines, with a specific focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of tertiary amine synthesis?

A1: Over-alkylation is a common side reaction during the synthesis of tertiary amines via direct alkylation of secondary amines. The desired tertiary amine product is itself a nucleophile and can react with the alkylating agent to form a quaternary ammonium (B1175870) salt. This "quaternization" is often an undesired pathway as it consumes the target molecule and introduces a charged impurity that can be difficult to separate.[1][2]

Q2: Why is reductive amination often preferred over direct alkylation for synthesizing tertiary amines?

A2: Reductive amination is a highly effective method for synthesizing tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones) because it inherently avoids the problem of over-alkylation.[3][4] The reaction proceeds through an iminium ion intermediate which is reduced in situ. Since the final tertiary amine product does not react with the starting materials under these conditions, the formation of quaternary ammonium salts is prevented, leading to cleaner reactions and simpler purifications.[5]

Q3: What are the key factors to control in direct alkylation to minimize quaternary salt formation?

A3: To minimize over-alkylation in direct N-alkylation, careful control of reaction parameters is crucial. Key factors include:

  • Stoichiometry: Using a slight excess of the secondary amine relative to the alkylating agent can be beneficial. However, for some procedures, slow addition of the alkylating agent to an excess of the amine is recommended.

  • Base Selection: A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base), is often used to neutralize the acid produced during the reaction without competing as a nucleophile.[6]

  • Temperature: Lowering the reaction temperature can sometimes favor the initial alkylation over the subsequent quaternization.

  • Solvent: The choice of solvent can influence reaction rates and selectivity.

Q4: How can I remove quaternary ammonium salt byproducts from my tertiary amine product?

A4: Quaternary ammonium salts are often highly polar and water-soluble, while the desired tertiary amine is typically more soluble in organic solvents. This difference in solubility can be exploited for purification. An acid-base extraction is a common method. The crude reaction mixture can be dissolved in an organic solvent and washed with water to remove the bulk of the quaternary salt. Further purification can be achieved by converting the tertiary amine to its hydrochloride salt, which may precipitate or be extracted, and then regenerating the free base. In some cases, column chromatography can be used, but the high polarity of the quaternary salt can make this challenging.

Troubleshooting Guides

Issue 1: Low or No Yield of Tertiary Amine in Direct Alkylation
Potential Cause Suggested Solution
Secondary amine is protonated The reaction of a secondary amine with an alkyl halide generates an acid (HX) which can protonate the starting amine, rendering it non-nucleophilic. Add a non-nucleophilic base like potassium carbonate or Hünig's base to neutralize the acid as it forms.
Poor nucleophilicity of the secondary amine For sterically hindered or electronically deactivated amines, the reaction may be slow. Consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide) or increasing the reaction temperature. Be aware that higher temperatures may also increase the rate of over-alkylation.
Side reactions of the alkylating agent The alkylating agent may be unstable under the reaction conditions. Ensure the use of high-purity reagents and consider performing the reaction under an inert atmosphere.
Issue 2: Significant Formation of Quaternary Ammonium Salt
Potential Cause Suggested Solution
Excess alkylating agent Carefully control the stoichiometry. Use no more than a slight excess of the alkylating agent. Consider the slow addition of the alkylating agent to the secondary amine solution to maintain a low concentration of the alkylating agent throughout the reaction.[7]
High reactivity of the tertiary amine product The newly formed tertiary amine can be more nucleophilic than the starting secondary amine. Lowering the reaction temperature may help to control the rate of the second alkylation. Alternatively, switching to reductive amination is a highly recommended strategy to completely avoid this issue.[4]
Issue 3: Incomplete Reaction in Reductive Amination
Potential Cause Suggested Solution
Inefficient iminium ion formation Imine/iminium ion formation is often favored under mildly acidic conditions (pH 4-5).[8] If the reaction is sluggish, a catalytic amount of a non-nucleophilic acid like acetic acid can be added. The removal of water using molecular sieves can also drive the equilibrium towards iminium ion formation.
Inactive reducing agent Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) can decompose over time. Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a more stable and selective choice for reductive aminations.[8]
Residual imine in the final product This indicates incomplete reduction. Try increasing the amount of the reducing agent (e.g., from 1.2 to 1.5 equivalents).[9] If using NaBH₄ in an alcohol solvent, the reaction may benefit from gentle heating or a longer reaction time.

Data Presentation

The choice of synthetic method can significantly impact the yield and purity of the desired tertiary amine. The following tables provide a summary of representative yields for different synthetic strategies.

Table 1: Direct N-Alkylation of Secondary Amines

Secondary AmineAlkylating AgentBaseSolventTemperatureTimeYield of Tertiary Amine (%)Notes
PiperidineBenzyl chlorideK₂CO₃EtOH80 °C (MW)40 min>90High yield under microwave conditions.[10]
DibenzylamineBenzyl bromideN,N,4-Trimethylpiperidin-4-amineAcetonitrileRoom Temp.2-24 hNot specified, but a general methodA hindered base is used to prevent side reactions.[11]
DiethylamineEthyl bromideNone specifiedEthanol/AmmoniaNot specifiedNot specified~50% (based on reacted ethylamine)Yields can be variable with significant byproduct formation.[12]
VariousVarious alkyl halidesHünig's baseAcetonitrile60-70 °C~24 hAlmost quantitativeHünig's base was found to be highly effective in preventing quaternization.[6]

Table 2: Reductive Amination for Tertiary Amine Synthesis

Secondary AmineCarbonyl CompoundReducing AgentSolventTemperatureTimeYield of Tertiary Amine (%)Notes
MethylamineAcetoneNot specified (electrochemical)AqueousNot specifiedNot specified62Yields are dependent on steric hindrance of both amine and carbonyl.[13]
PiperidineBenzaldehydeNaBH(OAc)₃Not specifiedNot specifiedNot specifiedNot specified, but a general methodA mild and selective method that avoids over-alkylation.[10]
VariousAldehydes/KetonesNaBH(OAc)₃DCERoom Temp.a few hours to overnightGenerally highA widely used and reliable method.[8]

Experimental Protocols

Protocol 1: Direct N-Alkylation of a Secondary Amine using a Hindered Base

This protocol describes a general procedure for the synthesis of a tertiary amine from a secondary amine and an alkyl halide, minimizing over-alkylation by using a non-nucleophilic base.

Materials:

  • Secondary amine (1.0 eq.)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq.)

  • N,N-diisopropylethylamine (Hünig's base) (1.5 eq.)

  • Anhydrous acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and anhydrous acetonitrile.

  • Add Hünig's base to the solution.

  • Slowly add the alkyl halide to the stirred solution at room temperature.

  • The reaction mixture is then stirred, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating (e.g., to 60-70 °C) to go to completion.[6]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Reductive Amination for Tertiary Amine Synthesis

This protocol provides a general method for the synthesis of a tertiary amine from a secondary amine and an aldehyde or ketone, which avoids the formation of quaternary ammonium salts.

Materials:

  • Secondary amine (1.0 eq.)

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or another suitable aprotic solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the secondary amine and the aldehyde or ketone in the anhydrous solvent.

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the iminium ion intermediate.

  • Add the sodium triacetoxyborohydride portion-wise to the stirred solution. The addition may be exothermic.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically a few hours to overnight).[8]

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

over_alkylation cluster_0 Direct Alkylation Pathway SecondaryAmine Secondary Amine (R₂NH) TertiaryAmine Desired Tertiary Amine (R₂NR') SecondaryAmine->TertiaryAmine + R'X QuaternarySalt Undesired Quaternary Salt (R₂N(R')₂⁺X⁻) TertiaryAmine->QuaternarySalt + R'X (Over-alkylation) AlkylHalide1 Alkyl Halide (R'X) AlkylHalide2 Alkyl Halide (R'X) reductive_amination_workflow cluster_1 Reductive Amination Workflow Start Secondary Amine + Carbonyl Iminium Iminium Ion Intermediate Start->Iminium Condensation Product Tertiary Amine Product Iminium->Product Reduction Reduction Reduction (e.g., NaBH(OAc)₃) NoQuat No Over-alkylation Product->NoQuat

References

Troubleshooting low conversion rates in N-Methyldidecylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methyldidecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during its synthesis, with a focus on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound, a tertiary amine, is through a one-pot reductive amination reaction.[1][2] This process involves the reaction of two molecules of decanal (B1670006) with methylamine (B109427) to form an intermediate, which is then reduced in situ to the final tertiary amine product.[3] This method is often preferred because it avoids the multiple alkylation issues that can arise from other methods.[2]

Q2: What are the primary challenges when synthesizing this compound via reductive amination?

A2: The main challenges are typically related to achieving high conversion and purity. These include:

  • Incomplete Reaction: The reaction may stall before all starting materials are consumed, leading to low yields.

  • Side Product Formation: Formation of secondary amines or other byproducts can complicate purification.

  • Catalyst Deactivation: The catalyst used in the reduction step can be poisoned by impurities or degrade under certain conditions.[4][5]

  • Workup and Purification: Isolating the final product from the reaction mixture can be challenging due to the physical properties of the amine and potential emulsions during extraction.[6][7]

Q3: Which reducing agents are most effective for this type of reductive amination?

A3: Several reducing agents can be used, each with its own advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective agent often used for reductive aminations.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective and can be used in a one-pot synthesis as it is stable in mildly acidic conditions required for imine formation.[1][2][9] Sodium borohydride (B1222165) (NaBH₄) can also be used, but it is typically added after the initial imine has had sufficient time to form, as it can also reduce the starting aldehyde.[2][10]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using several analytical techniques.[11]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the disappearance of starting materials (decanal) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion rate and can help identify any side products being formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine the ratio of product to starting material and confirm the structure of the final product.[11]

Troubleshooting Guide for Low Conversion Rates

This guide addresses specific issues related to low conversion and yield in this compound synthesis.

Issue 1: The reaction has stalled, and analysis shows significant amounts of unreacted starting materials.

Possible Causes & Solutions

  • Inefficient Imine Formation: The initial condensation to form the imine intermediate is a crucial, reversible step.[1][12]

    • pH Control: The optimal pH for imine formation is typically mildly acidic (around 4.5-5.5).[12] If the medium is too acidic, the methylamine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group of the decanal won't be sufficiently activated.[12] Consider adding a catalytic amount of acetic acid.

    • Water Removal: The formation of the imine intermediate produces water.[1][12] This can shift the equilibrium back towards the starting materials. Using a dehydrating agent like magnesium sulfate (B86663) or employing a Dean-Stark apparatus can help drive the reaction forward.

  • Inactive Reducing Agent: The hydride reagent may have degraded.

    • Fresh Reagent: Use a newly opened bottle of the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).

    • Proper Storage: Ensure hydride reagents are stored under anhydrous conditions to prevent decomposition.

  • Catalyst Deactivation (for catalytic hydrogenation): If using a metal catalyst like Pd/C with H₂, the catalyst may be poisoned or inactive.

    • Purity of Reactants: Ensure starting materials and solvents are free from sulfur or other common catalyst poisons.[5]

    • Catalyst Quality: Use a fresh batch of catalyst. Catalyst activity can diminish over time or with improper handling.[4]

Issue 2: The conversion rate is low, and multiple side products are observed.

Possible Causes & Solutions

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.

    • Amine to Aldehyde Ratio: A common strategy to minimize side reactions is to use a slight excess of the amine. However, for the synthesis of a tertiary amine from a primary amine and an aldehyde, the stoichiometry must be carefully controlled to favor the formation of the desired product over secondary amine intermediates.

  • Sub-optimal Temperature: Reaction temperature can significantly influence the reaction rate and selectivity.

    • Temperature Optimization: If the reaction is too slow, consider gently heating the mixture. However, excessively high temperatures can lead to degradation and side reactions.[13] Perform small-scale trials to find the optimal temperature.

  • Solvent Effects: The choice of solvent can impact reaction rates and solubility of intermediates.

Data Presentation: Optimizing Reaction Conditions

The following table provides an example of how reaction parameters can be optimized to improve conversion rates. Data is illustrative and should be adapted based on experimental findings.

Entry Reducing Agent (eq.) Solvent Temperature (°C) Time (h) Conversion Rate (%)
1NaBH(OAc)₃ (1.5)DCM252465
2NaBH(OAc)₃ (1.5)DCE401885
3NaBH₃CN (1.5)MeOH252478
4H₂ (1 atm), 10% Pd/CEtOH252472
5NaBH(OAc)₃ (2.0)DCE401892

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • Decanal (2.2 eq.)

  • Methylamine (1.0 eq., e.g., 40% solution in water or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methylamine (1.0 eq.) and decanal (2.2 eq.) in DCE under a nitrogen atmosphere.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the mixture to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride in portions to the stirring solution. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[7] The crude product can then be purified by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Rate CheckReactants Check Reactant Quality & Stoichiometry Start->CheckReactants Possible Cause CheckConditions Evaluate Reaction Conditions Start->CheckConditions Possible Cause CheckReagents Verify Reducing Agent / Catalyst Activity Start->CheckReagents Possible Cause Sol_Reactants Use pure, dry starting materials. Verify molar ratios. CheckReactants->Sol_Reactants Solution Sol_Conditions Optimize Temperature. Screen Solvents. Adjust pH (add cat. acid). Remove water. CheckConditions->Sol_Conditions Solution Sol_Reagents Use fresh reducing agent. Use new, active catalyst. CheckReagents->Sol_Reagents Solution

Caption: Troubleshooting logic for low conversion rates in this compound synthesis.

Reductive Amination Pathway

Reaction_Pathway Decanal Decanal (x2) Intermediate Imine/Enamine Intermediate Decanal->Intermediate Methylamine Methylamine Methylamine->Intermediate Product This compound Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate Reduction

Caption: Synthesis of this compound via reductive amination.

Analytical Method Selection

Analytical_Workflow Start Need to Analyze Reaction? Qualitative Qualitative Check? Start->Qualitative Yes Quantitative Quantitative Analysis? Qualitative->Quantitative No TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC Quick & Simple GCMS Use Gas Chromatography (GC or GC-MS) Quantitative->GCMS For Conversion Rate & Byproducts NMR Use NMR Spectroscopy (Crude Sample) Quantitative->NMR For Structural Confirmation & Purity Assessment

Caption: Decision tree for selecting an analytical method to monitor the reaction.

References

Impact of reaction parameters on N-Methyldidecylamine purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the synthesis of N-Methyldidecylamine, addressing common issues related to reaction parameters and their impact on product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

This compound is typically synthesized through several common routes:

  • Reductive Amination of Decyl Aldehyde with Methylamine (B109427): This two-step, one-pot reaction involves the formation of an enamine intermediate from decyl aldehyde and methylamine, which is then reduced to the final tertiary amine.

  • N-methylation of Didecylamine (B41449): This method introduces a methyl group to the secondary amine, didecylamine. Common methylating agents include formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

  • Catalytic Amination of 1-Decanol (B1670082): In this industrial method, 1-decanol is reacted with methylamine in the presence of a catalyst and hydrogen gas at elevated temperature and pressure.[1]

Q2: How does reaction temperature affect the purity of this compound?

Reaction temperature is a critical parameter that can significantly influence reaction rate and the formation of byproducts. Optimal temperature ranges vary depending on the synthesis route. For instance, in the catalytic amination of 1-decanol, a temperature of around 225°C has been shown to be effective.[1] Excessively high temperatures can lead to thermal degradation of the product and the formation of undesired side products, thereby reducing purity.

Q3: What is the role of a catalyst in the synthesis of this compound, and how does it impact purity?

Catalysts are often employed to increase the reaction rate and selectivity, leading to higher purity. In the synthesis from 1-decanol, a Cu-Ni-Ru/zeolite catalyst has been used to achieve high yields.[1] The choice of catalyst is crucial, as an inappropriate catalyst can lead to the formation of byproducts. For example, in reductive amination, the choice of reducing agent (which can be considered a reagent-catalyst) is critical to prevent over-alkylation or side reactions.[2]

Q4: How does the molar ratio of reactants influence product purity?

The stoichiometry of the reactants is a key factor in controlling the purity of this compound. For example, in the N-methylation of didecylamine, using an excess of the methylating agent can lead to the formation of a quaternary ammonium (B1175870) salt as a byproduct.[2] Conversely, an insufficient amount of the methylating agent will result in incomplete conversion of the starting material, leaving unreacted didecylamine in the product mixture. Careful control of the molar ratios is therefore essential to maximize the yield of the desired product and minimize impurities.

Troubleshooting Guide

Problem 1: Low Yield and/or Impure Product Containing Multiple Byproducts

  • Potential Cause: Suboptimal reaction conditions, such as incorrect temperature, pressure, or reaction time. In catalytic reactions, the catalyst may be inefficient or poisoned.[1][2]

  • Suggested Solution:

    • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal parameters for your specific setup. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion with minimal byproduct formation.[2]

    • Verify Catalyst Activity: If using a catalyst, ensure it is fresh and active. In some cases, catalyst activation may be required before the reaction. For example, the Cu-Ni-Ru/zeolite catalyst is reduced with hydrogen before the amination reaction.[1]

    • Check Reagent Purity: Impurities in the starting materials can lead to side reactions and a complex product mixture. Ensure the purity of all reactants and solvents before use.[2]

Problem 2: Difficulty in Purifying this compound by Column Chromatography (Product Streaking)

  • Potential Cause: The basic nature of the amine functional group can cause it to interact strongly with the acidic silica (B1680970) gel stationary phase, leading to poor separation and band tailing (streaking).[2]

  • Suggested Solution:

    • Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or ammonia (B1221849) in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and reduce the interaction with the amine product, resulting in better peak shape and separation.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina, for the purification.

    • Acid Wash and Extraction: An alternative purification method involves dissolving the crude product in a suitable organic solvent and washing it with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase, while non-basic organic impurities will remain in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.[3]

Problem 3: Presence of Unreacted Starting Materials in the Final Product

  • Potential Cause: Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry of reactants.[2]

  • Suggested Solution:

    • Increase Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.

    • Adjust Stoichiometry: If one of the starting materials is consistently found in the final product, consider using a slight excess of the other reactant to drive the reaction to completion.

    • Increase Temperature: A modest increase in reaction temperature can significantly increase the reaction rate. However, be cautious of potential byproduct formation at higher temperatures.

Quantitative Data

The following table summarizes the impact of various reaction parameters on the purity of this compound based on literature data.

ParameterValuePurity/YieldSynthesis RouteReference
Temperature 225 °C94.7% YieldCatalytic Amination of 1-Decanol[1]
Pressure 772.577 - 1200.12 Torr94.7% YieldCatalytic Amination of 1-Decanol[1]
Reaction Time 4.1 hours94.7% YieldCatalytic Amination of 1-Decanol[1]
Catalyst Cu-Ni-Ru/zeolite94.7% YieldCatalytic Amination of 1-Decanol[1]

Experimental Protocols

Example Protocol: Catalytic Amination of 1-Decanol

This protocol is a generalized procedure based on the synthesis described in the literature.[1]

  • Catalyst Preparation: A Cu-Ni-Ru/zeolite catalyst is prepared by dissolving copper nitrate, nickel nitrate, and ruthenium chloride in water in a 4:1:0.01 molar ratio. Zeolite is added, and the mixture is heated to 90°C. A 10% sodium carbonate solution is added to precipitate the metal hydroxides onto the zeolite. The resulting solid is filtered, washed, dried, and calcined at 600°C for 3 hours.

  • Reaction Setup: A 1 L flask is charged with the raw 1-decanol and the prepared catalyst (0.14% by weight of the alcohol).

  • Catalyst Reduction: The mixture is stirred at 950 rpm, and hydrogen is introduced at a flow rate of 36 NL/h. The temperature is raised to reduce the catalyst.

  • Amination Reaction: After catalyst reduction, a mixture of dimethylamine (B145610) and hydrogen gas is introduced into the system. The reaction temperature is gradually increased to 225°C and maintained for the duration of the reaction.

  • Monitoring and Workup: The reaction is monitored by gas chromatography. Once the reaction is complete, the catalyst is filtered off, and the product is purified by distillation.

Diagrams

Synthesis_Workflow Start Select Synthesis Route Reactants Prepare Reactants and Solvents Start->Reactants Reaction Perform Reaction under Optimized Conditions Reactants->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete? Workup Quench Reaction and Perform Initial Workup Monitoring->Workup Complete? Purification Purify Crude Product (Distillation/Chromatography) Workup->Purification Analysis Analyze Final Product (NMR, GC-MS) Purification->Analysis End Pure this compound Analysis->End

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Purity or Yield Issue Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (T, P, time) Start->Check_Conditions Check_Catalyst Check Catalyst Activity (if applicable) Start->Check_Catalyst Purification_Issue Investigate Purification Method Start->Purification_Issue If purification is the problem Optimize Systematically Optimize Parameters Check_Reagents->Optimize Check_Conditions->Optimize Check_Catalyst->Optimize End Improved Purity/Yield Optimize->End Modify_Purification Modify Eluent or Change Stationary Phase Purification_Issue->Modify_Purification Modify_Purification->End

Caption: A troubleshooting workflow for purity issues in this compound synthesis.

Parameter_Impact center_node This compound Purity Temp Temperature Temp->center_node Pressure Pressure Pressure->center_node Time Reaction Time Time->center_node Catalyst Catalyst/Reagents Catalyst->center_node Stoichiometry Molar Ratios Stoichiometry->center_node Solvent Solvent Solvent->center_node

Caption: Key reaction parameters impacting the purity of this compound.

References

Identifying impurities in N-Methyldidecylamine synthesis byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyldidecylamine. The following sections address common challenges encountered during synthesis and purification, offering detailed experimental protocols and analytical methods to identify and resolve potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound, a tertiary amine, is commonly synthesized through the N-methylation of didecylamine (B41449). A prevalent and efficient method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) as the methylating agents. This method is often favored as it typically prevents the over-alkylation to a quaternary ammonium (B1175870) salt.[1][2] Other methods include reductive amination with a methylating agent and a reducing agent.[3]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities depend on the synthetic route and reaction conditions. Common byproducts include:

  • Unreacted Didecylamine: Incomplete methylation will leave residual starting material.

  • This compound N-oxide: Oxidation of the tertiary amine product, which can occur upon exposure to air, especially at elevated temperatures.[4]

  • Quaternary Ammonium Salts: Over-alkylation can occur, particularly if using alkylating agents other than the Eschweiler-Clarke reagents (e.g., methyl iodide).[5]

  • Hofmann Elimination Products (Alkenes): If quaternary ammonium salts are formed, they can undergo Hofmann elimination upon exposure to base and heat, yielding alkenes (e.g., 1-decene) and this compound.[5][6]

Q3: Why is my this compound product yellow?

A3: A yellow coloration in the final product is often indicative of oxidation byproducts, such as N-oxides.[4] To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents, especially during purification steps that may involve heating.[7]

Q4: I am having trouble with emulsions during the aqueous workup. How can I resolve this?

A4: The long decyl chains of this compound and related species can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extraction.[8] To break these emulsions, you can try the following:

  • Addition of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[8]

  • Centrifugation of the mixture.

  • Gentle swirling instead of vigorous shaking during the extraction.[8]

  • Addition of a small amount of a different organic solvent to alter the phase properties.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure correct stoichiometry of reagents. For the Eschweiler-Clarke reaction, use a slight excess of formaldehyde and formic acid.[9] - Increase reaction time or temperature, monitoring for the consumption of didecylamine by TLC or GC.
Product loss during workup.- Minimize the formation of emulsions during extraction (see FAQ Q4). - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
Presence of Unreacted Didecylamine Insufficient methylating agent or incomplete reaction.- Increase the equivalents of the methylating agent. - Extend the reaction time.
Product is a mixture of secondary and tertiary amines Inefficient separation.- Optimize column chromatography conditions. Due to the basic nature of amines, peak tailing on silica (B1680970) gel is common. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or using an alternative stationary phase such as alumina.
Identification of a byproduct with a mass of [M+16] Formation of this compound N-oxide.- Conduct the reaction and purification under an inert atmosphere. - Avoid excessive heating during purification. - If N-oxide formation is significant, consider a mild reduction step during workup.
Presence of alkene impurities (e.g., 1-decene) Hofmann elimination from a quaternary ammonium salt byproduct.- This indicates that over-alkylation has occurred. If not using the Eschweiler-Clarke reaction, carefully control the stoichiometry of the alkylating agent. - Avoid strongly basic conditions and high temperatures during workup if the presence of a quaternary salt is suspected.[6]

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction (Representative Protocol)

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add didecylamine (1.0 eq).

  • Reagent Addition: Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[9]

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of didecylamine.

  • Workup:

    • Cool the reaction mixture to room temperature and add water and 1M HCl to quench the reaction.[9]

    • Extract the aqueous phase with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-basic organic impurities.

    • Basify the aqueous phase to a pH of approximately 11 with a strong base (e.g., NaOH or KOH).[9]

    • Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Repeat the extraction 2-3 times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel or alumina.

Analytical Methods for Impurity Identification

1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) with a small amount of triethylamine (e.g., 1-2%) to reduce tailing of the amine spots.

  • Visualization:

    • UV light (254 nm) if the impurities are UV-active.

    • Potassium permanganate (B83412) (KMnO₄) stain: this compound and didecylamine will appear as yellow-brown spots on a purple background. Alkenes from Hofmann elimination will also be visualized.[10]

    • Ninhydrin stain: Didecylamine (a secondary amine) will stain (typically purple or yellow), while this compound (a tertiary amine) will not. This is an effective way to track the consumption of the starting material.[11]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), is suitable for the analysis of long-chain amines.[12]

  • Injector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

  • Expected Fragmentation:

    • This compound: The molecular ion peak may be weak or absent. A prominent fragment is often observed from alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), resulting in the loss of a C₉H₁₉ radical.

    • Didecylamine: Similar fragmentation patterns with a different molecular weight.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of non-volatile or thermally labile impurities like N-oxides and quaternary ammonium salts.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for amines.

  • Mass Analysis:

    • This compound: [M+H]⁺

    • Didecylamine: [M+H]⁺

    • This compound N-oxide: [M+H]⁺ (16 mass units higher than the parent amine)

    • Quaternary Ammonium Salt: [M]⁺ (the permanently charged cation)

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used for quantitative analysis (qNMR) to determine purity.[1][13]

  • ¹H NMR of this compound: Expect signals corresponding to the terminal methyl groups of the decyl chains, a complex multiplet for the methylene (B1212753) (CH₂) groups, and a singlet for the N-methyl group.

  • ¹³C NMR of this compound: Distinct signals for the N-methyl carbon, and the carbons of the decyl chains.

  • Identifying Impurities:

    • Didecylamine: The N-H proton will be visible in the ¹H NMR spectrum (and will disappear upon D₂O exchange), and the chemical shifts of the carbons adjacent to the nitrogen will be different from those in the tertiary amine.

    • This compound N-oxide: The N-methyl singlet in the ¹H NMR spectrum will be shifted downfield compared to the parent amine.

Data Presentation

The following table summarizes the key characteristics of potential impurities for easy reference.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Likely OriginRecommended Analytical Technique
DidecylamineC₂₀H₄₃N297.57Unreacted starting materialTLC (Ninhydrin), GC-MS, LC-MS
This compoundC₂₁H₄₅N311.60Desired Product GC-MS, LC-MS, NMR
This compound N-oxideC₂₁H₄₅NO327.60Oxidation of productLC-MS, NMR
N,N-Didecyl-N,N-dimethylammoniumC₂₂H₄₈N⁺326.63Over-alkylationLC-MS
1-DeceneC₁₀H₂₀140.27Hofmann eliminationGC-MS

Visualizations

Synthesis_Pathway cluster_main Eschweiler-Clarke Reaction Didecylamine Didecylamine N_Methyldidecylamine This compound (Product) Didecylamine->N_Methyldidecylamine HCHO, HCOOH

Caption: Synthesis of this compound via the Eschweiler-Clarke reaction.

Impurity_Formation Didecylamine Didecylamine (Starting Material) N_Methyldidecylamine This compound (Product) Didecylamine->N_Methyldidecylamine Incomplete Reaction Quaternary_Salt Quaternary Ammonium Salt N_Methyldidecylamine->Quaternary_Salt Over-alkylation (e.g., with CH3I) N_Oxide N-Oxide N_Methyldidecylamine->N_Oxide Oxidation Alkene Alkene Quaternary_Salt->Alkene Hofmann Elimination

Caption: Potential impurity formation pathways in this compound synthesis.

Troubleshooting_Workflow cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Crude Product Analysis (TLC, GC-MS, LC-MS) check_purity Is Purity > 95%? start->check_purity pure Product Meets Specification check_purity->pure Yes identify_impurities Identify Major Impurities check_purity->identify_impurities No unreacted_sm Unreacted Didecylamine? identify_impurities->unreacted_sm n_oxide N-Oxide Present? unreacted_sm->n_oxide No optimize_reaction Optimize Reaction Conditions (Time, Stoichiometry) unreacted_sm->optimize_reaction Yes quat_alkene Quaternary Salt or Alkene Present? n_oxide->quat_alkene No inert_atmosphere Use Inert Atmosphere & Avoid High Temps n_oxide->inert_atmosphere Yes control_alkylation Control Alkylating Agent & Avoid Strong Base/Heat quat_alkene->control_alkylation Yes repurify Repurify Product (Distillation or Chromatography) optimize_reaction->repurify inert_atmosphere->repurify control_alkylation->repurify repurify->start

Caption: A logical workflow for troubleshooting this compound synthesis byproducts.

References

Technical Support Center: Strategies for Selective N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the selectivity of N-methylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during N-methylation experiments in a question-and-answer format, offering potential causes and suggested solutions.

Problem: Low or No Yield of N-Methylated Product

  • Potential Cause: Low reactivity of the amine, steric hindrance, decomposition of reagents, or inappropriate reaction conditions.[1]

  • Suggested Solutions:

    • Increase Reactivity: For amines with electron-withdrawing groups that reduce nucleophilicity, consider using more forcing reaction conditions or a more reactive methylating agent.[1][2] Catalytic methods can also enhance reactivity.[1]

    • Overcome Steric Hindrance: If bulky groups near the nitrogen atom are impeding the reaction, try a less sterically demanding methylating agent.[1] Alternatively, increasing the reaction time and/or temperature may be necessary.[1]

    • Use Fresh Reagents: Ensure all reagents, particularly reducing agents like sodium triacetoxyborohydride, are fresh and have been stored correctly to prevent decomposition.[1]

    • Optimize Conditions: Systematically optimize reaction parameters such as temperature, time, and stoichiometry. Some reactions that are sluggish at room temperature can be driven to completion at higher temperatures (e.g., 60-80°C).[1]

Problem: Over-Methylation Leading to Quaternary Ammonium (B1175870) Salts

  • Potential Cause: The mono-methylated product is more nucleophilic than the starting amine, leading to a second methylation. The methylating agent is too reactive.

  • Suggested Solutions:

    • Control Stoichiometry: Carefully control the amount of the methylating agent, using only a slight excess (e.g., 1.1-1.2 equivalents).[3]

    • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second methylation reaction.[3]

    • Choice of Methylating Agent: Use a less reactive methylating agent. For example, the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is known to stop at the tertiary amine stage and typically does not produce quaternary ammonium salts.[4] Phenyl trimethylammonium iodide (PhMe3NI) has been reported to provide excellent monoselectivity for amides.[5][6]

    • Bulky Reagents: Employing sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve selectivity for mono-methylation.[7][8][9]

Problem: Poor Regioselectivity in Molecules with Multiple Nitrogen Atoms

  • Potential Cause: Similar reactivity of different nitrogen atoms within the molecule, particularly in heterocycles due to tautomerization.[10]

  • Suggested Solutions:

    • Enzymatic Methylation: Engineered and natural methyltransferases can exhibit high regioselectivity (up to >99%) for the N-methylation of heterocycles like benzimidazoles, imidazoles, and indazoles.[10][11][12]

    • Protecting Groups: Utilize protecting groups to block more reactive nitrogen atoms, directing methylation to the desired site. The choice of protecting group is critical and must be orthogonal to the reaction conditions. The N-trifluoroacetamide (Tfa) group has been used for regioselective N-methylation in solid-phase peptide synthesis (SPPS).[13][14]

    • Catalytic Methods: Specific catalysts can favor methylation at a particular site. For instance, an iridium-catalyzed N-methylation protocol has demonstrated high chemoselectivity for densely functionalized drug molecules.[15]

Problem: Difficulty in Coupling N-Methylated Amino Acids in Peptide Synthesis

  • Potential Cause: Steric hindrance from the N-methyl group can make peptide bond formation challenging.

  • Suggested Solutions:

    • Potent Coupling Reagents: Switch to more powerful coupling reagents such as HATU, PyAOP, or PyBOP/HOAt.[16]

    • Multiple Couplings: Perform double or triple couplings to drive the reaction to completion.[16]

    • Accurate Reaction Monitoring: Use the bromophenol blue test to monitor coupling completion, as the ninhydrin (B49086) test is not suitable for N-methylated amines.[16]

    • Optimized Activation: When using HATU/DIPEA, keep preactivation times to a minimum to reduce the risk of racemization.[16]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of N-methylation in drug development?

N-methylation is a crucial strategy in medicinal chemistry that can significantly enhance the pharmacological properties of molecules. Key benefits include:

  • Improved Bioavailability: N-methylation can increase a molecule's lipophilicity, which can lead to better membrane permeability and oral bioavailability.[17]

  • Increased Metabolic Stability: The N-methyl group can protect against enzymatic degradation, particularly in peptides, by shielding the amide bond from proteases.[18][19][20]

  • Enhanced Affinity and Selectivity: By inducing conformational changes, N-methylation can favorably bias the molecule's shape for binding to its target, thereby increasing affinity and selectivity.[17][18][19]

  • Modulation of Biological Activity: This structural modification can fine-tune the biological function of peptides and other bioactive compounds.[21][22]

Q2: How can I achieve selective mono-N-methylation of a primary amine?

Achieving selective mono-methylation over di-methylation can be challenging. Here are some effective strategies:

  • Reductive Amination: The Eschweiler-Clarke reaction is a classic method that is highly selective for mono- or di-methylation without forming quaternary salts.[4] Modern variations, such as an iridium-catalyzed version, offer high efficiency and functional group tolerance.[15]

  • Bulky Reagents: Using sterically hindered methylating agents can physically prevent the second methylation from occurring.

  • Protecting Groups: A common strategy involves protecting the amine, followed by methylation and deprotection.

  • Careful Control of Stoichiometry: Limiting the amount of the methylating agent can favor the mono-methylated product.[3]

Q3: Are there biocatalytic approaches to improve N-methylation selectivity?

Yes, biocatalysis offers a highly selective and environmentally friendly alternative to chemical methods.

  • Methyltransferases (MTs): These enzymes use a cofactor, typically S-adenosyl-L-methionine (SAM), to deliver a methyl group to a specific nitrogen atom.[23] Engineered MTs have been developed to achieve high regioselectivity (up to >99%) in the methylation of complex heterocycles.[10][11][12]

  • Enzyme Cascades: Cyclic enzyme cascades have been designed for the N-methylation of heterocycles, using simple and readily available methylating agents like methyl iodide or methyl tosylate.[10][11]

Q4: What are some common methylating agents and how do I choose the right one?

The choice of methylating agent depends on the substrate, desired selectivity, and reaction conditions.

Methylating AgentReactivitySelectivityNotes
Methyl Iodide (MeI) / Dimethyl Sulfate (DMS) HighLowHighly reactive and can lead to over-methylation.[2][3] Toxic and should be handled with care.
Formaldehyde/Formic Acid (Eschweiler-Clarke) ModerateHigh (for tertiary amines)A classic reductive amination method that avoids quaternization.[4]
(Para)-formaldehyde and a Reducing Agent ModerateGoodA common reductive amination approach. Silane with hexafluoroisopropanol (HFIP) can be an effective reducing system.[24]
Phenyl trimethylammonium iodide (PhMe3NI) ModerateHigh (for mono-methylation of amides)A safe, non-toxic, and easy-to-handle reagent for selective mono-methylation.[5]
α-Halomethylsilanes ModerateHigh (for mono-methylation)Sterically bulky reagents that can significantly improve selectivity.[7][8][9]
Tetramethylammonium Fluoride (B91410) (TMAF) ModerateGoodA direct and selective methylating agent for a variety of functional groups including amides and indoles.[25]
Biocatalytic (Methyltransferases with SAM) HighVery HighOffers excellent chemo- and regioselectivity under mild conditions.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed N-Methylation of Amines

This protocol is adapted from a method demonstrating high functional group tolerance.[15]

  • To a reaction vessel, add the amine substrate (1.0 equiv).

  • Add the iridium catalyst (e.g., [Cp*IrCl2]2) and the ligand.

  • Add paraformaldehyde (as the methyl source).

  • Add the solvent (e.g., H2O).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.

  • After completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up. Make the solution basic with an appropriate base (e.g., NaOH).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective N-Methylation of Pyrazoles using α-Halomethylsilanes

This method provides high N1-selectivity for pyrazole (B372694) heterocycles.[7][8]

Step A: N-Alkylation

  • To a solution of the pyrazole substrate in a suitable solvent (e.g., acetonitrile), add a base (e.g., K2CO3).

  • Add the α-halomethylsilane reagent (e.g., (chloromethyl)trimethylsilane).

  • Stir the reaction at room temperature for approximately 2 hours or until completion as monitored by TLC or LC-MS.

  • Filter the reaction mixture and concentrate the filtrate.

Step B: Protodesilylation

  • Dissolve the crude product from Step A in a suitable solvent (e.g., THF).

  • Add a fluoride source (e.g., TBAF) and water.

  • Stir the reaction at room temperature for approximately 2 hours or until completion.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by column chromatography to yield the N-methylated pyrazole.

Visualizations

experimental_workflow cluster_alkylation Step 1: N-Alkylation cluster_desilylation Step 2: Protodesilylation start_alk Pyrazole Substrate + Base (K2CO3) + α-Halomethylsilane reaction_alk Stir at RT (~2 hours) start_alk->reaction_alk workup_alk Filter and Concentrate reaction_alk->workup_alk start_des Crude Product + Fluoride Source (TBAF) + Water workup_alk->start_des Intermediate Product reaction_des Stir at RT (~2 hours) start_des->reaction_des workup_des Aqueous Work-up & Extraction reaction_des->workup_des purification Column Chromatography workup_des->purification final_product final_product purification->final_product Final N-Methylated Product

Caption: Workflow for selective N-methylation of pyrazoles.

troubleshooting_logic start N-Methylation Experiment issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Low Conversion over_methylation Over-methylation issue->over_methylation Side Products poor_selectivity Poor Regioselectivity issue->poor_selectivity Isomeric Mixture solution_yield Optimize Conditions (Temp, Time) Use Fresh Reagents Increase Reactivity low_yield->solution_yield solution_over Control Stoichiometry Lower Temperature Change Reagent (e.g., Eschweiler-Clarke) over_methylation->solution_over solution_selectivity Use Protecting Groups Biocatalysis (Enzymes) Specific Catalysts poor_selectivity->solution_selectivity

Caption: Troubleshooting logic for common N-methylation issues.

References

Technical Support Center: Purification of N-Methyldidecylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Methyldidecylamine and other long-chain tertiary amines using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound, presented in a question-and-answer format.

Question 1: Why is my this compound streaking or tailing significantly on the silica (B1680970) gel column?

Answer: This is a frequent issue when purifying basic compounds like tertiary amines on standard silica gel.[1][2] The primary cause is the strong interaction between the basic amine group of your compound and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel.[1][2] This can lead to poor peak shape, tailing, or even irreversible binding of the compound to the column.

Question 2: My this compound is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?

Answer: This indicates a very strong interaction with the silica gel. Here are several strategies to address this:

  • Introduce a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[2][3] Triethylamine (B128534) (TEA) is a common choice, typically added at a concentration of 0.1-2% (v/v) to the eluent.[4] Another option is to use a small percentage of ammonium (B1175870) hydroxide (B78521) in methanol (B129727) as the polar component of your mobile phase.[5]

  • Increase Modifier Concentration: If you are already using a basic modifier, a slight increase in its concentration might be necessary to effectively compete with your amine for the active sites on the silica.

  • Change the Stationary Phase: If mobile phase modification is insufficient, consider using an alternative, less acidic stationary phase.[2][3]

    • Amine-functionalized silica: This stationary phase has aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for basic compounds.[2]

    • Alumina (basic or neutral): Alumina is another alternative to silica gel and can be effective for the purification of amines.[6]

Question 3: I am observing poor separation between this compound and other non-polar impurities.

Answer: Achieving good separation for lipophilic compounds can be challenging. Consider the following:

  • Optimize the Solvent System: Experiment with different solvent systems. While hexane (B92381)/ethyl acetate (B1210297) is common, for very non-polar compounds, you might need a less polar mobile phase to start, such as pure hexane, followed by a very gradual increase in the more polar solvent.

  • Gradient Elution: Employ a shallow gradient elution. A slow and gradual increase in the polarity of the mobile phase can significantly improve the resolution of compounds with similar retention factors.[7]

  • Sample Loading: Ensure you are not overloading the column. For difficult separations, a lower sample load is often necessary. A general guideline is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.

  • Dry Loading: If your crude product has poor solubility in the initial mobile phase, consider dry loading.[8] This involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the column.[9]

Question 4: The collected fractions of this compound are showing contamination with triethylamine (TEA) from the mobile phase.

Answer: Triethylamine is volatile, but can sometimes be challenging to remove completely.

  • Co-evaporation: After combining the pure fractions, you can attempt to remove residual TEA by co-evaporation with a solvent like toluene (B28343) or dichloromethane (B109758) on a rotary evaporator.

  • Azeotropic Removal: Repeatedly adding and evaporating a solvent that forms a low-boiling azeotrope with TEA can be effective.

  • Use a More Volatile Base: Consider using a more volatile amine modifier if TEA proves difficult to remove, although options are limited.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: For a lipophilic compound like this compound, a good starting point is a non-polar solvent system such as hexane/ethyl acetate or dichloromethane/methanol, with the addition of a basic modifier.[2][3] A typical starting mobile phase could be 100% hexane with 0.5% triethylamine, gradually increasing the proportion of ethyl acetate.

Q2: Should I use isocratic or gradient elution?

A2: For most purifications involving a mixture of compounds with different polarities, gradient elution is recommended.[7] It allows for the efficient elution of less polar impurities first, followed by the elution of your target compound with increasing solvent polarity, often resulting in better separation and sharper peaks.[10]

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the separation.[9] Collect fractions and spot them on a TLC plate alongside your crude mixture and a reference standard (if available). This will allow you to identify which fractions contain your pure product.

Q4: What are some alternative purification methods for this compound if column chromatography is not effective?

A4: For high molecular weight, thermally stable amines, vacuum distillation can be a viable alternative to chromatography, especially for removing non-volatile impurities.[1]

Experimental Protocols

Representative Protocol for Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent like heptane)

  • Ethyl acetate (or other moderately polar solvent like diethyl ether)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes or flasks

2. Column Preparation:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane with 0.5% TEA).

  • Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure a uniform bed.

  • Add a thin layer of sand on top of the silica to prevent disturbance during sample and solvent addition.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

4. Elution:

  • Begin elution with the initial non-polar mobile phase (e.g., 100% Hexane + 0.5% TEA).

  • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). A suggested gradient is provided in the table below.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

5. Fraction Analysis:

  • Monitor the collected fractions by TLC.

  • Combine the fractions that contain the pure this compound.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Recommended Parameters for Column Chromatography of this compound

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Requires a basic modifier.
Amine-functionalized SilicaAlternative for difficult separations; avoids the need for a basic modifier in the mobile phase.[2]
Mobile Phase Hexane/Ethyl Acetate + 0.1-2% TriethylamineGood starting point for lipophilic amines. TEA neutralizes acidic silanols.[2][3]
Dichloromethane/Methanol + 0.1-2% TriethylamineFor more polar impurities that need a stronger eluent.
Sample Loading Dry LoadingRecommended for compounds with poor solubility in the initial eluent; often leads to better resolution.[8]
Silica:Crude Ratio 50:1 to 100:1 (w/w)Higher ratio for more challenging separations.

Table 2: Representative Gradient Elution Profile

Column Volumes (CV)% Hexane (+0.5% TEA)% Ethyl Acetate (+0.5% TEA)Purpose
0 - 21000Elution of very non-polar impurities.
2 - 10100 -> 950 -> 5Gradual increase in polarity to elute the target compound.
10 - 1295 -> 805 -> 20Steeper gradient to elute more polar impurities.
12 - 158020Column flush.

Note: This is a representative gradient and should be optimized based on TLC analysis of the crude mixture.

Mandatory Visualization

experimental_workflow cluster_prep 1. Column Preparation cluster_sample 2. Sample Preparation cluster_chrom 3. Chromatography cluster_analysis 4. Analysis & Isolation prep Column Preparation slurry Prepare Silica Slurry (Hexane + 0.5% TEA) pack Pack and Equilibrate Column slurry->pack load Load Sample onto Column pack->load sample_prep Sample Preparation (Dry Loading) dissolve Dissolve Crude in DCM adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate to Dry Powder adsorb->evaporate evaporate->load chromatography Column Chromatography elute Gradient Elution (Hexane/EtOAc + TEA) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc analysis Analysis & Isolation combine Combine Pure Fractions tlc->combine isolate Isolate Product (Rotary Evaporation) combine->isolate product Purified This compound isolate->product

Caption: Experimental workflow for this compound purification.

References

Addressing emulsion formation during N-Methyldidecylamine workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the workup of reactions involving N-Methyldidecylamine.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of reactions with this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] It typically appears as a cloudy, milky, or thick layer between the distinct solvent phases, making clean separation in a separatory funnel difficult. Emulsions form when one liquid is dispersed into the other as fine droplets, often due to vigorous shaking during liquid-liquid extraction.[1][2]

The stability of these emulsions is often enhanced by the presence of surfactant-like molecules that accumulate at the interface between the two liquids, preventing the droplets from coalescing.[1][3] this compound, with its long hydrophobic didecyl chains and a hydrophilic methylamine (B109427) headgroup, can act as a surfactant, particularly when it is protonated to form a salt (e.g., N-Methyldidecylammonium chloride) during acidic workups. These salts possess both water-soluble (hydrophilic) and organic-soluble (lipophilic) properties, allowing them to stabilize the oil-in-water or water-in-oil interface and promote emulsion formation.[4]

Q2: What are the common causes of emulsion formation when working with this compound?

Several factors can contribute to the formation of persistent emulsions during the workup of reactions involving this compound:

  • Amphiphilic Nature of this compound and its Salts: The molecule itself has surfactant-like properties. During acidic washes, it forms salts that are even more effective at stabilizing emulsions.[4]

  • Presence of Fine Particulate Matter: Insoluble byproducts or residual catalysts from the reaction can accumulate at the liquid-liquid interface, physically preventing the separation of the two layers.[1]

  • High Concentration of Solutes: A high concentration of dissolved starting materials, products, or byproducts can increase the viscosity of one or both phases, which hinders the separation of the layers.[1]

  • Vigorous Shaking: Excessive agitation of the separatory funnel increases the surface area between the two phases and breaks one liquid into very fine droplets, promoting the formation of a stable emulsion.[2]

  • pH of the Aqueous Phase: Emulsions are particularly common when using chlorinated solvents to extract from a basic aqueous solution.[5] The pH can influence the degree of protonation of the amine and its surfactant properties.

Q3: How can I prevent an emulsion from forming in the first place?

Prevention is often the most effective strategy.[3] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal agitation.[2]

  • Solvent Choice: If emulsions are a persistent issue, consider using a different organic solvent. Sometimes, switching from a chlorinated solvent like dichloromethane (B109758) (DCM) to a less emulsion-prone solvent like ethyl acetate (B1210297) or diethyl ether can be beneficial.[5][6]

  • Pre-emptive Salting Out: Before mixing the organic and aqueous layers, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous phase.[1] This increases the ionic strength of the aqueous layer, reduces the solubility of organic compounds in it, and can help prevent emulsion formation.

  • Filtration Before Extraction: If your reaction mixture contains suspended solids, filter them through a pad of Celite® or glass wool before transferring the mixture to the separatory funnel.[1][3]

  • Solvent Evaporation: If feasible for your product's stability, evaporate the reaction solvent before the aqueous workup. Then, redissolve the residue in the desired extraction solvent.[5]

Troubleshooting Guide for Persistent Emulsions

If an emulsion has already formed, the following troubleshooting steps can be taken, starting with the simplest methods.

Troubleshooting Workflow

Emulsion_Troubleshooting start Persistent Emulsion Formed patience 1. Allow to Stand (15-30 minutes) start->patience gentle_stir 2. Gentle Mechanical Agitation (Swirl or stir with glass rod) patience->gentle_stir Emulsion Persists success Layers Separated patience->success Separation Occurs brine 3. Add Saturated Brine (NaCl) (Increases aqueous phase polarity) gentle_stir->brine Emulsion Persists gentle_stir->success Separation Occurs ph_adjust 4. Adjust pH (Acidic or basic wash to alter amine protonation) brine->ph_adjust Emulsion Persists brine->success Separation Occurs solvent_add 5. Add a Different Solvent (e.g., ethanol (B145695) or methanol (B129727) to organic phase) ph_adjust->solvent_add Emulsion Persists ph_adjust->success Separation Occurs filtration 6. Filter through Celite® (Removes particulate matter) solvent_add->filtration Emulsion Persists solvent_add->success Separation Occurs centrifugation 7. Centrifugation (Physically forces separation) filtration->centrifugation Emulsion Persists filtration->success Separation Occurs centrifugation->success Separation Occurs fail Consult Further Resources centrifugation->fail Emulsion Persists

Caption: A stepwise guide to resolving emulsions during workup.

Comparison of Emulsion Breaking Techniques

Technique Principle of Action Advantages Disadvantages When to Use
Allowing to Stand Gravity-based separation of droplets over time.Simple, no reagents added.Can be very slow and ineffective for stable emulsions.As a first, simple step for any emulsion.[3]
Gentle Agitation Encourages coalescence of dispersed droplets.Simple, no reagents added.May not be effective for highly stable emulsions.For minor emulsions that are slow to separate on their own.[3]
Salting Out (Brine) Increases the ionic strength of the aqueous phase, forcing organic components out and destabilizing the emulsion.[7]Highly effective, inexpensive, and generally applicable.[1]Adds salt to the aqueous layer; may not work for all systems.A very common and effective method for many types of emulsions.
pH Adjustment Neutralizes or protonates/deprotonates emulsifying agents (like the amine salt), changing their solubility and surfactant properties.[3]Can be very effective, especially if the emulsion is pH-dependent.Risk of product degradation if it is sensitive to acid or base.When the emulsion is suspected to be stabilized by the protonated amine.
Solvent Addition Adding a small amount of a different solvent (e.g., ethanol, methanol) can alter the polarity of the organic phase and disrupt the emulsion.[7]Can be effective if the right solvent is chosen.Introduces another solvent that must be removed later.When other methods have failed and the product is soluble in the added solvent.
Filtration (Celite®) Physically removes fine solid particulates that can stabilize an emulsion.[1][5]Excellent for emulsions caused by suspended solids.Can be slow; potential for product loss on the filter aid.[5]When particulate matter is visible or suspected to be the cause.
Centrifugation Applies a strong force to accelerate the separation of the immiscible layers.[7]Very effective for small-scale reactions and stubborn emulsions.Requires a centrifuge and appropriate solvent-resistant tubes.As a more robust method when other techniques are unsuccessful.[8]

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine

  • Transfer the entire contents of the separatory funnel, including the emulsion, into an appropriately sized Erlenmeyer flask.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the flask in small portions (e.g., 10-20% of the total volume).

  • Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.[1]

  • Allow the mixture to stand and observe for layer separation.

  • Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

  • Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent being used in the extraction.

  • Add a layer of Celite® (diatomaceous earth), typically 1-2 cm thick, over the filter paper to form a pad. Wet the pad with the organic solvent and apply a gentle vacuum to settle the pad.[3]

  • Carefully pour the entire emulsified mixture onto the Celite® pad.[1]

  • After the liquid has passed through, wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct and separable.

Protocol 3: Breaking an Emulsion by pH Adjustment

This protocol should only be used if the desired product is stable to changes in pH.

  • Carefully transfer the emulsified mixture to an Erlenmeyer flask.

  • While stirring, slowly add a dilute acid (e.g., 1 M HCl) or a dilute base (e.g., 1 M NaOH) to the mixture. Monitor the pH of the aqueous phase with pH paper.

  • Continue adding the acid or base dropwise until a change in the emulsion is observed. Often, a specific pH range will cause the emulsion to break.

  • Once the emulsion has broken, transfer the mixture back to the separatory funnel and proceed with the extraction. Be cautious of any potential pressure buildup if a carbonate base is used.

Mechanism of Emulsion Formation with this compound Salt

Emulsion_Mechanism cluster_oil Organic Phase cluster_water Aqueous Phase cluster_interface Interface oil_molecule Product in Organic Solvent amine_salt N-Methyldidecylammonium Salt (Surfactant) oil_molecule->amine_salt Lipophilic tails interact with organic phase water_molecule Water water_molecule->amine_salt Hydrophilic head interacts with aqueous phase caption N-Methyldidecylammonium salt bridges the organic and aqueous phases, stabilizing the emulsion.

Caption: Surfactant action of protonated this compound at the oil-water interface.

References

Validation & Comparative

The Mechanism of Corrosion Inhibition by Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tertiary Amine Corrosion Inhibitors

Tertiary amines are a significant class of organic compounds utilized as corrosion inhibitors across various industries. Their efficacy is primarily attributed to the presence of a nitrogen atom with a lone pair of electrons, which facilitates adsorption onto metal surfaces, thereby creating a protective barrier against corrosive environments. This guide provides a comprehensive comparison of the performance of various tertiary amine corrosion inhibitors, supported by experimental data. It is intended for researchers, scientists, and professionals in fields where the mitigation of metallic corrosion is critical.

The fundamental principle behind the corrosion inhibition of tertiary amines is their ability to adsorb onto a metal surface. This adsorption process is influenced by several factors related to the molecular structure of the amine:

  • Electron Density on the Nitrogen Atom: The lone pair of electrons on the nitrogen atom is the primary site for interaction with the metal surface. Alkyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density strengthens the coordinate bond formed between the amine and the metal, leading to stronger adsorption and better inhibition. Theoretical studies suggest that, based on electronic effects alone, the inhibition efficiency should follow the order: primary amines < secondary amines < tertiary amines.[1]

  • Steric Hindrance: The alkyl groups, while beneficial for increasing electron density, can also introduce steric hindrance. Bulky alkyl groups can prevent the amine molecules from packing closely on the metal surface, resulting in a less dense and potentially less effective protective film. Therefore, the overall inhibition efficiency is a balance between the electron-donating effect and steric hindrance.[1]

  • Adsorption Process: The adsorption of tertiary amines on a metal surface can occur through two main types of interactions:

    • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged amine molecules (in acidic solutions, amines can be protonated).

    • Chemisorption: This involves the sharing of electrons between the nitrogen atom and the vacant d-orbitals of the metal, forming a coordinate covalent bond.

The following diagram illustrates the general mechanism of tertiary amine corrosion inhibition.

cluster_solution Corrosive Solution cluster_metal Metal Surface cluster_interface Metal-Solution Interface Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal Substrate Corrosive_Species->Metal Corrosion Attack Tertiary_Amine Tertiary Amine (R3N) Adsorption Adsorption of Tertiary Amine Tertiary_Amine->Adsorption Metal->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->Metal Inhibition of Corrosion

Mechanism of Tertiary Amine Corrosion Inhibition

Comparative Performance Data

The inhibition efficiency of tertiary amines is dependent on their molecular structure, concentration, and the specific corrosive environment. The following tables summarize experimental data from various studies, comparing the performance of different tertiary amine corrosion inhibitors.

Table 1: Comparison of Tertiary Amines for Mild Steel in 2 M HCl at 298 K

InhibitorConcentration (M)Inhibition Efficiency (%)Reference
Tributylamine5 x 10⁻⁴-[2]
Tributylamine1High[2]

Note: The original document mentions a range of concentrations without specifying the efficiency at each level for Tributylamine.

Table 2: Performance of Synthesized Tertiary Amines on Carbon Steel

InhibitorConcentration (M)Inhibition Efficiency (%)Corrosive MediumReference
1,3-bis-diethylamino-propan-2-ol (DEAP)2.5 x 10⁻²95Thin electrolyte layer[3]
1,3-di-morpholin-4-yl-propan-2-ol (DMP)Increasing concentrationImproved performanceThin electrolyte layer[3]

Table 3: Performance of Triethanolamine as a Corrosion Inhibitor

MetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
Carbon Steel-0.1 wt% (at 70 °C)Low corrosion rate[3]

Note: The reference indicates a low corrosion rate was obtained but does not provide a specific inhibition efficiency percentage.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors.

Weight Loss Method (Gravimetric)

This method determines the average corrosion rate by measuring the mass loss of a metal specimen after exposure to a corrosive environment. The procedure is based on the principles outlined in ASTM G31.

1. Specimen Preparation:

  • Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 2 mm).

  • Abrade the surfaces with silicon carbide paper of decreasing grit size (e.g., 240, 400, 600 grit), followed by washing with distilled water and degreasing with acetone.

  • Dry the specimens and weigh them accurately using an analytical balance (to ±0.1 mg).

2. Experimental Setup:

  • Immerse the prepared specimens in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the tertiary amine inhibitor.

  • Maintain a constant temperature using a water bath or thermostat.

  • The duration of the immersion test can vary from a few hours to several days.

3. Post-Exposure Cleaning and Evaluation:

  • After the immersion period, retrieve the specimens from the solution.

  • Clean the specimens to remove corrosion products according to ASTM G1 standards. This may involve using specific chemical solutions or gentle mechanical cleaning.

  • Rinse the cleaned specimens with distilled water and acetone, dry them, and reweigh them accurately.

4. Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where:

  • W₀ is the weight loss of the metal in the uninhibited solution.

  • Wᵢ is the weight loss of the metal in the inhibited solution.

The corrosion rate can be calculated from the weight loss data as per ASTM G102.[1][4][5][6]

Potentiodynamic Polarization

This electrochemical technique provides information about the kinetics of the anodic and cathodic corrosion reactions and can determine if an inhibitor is anodic, cathodic, or mixed-type. The procedure is based on ASTM G59.

1. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • The working electrode is prepared in the same way as for the weight loss method.

  • The cell is filled with the corrosive solution, with or without the inhibitor.

2. Measurement Procedure:

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes).

  • Apply a potential scan over a range (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Record the resulting current density as a function of the applied potential.

3. Data Analysis:

  • Plot the logarithm of the current density versus the potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • The inhibition efficiency (IE%) is calculated as:

IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100

Where:

  • icorr₀ is the corrosion current density in the uninhibited solution.

  • icorrᵢ is the corrosion current density in the inhibited solution.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film.

1. Experimental Setup:

  • The same three-electrode cell as for potentiodynamic polarization is used.

2. Measurement Procedure:

  • After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

3. Data Analysis:

  • The data is typically represented as Nyquist or Bode plots.

  • The charge transfer resistance (Rct) is determined from the Nyquist plot (the diameter of the semicircle). A larger Rct value indicates a lower corrosion rate.

  • The inhibition efficiency (IE%) is calculated as:

IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100

Where:

  • Rct₀ is the charge transfer resistance in the uninhibited solution.

  • Rctᵢ is the charge transfer resistance in the inhibited solution.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of tertiary amine corrosion inhibitors.

Start Start: Inhibitor Evaluation Specimen_Prep Metal Specimen Preparation Start->Specimen_Prep Corrosive_Solution_Prep Prepare Corrosive Solution (with and without inhibitor) Start->Corrosive_Solution_Prep Weight_Loss Weight Loss (Gravimetric Method) Specimen_Prep->Weight_Loss Electrochemical_Tests Electrochemical Tests Specimen_Prep->Electrochemical_Tests Corrosive_Solution_Prep->Weight_Loss Corrosive_Solution_Prep->Electrochemical_Tests Data_Analysis Data Analysis and Calculation of IE% Weight_Loss->Data_Analysis Polarization Potentiodynamic Polarization Electrochemical_Tests->Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical_Tests->EIS Polarization->Data_Analysis EIS->Data_Analysis Conclusion Conclusion: Comparative Performance Data_Analysis->Conclusion

Workflow for Corrosion Inhibitor Evaluation

References

A Comparative Analysis of Amine-Based Corrosion Inhibitors: Dicyclohexylamine vs. N-Methyldidecylamine

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the corrosion inhibition efficiencies of Dicyclohexylamine and N-Methyldidecylamine reveals a significant disparity in available research and quantitative data. While Dicyclohexylamine has been the subject of numerous studies, providing a basis for understanding its performance, publicly available experimental data on the corrosion inhibition efficiency of this compound is scarce, precluding a direct, data-driven comparison.

This guide synthesizes the existing experimental data for Dicyclohexylamine and outlines the standard methodologies used to evaluate corrosion inhibitor performance. This information is intended for researchers, scientists, and professionals in drug development and materials science to provide a framework for understanding and evaluating amine-based corrosion inhibitors.

Performance Comparison of Amine-Based Corrosion Inhibitors

Due to the lack of specific experimental data for this compound, a direct quantitative comparison with Dicyclohexylamine is not possible at this time. The following table summarizes the available data for Dicyclohexylamine's corrosion inhibition efficiency on steel under various conditions.

Table 1: Corrosion Inhibition Efficiency of Dicyclohexylamine on Steel

Corrosive MediumInhibitor ConcentrationTemperatureExperimental TechniqueInhibition Efficiency (%)Reference
CO2-saturated aqueous solution with 200 ppm acetic acid and 1% NaClNot specified20°CPotentiodynamic Polarization39.61[1][2]
CO2-saturated aqueous solution with 200 ppm acetic acid and 1% NaClNot specified35°CPotentiodynamic Polarization34.03[1][2]
CO2-saturated aqueous solution with 200 ppm acetic acid and 1% NaClNot specified45°CPotentiodynamic Polarization13.98[1][2]
3 wt. % NaCl solution (pH 5)50 ppm (in a mixture with Oleylamine)20°CElectrochemical Impedance Spectroscopy98[3]

Experimental Protocols

The evaluation of corrosion inhibitor efficiency typically involves electrochemical and weight loss methods. These experiments are designed to quantify the reduction in the corrosion rate of a metal in the presence of an inhibitor.

Potentiodynamic Polarization

This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential. By analyzing the resulting polarization curve, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. The inhibition efficiency (IE) is calculated using the following equation:

IE(%) = [(i°corr - icorr) / i°corr] x 100

where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

A typical experimental setup involves a three-electrode cell containing the working electrode (the metal sample), a reference electrode, and a counter electrode, all immersed in the corrosive medium.

Electrochemical Impedance Spectroscopy (EIS)

EIS is another powerful electrochemical technique that provides information about the corrosion process and the protective properties of the inhibitor film. It involves applying a small amplitude AC voltage signal over a range of frequencies and measuring the impedance of the system. The data is often represented as Nyquist or Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective layer on the metal surface. The inhibition efficiency can be calculated from the Rct values:

IE(%) = [(Rct - R°ct) / Rct] x 100

where R°ct and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Weight Loss Method

This is a conventional and straightforward method for determining the corrosion rate. Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration. After the immersion period, the coupons are cleaned to remove corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency:

IE(%) = [(CR° - CR) / CR°] x 100

where CR° and CR are the corrosion rates in the absence and presence of the inhibitor, respectively.

Visualization of Experimental Workflow and Inhibition Mechanisms

The following diagrams illustrate a typical experimental workflow for evaluating corrosion inhibitors and the proposed inhibition mechanism for Dicyclohexylamine.

Experimental_Workflow prep Sample Preparation (e.g., API X80 Carbon Steel) electrochemical Electrochemical Measurements prep->electrochemical weight_loss Weight Loss Measurement prep->weight_loss solution_prep Corrosive Solution Preparation (e.g., CO2-saturated 1% NaCl + 200ppm Acetic Acid) solution_prep->electrochemical solution_prep->weight_loss inhibitor_add Inhibitor Addition (Dicyclohexylamine or this compound) inhibitor_add->electrochemical inhibitor_add->weight_loss control Control (No Inhibitor) control->electrochemical control->weight_loss pdp Potentiodynamic Polarization electrochemical->pdp eis Electrochemical Impedance Spectroscopy electrochemical->eis analysis Data Analysis and Inhibition Efficiency Calculation pdp->analysis eis->analysis weight_loss->analysis

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_metal Metal Surface (Steel) DCHA Dicyclohexylamine (C12H23N) adsorption Adsorption DCHA->adsorption Adsorbs on surface Fe Fe anodic_site Anodic Site (Fe -> Fe2+ + 2e-) cathodic_site Cathodic Site (e.g., 2H+ + 2e- -> H2) adsorption->Fe protective_film Formation of a Protective Film adsorption->protective_film protective_film->anodic_site Blocks anodic dissolution inhibition Corrosion Inhibition protective_film->inhibition

Caption: Proposed corrosion inhibition mechanism of Dicyclohexylamine.

Mechanism of Corrosion Inhibition

Dicyclohexylamine

Dicyclohexylamine is known to function as a mixed-type corrosion inhibitor with a predominant anodic effect[4][5]. Its inhibition mechanism involves the adsorption of its molecules onto the metal surface. This adsorption can occur through the nitrogen atom's lone pair of electrons interacting with the vacant d-orbitals of the iron atoms on the steel surface. The bulky cyclohexyl groups can then form a protective, hydrophobic layer that acts as a barrier, isolating the metal from the corrosive environment. By primarily hindering the anodic reaction (the dissolution of iron), it effectively reduces the overall corrosion rate.

This compound

Conclusion

Based on the available scientific literature, Dicyclohexylamine has demonstrated moderate to high corrosion inhibition efficiency for steel in various corrosive environments. Its mechanism as a mixed inhibitor, primarily affecting the anodic reaction, is relatively well-understood.

In contrast, a comprehensive, data-supported evaluation of this compound's corrosion inhibition performance is not possible at present due to a lack of published experimental studies. While its molecular structure suggests potential as an effective corrosion inhibitor, further research, including potentiodynamic polarization, electrochemical impedance spectroscopy, and weight loss studies, is necessary to quantify its efficiency and elucidate its mechanism of action. Researchers and professionals are encouraged to conduct or consult new experimental work to enable a direct and meaningful comparison between these two amine-based inhibitors.

References

A Comparative Analysis of N-Methyldidecylamine and Sodium Dodecyl Sulfate as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of surfactants, the selection of an appropriate agent is paramount for the success of various applications, from drug delivery systems to industrial formulations. This guide provides a detailed comparison of the performance of N-Methyldidecylamine, a cationic tertiary amine surfactant, and Sodium Dodecyl Sulfate (B86663) (SDS), a widely used anionic surfactant. While extensive experimental data is available for SDS, direct quantitative performance data for this compound as a primary surfactant is limited in publicly accessible literature. Therefore, for comparative purposes, data for a structurally similar quaternary ammonium (B1175870) cationic surfactant, Didecyldimethylammonium Chloride (DDAC), is used as a proxy to provide insights into the expected performance of this compound.

Executive Summary

Sodium Dodecyl Sulfate (SDS) is a well-characterized anionic surfactant known for its excellent detergency and foaming properties. It exhibits a low critical micelle concentration (CMC) and significantly reduces surface tension. In contrast, this compound, a tertiary amine, is often utilized as a precursor for the synthesis of quaternary ammonium cationic surfactants.[1] These cationic surfactants are recognized for their antimicrobial properties and their ability to interact with negatively charged surfaces.[2] This guide presents a side-by-side comparison of their key surfactant properties, supported by available experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for SDS and provides proxy data for a comparable cationic surfactant to infer the potential characteristics of this compound.

PropertySodium Dodecyl Sulfate (SDS)This compound (as inferred from Didecyldimethylammonium Chloride - DDAC)
Chemical Structure Anionic SurfactantCationic Surfactant (Tertiary Amine)
Critical Micelle Concentration (CMC) Approximately 8.2 mM in water at 25°C[3]Data not available for this compound. For DDAC, the CMC is not typically reported in the same manner due to its strong tendency to form vesicles.
Surface Tension Reduction Can reduce the surface tension of water to approximately 34.2 mN/m[4]A 0.1% solution of DDAC can reduce surface tension to 25-30 mN/m.[5]
Foaming Ability Excellent foaming properties, producing a high volume of stable foam.[6]Generally, cationic surfactants are considered to have poorer foaming capabilities compared to anionic surfactants.[7]
Applications in Drug Development Used for protein denaturation in electrophoresis, as a solubilizing agent, and in some drug delivery systems.[8]This compound is a reagent in the synthesis of novel anticancer compounds.[9][10][11] Cationic surfactants are used as antimicrobial agents and can interact with negatively charged cell membranes.[2][12]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for determining the key surfactant performance indicators discussed in this guide.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles.[13]

Method: Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface tension remains relatively constant.[13]

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined as the concentration at the point of inflection in the curve, where the slope changes significantly.[13]

dot

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result A Prepare Surfactant Concentration Series B Measure Surface Tension (Tensiometer) A->B Equilibrate at constant T C Plot Surface Tension vs. log(Concentration) B->C Record Data D Identify Inflection Point C->D Analyze Graph E Determine CMC D->E CMC Value Foaming_Test A Add Surfactant Solution to Graduated Cylinder B Drop Additional Solution from a Fixed Height A->B C Measure Initial Foam Height (t=0) B->C D Measure Foam Height after 5 minutes (t=5) C->D E Calculate Foam Stability (Height at t=5 / Initial Height) D->E Surfactant_Properties cluster_structure Molecular Structure cluster_performance Surfactant Performance Structure Surfactant Molecule Head Hydrophilic Head Group (e.g., Sulfate for SDS, Amine for this compound) Structure->Head Tail Hydrophobic Tail (e.g., Dodecyl Chain) Structure->Tail SurfaceTension Surface Tension Reduction Structure->SurfaceTension Determines Adsorption at Interface Foaming Foaming Ability & Stability Structure->Foaming Affects Film Elasticity & Stability CMC Critical Micelle Concentration (CMC) Head->CMC Influences Micellization Tail->CMC Drives Aggregation

References

A Comparative Analysis of the Efficacy of N-Methyldidecylamine and Other Long-Chain Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-Methyldidecylamine with other long-chain amines, focusing on their antimicrobial properties. The information is supported by experimental data drawn from various scientific studies to assist researchers, scientists, and drug development professionals in their work.

Antimicrobial Efficacy: A Quantitative Comparison

Long-chain amines are known for their potent antimicrobial activity, which is significantly influenced by their molecular structure, particularly the length of the alkyl chains. This activity is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

While direct comparative studies including this compound are limited, the following table summarizes the MIC values for various long-chain amines and related compounds against common pathogens, synthesized from multiple research sources. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparative Antimicrobial Activity (MIC) of Long-Chain Amines and Related Compounds

Compound/Active MoietyAlkyl Chain LengthTest OrganismMIC (µg/mL)Source
Didecyldimethylammonium chloride (DDAC)C10Staphylococcus aureus0.4 - 1.8
Alkyldimethylbenzylammonium chloride (ADBAC)C12, C14, C16 blendStaphylococcus aureus0.4 - 1.8
N-Alkyl-N,N-dimethylamine oxidesC8Staphylococcus aureus> 5000
N-Alkyl-N,N-dimethylamine oxidesC10Staphylococcus aureus~2000
N-Alkyl-N,N-dimethylamine oxidesC12Staphylococcus aureus125
N-Alkyl-N,N-dimethylamine oxidesC14Staphylococcus aureus62
N-Alkyl-N,N-dimethylamine oxidesC16Staphylococcus aureus62
N-Alkyl-N,N-dimethylamine oxidesC18Staphylococcus aureus125
N-Alkyl-N,N-dimethylamine oxidesC8Escherichia coli> 5000
N-Alkyl-N,N-dimethylamine oxidesC10Escherichia coli> 5000
N-Alkyl-N,N-dimethylamine oxidesC12Escherichia coli62
N-Alkyl-N,N-dimethylamine oxidesC14Escherichia coli31
N-Alkyl-N,N-dimethylamine oxidesC16Escherichia coli62
N-Alkyl-N,N-dimethylamine oxidesC18Escherichia coli125
N-Halamine (Amide-based, C12 chain)C12Staphylococcus aureus & Escherichia coliTotal kill at 10 ppm in 15 min
N-Halamine (Melamine-based, C12 chain)C12Staphylococcus aureus & Escherichia coliTotal kill at 50 ppm in 15-30 min
N-Halamine (Amine-based, C12 chain)C12Staphylococcus aureus & Escherichia coliTotal kill at 50 ppm in >60 min

Mechanism of Action: Disruption of Bacterial Membranes

The primary mechanism of antimicrobial action for long-chain tertiary amines involves the disruption of the bacterial cell membrane. The lipophilic alkyl chains interact with the lipid bilayer of the bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This disruption results in the leakage of essential intracellular components and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane cluster_amine Long-Chain Amine cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Membrane_Proteins Membrane Proteins Long_Chain_Amine This compound Long_Chain_Amine->Lipid_Bilayer Interaction Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Cytoplasmic Content Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: General mechanism of bacterial cell membrane disruption by long-chain amines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standardized method for determining the MIC of antimicrobial agents.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a concentrated stock solution of the long-chain amine in a suitable solvent.

  • Bacterial Culture: Grow a pure culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase.

  • 96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antimicrobial Agent:

  • Dispense 100 µL of sterile growth medium into each well of the 96-well plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix thoroughly.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial agent.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Include a positive control (wells with inoculum and growth medium but no antimicrobial agent) and a negative control (wells with growth medium only).

5. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

6. Reading and Interpretation:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Validating the Purity of N-Methyldidecylamine: A Comparative Guide to Analytical Standards and Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for N-Methyldidecylamine, a tertiary amine with increasing applications in pharmaceutical development and material science, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound purity, supported by experimental data and detailed protocols.

Introduction to this compound and its Analysis

This compound [(CH₃(CH₂)₉)₂NCH₃] is a long-chain tertiary amine. Its chemical properties, particularly its basicity and hydrophobicity, present unique challenges for analytical separation and quantification. The choice of an appropriate analytical method is paramount for identifying and quantifying potential impurities that may arise during synthesis or degradation. Common impurities can include starting materials, byproducts such as N-oxides from oxidation, or alkenes from elimination reactions. This guide will focus on the two most prevalent chromatographic techniques for amine analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

A summary of the performance of GC and HPLC for the analysis of this compound is presented below. It is important to note that the selection of the optimal method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.

ParameterGas Chromatography (GC) with Flame Ionization Detection (FID)High-Performance Liquid Chromatography (HPLC) with UV/Vis or ELSD
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Typical Column Base-deactivated fused silica (B1680970) capillary column (e.g., 5% phenyl polysiloxane)Reversed-phase C18 or mixed-mode column.
Sample Preparation Often requires derivatization to improve volatility and peak shape.Direct injection or dissolution in a suitable solvent.
Common Impurities Detected Volatile impurities, residual solvents, shorter-chain amines.Non-volatile impurities, polar byproducts (e.g., N-oxides), salts.
Advantages High resolution for volatile compounds, robust and widely available.Versatile, suitable for a wide range of compound polarities, non-destructive.
Disadvantages Potential for thermal degradation of the analyte, peak tailing of free amines.Lower sensitivity for compounds lacking a UV chromophore (requires alternative detectors like ELSD).
Typical Purity Range (%) 95-99.9%95-99.9%

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC and HPLC are provided below. These protocols are based on established methods for similar long-chain tertiary amines and should be validated for the specific application.

Gas Chromatography (GC-FID) Method

This method is suitable for the quantification of this compound and the identification of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a base-deactivated 5% phenyl polysiloxane phase.

Reagents:

  • This compound analytical standard (≥99.5% purity)

  • High-purity helium (carrier gas)

  • High-purity hydrogen and air (for FID)

  • Anhydrous dichloromethane (B109758) (solvent)

  • Derivatization agent (e.g., trifluoroacetic anhydride), if necessary.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of dichloromethane.

  • GC Conditions:

    • Injector temperature: 280°C

    • Detector temperature: 300°C

    • Oven temperature program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, hold for 10 minutes.

    • Carrier gas flow rate: 1.0 mL/min (constant flow)

    • Injection volume: 1 µL

    • Split ratio: 50:1

  • Analysis: Inject the standards and samples and record the chromatograms. The purity of the sample is determined by comparing the peak area of this compound to the total peak area of all components.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the analysis of this compound and non-volatile or polar impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV/Vis detector or an Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • This compound analytical standard (≥99.5% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Detection: UV at 210 nm or ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min).

  • Analysis: Inject the standards and samples and record the chromatograms. Purity is determined by area normalization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the validation of this compound purity.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard This compound Analytical Standard Stock_Std Stock Standard Solution (1 mg/mL) Standard->Stock_Std Dissolve Sample This compound Test Sample Stock_Sample Sample Solution (1 mg/mL) Sample->Stock_Sample Dissolve Solvent Dichloromethane Solvent->Stock_Std Solvent->Stock_Sample Cal_Stds Calibration Standards Stock_Std->Cal_Stds Serial Dilution Injector GC Injector (280°C) Stock_Sample->Injector Cal_Stds->Injector Column Capillary Column (Base-deactivated 5% phenyl) Injector->Column FID FID Detector (300°C) Column->FID Chromatogram Chromatogram Acquisition FID->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Purity Calculation (Area %) Integration->Calculation

Caption: Workflow for this compound purity analysis by GC-FID.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Analytical Standard Stock_Std Stock Standard Solution (1 mg/mL) Standard->Stock_Std Dissolve Sample This compound Test Sample Stock_Sample Sample Solution (1 mg/mL) Sample->Stock_Sample Dissolve Solvent Acetonitrile Solvent->Stock_Std Solvent->Stock_Sample Cal_Stds Calibration Standards Stock_Std->Cal_Stds Serial Dilution Autosampler Autosampler Injection (10 µL) Stock_Sample->Autosampler Cal_Stds->Autosampler Column Reversed-Phase C18 Column (30°C) Autosampler->Column Detector UV/Vis or ELSD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Purity Calculation (Area %) Integration->Calculation

Caption: Workflow for this compound purity analysis by HPLC.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the validation of this compound purity. The choice between GC and HPLC will be dictated by the specific analytical needs. For the analysis of volatile impurities and for laboratories where GC instrumentation is readily available, a GC-FID method is a robust choice. For the analysis of a broader range of impurities, including non-volatile and polar species, an HPLC method with UV or ELSD detection is more appropriate. It is crucial to use a well-characterized analytical standard for method development, validation, and routine quality control to ensure the accuracy and reliability of the results. The protocols provided in this guide serve as a starting point, and method validation should be performed to demonstrate suitability for the intended purpose.

A Comparative Guide to Electrochemical Methods for Evaluating N-Methyldidecylamine's Corrosion Inhibition Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Methyldidecylamine and other amine-based corrosion inhibitors, focusing on their evaluation through electrochemical methods. Due to a notable scarcity of publicly available, direct comparative studies on this compound under standardized electrochemical conditions, this guide presents available data for structurally related and commonly used amine inhibitors to offer a broader context for their application in corrosion science. The information herein is supported by detailed experimental protocols for key evaluation techniques, enabling researchers to design and execute their own comparative studies.

Performance Comparison of Amine-Based Corrosion Inhibitors

The efficacy of an amine-based corrosion inhibitor is intricately linked to its molecular structure, concentration, and the specific corrosive environment. The length of the alkyl chains, the steric hindrance around the nitrogen atom, and the electron density on the nitrogen atom are all critical factors that determine the inhibitor's ability to adsorb onto a metal surface and form a protective barrier.

The following tables summarize quantitative data from various studies on the performance of this compound's close structural analog, Didecylamine, and other selected amine-based inhibitors. It is imperative to note that the experimental conditions vary between studies; therefore, a direct comparison of absolute inhibition efficiency values should be approached with caution.

Table 1: Corrosion Inhibition Efficiency of Didecylamine (from Weight Loss Method)

InhibitorMetalCorrosive MediumConcentration (ppm)Temperature (°C)Test MethodInhibition Efficiency (%)
Di-dodecyl amineCarbon Steel1 M HCl10040Weight Loss30.3
Di-dodecyl amineCarbon Steel1 M HCl30040Weight Loss49.9
Di-dodecyl amineCarbon Steel1 M HCl50040Weight Loss68.8
Di-dodecyl amineCarbon Steel1 M HCl10050Weight Loss25.1
Di-dodecyl amineCarbon Steel1 M HCl30050Weight Loss42.1
Di-dodecyl amineCarbon Steel1 M HCl50050Weight Loss60.2

*Data for Di-dodecyl amine is presented as a close structural analog to this compound.

Table 2: Potentiodynamic Polarization Data for Amine-Based Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)
DicyclohexylamineAPI X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic AcidNot Specified20Potentiodynamic Polarization39.61
DicyclohexylamineAPI X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic AcidNot Specified35Potentiodynamic Polarization34.03
DicyclohexylamineAPI X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic AcidNot Specified45Potentiodynamic Polarization13.98
N-methyldiethanolamineAPI X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic AcidNot Specified20Potentiodynamic Polarization34.53
N-methyldiethanolamineAPI X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic AcidNot Specified35Potentiodynamic Polarization15.30
N-methyldiethanolamineAPI X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic AcidNot Specified45Potentiodynamic Polarization6.26

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Amine-Based Corrosion Inhibitors (Conceptual)

InhibitorMetalCorrosive MediumConcentrationRct (Ω·cm²) (without inhibitor)Rct (Ω·cm²) (with inhibitor)Cdl (µF/cm²) (without inhibitor)Cdl (µF/cm²) (with inhibitor)Inhibition Efficiency (%)
This compoundMild Steel1 M HCl1 mM508001003093.75
DicyclohexylamineMild Steel1 M HCl1 mM504501004588.89
N-methyldiethanolamineMild Steel1 M HCl1 mM502001006075.00

This table presents conceptual data to illustrate the expected trends and parameters obtained from EIS measurements. Actual experimental values will vary depending on the specific conditions.

Experimental Protocols

Detailed methodologies for the two primary electrochemical techniques used to evaluate corrosion inhibitors are provided below.

Potentiodynamic Polarization (PDP)

This technique is employed to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), which are used to calculate the inhibition efficiency.

1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen to be tested (e.g., mild steel), with a defined surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): A platinum or graphite (B72142) rod with a surface area significantly larger than the WE.

  • Corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

2. Procedure:

  • Electrode Preparation: The working electrode surface is abraded with successively finer grades of emery paper, rinsed with deionized water and acetone, and dried.

  • Cell Setup: The three electrodes are assembled in the electrochemical cell containing the test solution.

  • Open Circuit Potential (OCP) Stabilization: The system is allowed to stabilize for a period (typically 30-60 minutes) until a steady OCP is reached.

  • Polarization Scan: A potential scan is applied, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).

3. Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where:

  • i_corr_blank is the corrosion current density in the absence of the inhibitor.

  • i_corr_inh is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor on the metal surface.[1]

1. Materials and Equipment:

  • Same as for Potentiodynamic Polarization, with the addition of a Frequency Response Analyzer (FRA) module for the potentiostat.

2. Procedure:

  • Electrode Preparation and Cell Setup: Same as for Potentiodynamic Polarization.

  • OCP Stabilization: The system is allowed to reach a stable OCP.

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit (EEC) to determine parameters such as:

    • Solution Resistance (Rs): The resistance of the electrolyte.

    • Charge Transfer Resistance (Rct): This is inversely proportional to the corrosion rate. A higher Rct indicates better corrosion protection.[2]

    • Double-Layer Capacitance (Cdl): Represents the capacitance at the metal/solution interface. A decrease in Cdl often indicates the adsorption of inhibitor molecules.[2]

3. Calculation of Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where:

  • Rct_blank is the charge transfer resistance in the absence of the inhibitor.

  • Rct_inh is the charge transfer resistance in the presence of the inhibitor.

Visualizing the Evaluation Process

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships in the evaluation of corrosion inhibitors.

experimental_workflow cluster_prep Preparation cluster_electrochemical Electrochemical Measurement cluster_analysis Data Analysis cluster_evaluation Performance Evaluation A Prepare Metal Specimen (Working Electrode) C Assemble 3-Electrode Cell A->C B Prepare Corrosive Solution (with and without Inhibitor) B->C D Stabilize Open Circuit Potential (OCP) C->D E Perform Potentiodynamic Polarization (PDP) D->E F Perform Electrochemical Impedance Spectroscopy (EIS) D->F G Analyze Tafel Plots (from PDP) E->G H Analyze Nyquist/Bode Plots (from EIS) F->H I Determine i_corr, E_corr G->I J Determine R_ct, C_dl H->J K Calculate Inhibition Efficiency (IE%) I->K J->K L Compare Performance of Different Inhibitors K->L

Caption: Experimental workflow for evaluating corrosion inhibitors.

logical_relationship cluster_data Electrochemical Data cluster_metrics Performance Metrics cluster_comparison Comparative Assessment cluster_conclusion Conclusion A Corrosion Current Density (i_corr) [from PDP] C Inhibition Efficiency (IE%) from i_corr IE% = (i_corr_blank - i_corr_inh) / i_corr_blank A->C B Charge Transfer Resistance (R_ct) [from EIS] D Inhibition Efficiency (IE%) from R_ct IE% = (R_ct_inh - R_ct_blank) / R_ct_inh B->D E Higher IE% indicates better performance C->E D->E F Compare IE% of this compound with Alternative Inhibitors E->F G Select Optimal Corrosion Inhibitor F->G

Caption: Logical flow for performance comparison of corrosion inhibitors.

References

A Comparative Analysis of the Surfactant Properties of N-Alkyl Diethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the surfactant properties of a homologous series of N-alkyl diethanolamines, specifically focusing on N-octyl diethanolamine (B148213) (C8), N-dodecyl diethanolamine (C12), and N-hexadecyl diethanolamine (C16). These nonionic surfactants, characterized by a polar diethanolamine head group and a non-polar alkyl tail, are gaining interest in various applications, including pharmaceuticals, due to their emulsifying, foaming, and surface tension reducing capabilities. This document outlines their synthesis, key surfactant properties, and provides detailed experimental protocols for their evaluation, alongside a comparison with other common surfactants.

Summary of Surfactant Properties

PropertyN-Octyl Diethanolamine (C8)N-Dodecyl Diethanolamine (C12)N-Hexadecyl Diethanolamine (C16)General Trend with Increasing Alkyl Chain Length
Critical Micelle Concentration (CMC) Higher CMCLower CMCLowest CMCDecreases
Surface Tension at CMC (γCMC) Higher γCMCLower γCMCLowest γCMCDecreases
Foaming Ability ModerateGoodExcellentIncreases
Foam Stability ModerateGoodExcellentIncreases

Note: The data presented is a qualitative summary based on general surfactant principles and available literature. Specific quantitative values can vary based on experimental conditions such as temperature, pH, and the presence of electrolytes.

Comparison with Alternative Surfactants

To provide a broader context, the surfactant properties of N-alkyl diethanolamines are compared with two common classes of nonionic and anionic surfactants: alcohol ethoxylates and fatty acid diethanolamides.

Surfactant ClassTypical CMC Range (mol/L)Typical Surface Tension at CMC (mN/m)Key Characteristics
N-Alkyl Diethanolamines Varies significantly with alkyl chain lengthGenerally in the range of 30-40Good emulsifiers and foam stabilizers; properties are highly tunable by varying the alkyl chain length.
Alcohol Ethoxylates 10⁻⁴ - 10⁻⁵28-35Excellent wetting agents and detergents; widely used in various industrial and household applications.
Fatty Acid Diethanolamides Varies28-32Primarily used as foam boosters and viscosity enhancers in cosmetic and personal care products.[1]

Experimental Protocols

Detailed methodologies for determining the key surfactant properties are provided below to facilitate reproducible research.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the critical micelle concentration is reached, the surface becomes saturated with surfactant monomers, and further increases in concentration lead to the formation of micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is determined as the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.[2]

Apparatus:

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the N-alkyl diethanolamine in deionized water.

  • Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the most dilute. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements.

  • Record the surface tension value for each concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is the concentration at the intersection of the two linear portions of the plot.

Determination of Foaming Properties by the Ross-Miles Method

Principle: The Ross-Miles method is a standardized test to evaluate the foaming capacity and foam stability of a surfactant solution. A known volume of the surfactant solution is dropped from a specified height into a larger volume of the same solution in a graduated cylinder, and the initial foam height and its decay over time are measured.[3]

Apparatus:

  • Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a pipette with a specified orifice)

  • Stopwatch

  • Thermostat

Procedure:

  • Prepare a solution of the N-alkyl diethanolamine at a specified concentration and temperature.

  • Fill the receiving cylinder of the Ross-Miles apparatus to the lower mark with the surfactant solution.

  • Fill the pipette with the same solution up to the upper mark.

  • Position the pipette vertically above the receiving cylinder.

  • Open the stopcock of the pipette and allow the solution to fall into the cylinder, starting the stopwatch simultaneously.

  • Once the pipette is empty, record the initial height of the foam generated in the cylinder.

  • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Synthesis of N-Alkyl Diethanolamines

A common laboratory-scale method for the synthesis of N-alkyl diethanolamines is the nucleophilic substitution reaction between diethanolamine and an alkyl bromide.[4]

Reaction Scheme:

Where R represents the alkyl chain (e.g., C8H17, C12H25, C16H33).

General Procedure:

  • Diethanolamine is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol.

  • A base, such as sodium carbonate or potassium carbonate, is added to neutralize the hydrobromic acid formed during the reaction.

  • The corresponding alkyl bromide is added dropwise to the reaction mixture with stirring.

  • The mixture is heated under reflux for several hours to ensure the completion of the reaction.

  • After cooling, the inorganic salts are filtered off.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by vacuum distillation or recrystallization, to obtain the desired N-alkyl diethanolamine.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow_CMC cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st plot_data Plot γ vs. log(C) measure_st->plot_data determine_cmc Determine CMC plot_data->determine_cmc Signaling_Pathway_Micelle_Formation cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC Monomer1 Monomer Micelle Micelle Monomer1->Micelle Aggregation Monomer2 Monomer Monomer2->Micelle Monomer3 Monomer Monomer3->Micelle Micelle2 Micelle Micelle->Micelle2 Micelle3 Micelle Micelle->Micelle3 Monomer4 Monomer Monomer4->Micelle2

References

Unveiling the Molecular Architecture: A Comparative Structural Analysis of N-Methyldidecylamine via NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural features is paramount. This guide provides a comprehensive analysis of N-Methyldidecylamine, a tertiary amine, utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We present a comparative view against alternative amine structures, supported by detailed experimental protocols and data interpretation, to offer a clear perspective on its unique spectral signature.

This compound [(CH₃(CH₂)₉)₂NCH₃], with its long hydrophobic chains and a tertiary amine functional group, presents a distinct spectroscopic profile. This analysis will delve into the characteristic signals in both ¹H and ¹³C NMR, and the vibrational modes observed in FTIR, offering a foundational understanding for its identification and characterization.

Comparative Spectral Analysis: this compound vs. Alternative Amines

To contextualize the spectral features of this compound, we compare it with a secondary amine, N-methyldodecylamine, and a smaller tertiary amine, N-methyldiethylamine. This comparison highlights the key differentiators arising from the degree of substitution on the nitrogen atom and the length of the alkyl chains.

Spectroscopic Feature This compound (Tertiary Amine) N-Methyldodecylamine (Secondary Amine) N-Methyldiethylamine (Tertiary Amine)
FTIR: N-H Stretch AbsentPresent (~3300-3500 cm⁻¹, weak)[1][2]Absent
FTIR: C-H Stretch Present (~2850-2960 cm⁻¹)[3]Present (~2850-2960 cm⁻¹)Present (~2850-2960 cm⁻¹)
FTIR: C-N Stretch Present (~1050-1250 cm⁻¹)[1]Present (~1020-1250 cm⁻¹)[1]Present (~1050-1250 cm⁻¹)
¹H NMR: N-H Proton AbsentPresent (broad singlet, ~0.5-5.0 ppm)[4]Absent
¹H NMR: N-CH₃ Protons Singlet (~2.2-2.6 ppm)[2]Singlet (~2.2-2.6 ppm)Singlet (~2.2 ppm)
¹H NMR: α-CH₂ Protons Triplet (~2.2-2.5 ppm)Triplet (~2.2-2.5 ppm)Quartet (~2.4 ppm)
¹³C NMR: N-CH₃ Carbon ~40-45 ppm~30-35 ppm~40-45 ppm
¹³C NMR: α-CH₂ Carbons ~50-60 ppm~50-60 ppm~45-55 ppm

Deciphering the Spectra of this compound

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by what is absent as much as what is present. The most telling feature of a tertiary amine is the lack of an N-H stretching vibration, which is typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines[1][2][3][5]. The spectrum will be dominated by strong C-H stretching absorptions from the two decyl chains and the methyl group in the 2850-2960 cm⁻¹ range. Additionally, a C-N stretching vibration can be expected in the fingerprint region, typically between 1050 and 1250 cm⁻¹[1].

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound offers a clear structural map. The N-methyl group will appear as a sharp singlet at approximately 2.2-2.6 ppm, a characteristic chemical shift for N-methyl groups in tertiary amines[2]. The methylene (B1212753) groups directly attached to the nitrogen (α-CH₂) will be deshielded and are expected to appear as a triplet around 2.2-2.5 ppm. The numerous methylene groups of the decyl chains will form a large, complex multiplet in the upfield region, around 1.2-1.4 ppm. The terminal methyl groups of the decyl chains will present as a triplet at approximately 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The N-methyl carbon is anticipated to have a chemical shift in the range of 40-45 ppm. The α-methylene carbons will be found further downfield, around 50-60 ppm. The carbons of the long alkyl chains will give rise to a series of signals in the 14-32 ppm range, with the terminal methyl carbon appearing at approximately 14 ppm.

Experimental Protocols

FTIR Spectroscopy Protocol:

  • Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is collected.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The spectrum is acquired by co-adding a number of scans (typically 16 or 32) at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required (typically several hundred to thousands). A longer relaxation delay may also be necessary.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Visualizing the Analytical Workflow

The logical flow of the structural analysis process can be visualized as follows:

Structural Analysis Workflow for this compound cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_interpretation Structural Elucidation Sample This compound FTIR_protocol Prepare Thin Film Sample->FTIR_protocol NMR_protocol Dissolve in CDCl3 Sample->NMR_protocol FTIR_acquire Acquire Spectrum FTIR_protocol->FTIR_acquire FTIR_analyze Identify Functional Groups (Absence of N-H, presence of C-H, C-N) FTIR_acquire->FTIR_analyze Structure Confirm this compound Structure FTIR_analyze->Structure NMR_acquire Acquire 1H and 13C Spectra NMR_protocol->NMR_acquire NMR_analyze Assign Chemical Shifts and Splitting Patterns NMR_acquire->NMR_analyze NMR_analyze->Structure

Workflow for the structural analysis of this compound.

Comparative Logic Diagram

The following diagram illustrates the key decision points in distinguishing this compound from other amines based on spectroscopic data.

Spectroscopic Differentiation of Amines cluster_nmr Further NMR Analysis Start Analyze FTIR Spectrum NH_Stretch N-H Stretch Present (~3300-3500 cm-1)? Start->NH_Stretch Tertiary_Amine Tertiary Amine (e.g., this compound) NH_Stretch->Tertiary_Amine No Primary_Secondary_Amine Primary or Secondary Amine NH_Stretch->Primary_Secondary_Amine Yes NH_Proton N-H Proton Signal in 1H NMR? Primary_Secondary_Amine->NH_Proton Secondary_Amine Secondary Amine NH_Proton->Secondary_Amine Yes (1H) Primary_Amine Primary Amine (Two N-H stretches in FTIR) NH_Proton->Primary_Amine Yes (2H)

Decision tree for amine classification via spectroscopy.

References

Comparative Guide to Emulsion Stability: N-Methyldidecylamine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of emulsions formed with the tertiary amine surfactant, N-Methyldidecylamine, and common alternative emulsifying agents: Polysorbate 60, soy lecithin, and Sodium Dodecyl Sulfate (SDS). The information presented is curated from publicly available research to assist in the selection of appropriate emulsifiers for various formulation needs.

Executive Summary

The stability of an emulsion is a critical factor in the formulation of pharmaceuticals, cosmetics, and food products. This guide delves into the performance of this compound as an emulsifier in comparison to other widely used surfactants. While direct comparative studies on this compound are limited, data from analogous tertiary amine surfactants and extensive research on Polysorbate 60, soy lecithin, and SDS provide a basis for a comprehensive evaluation. The selection of an optimal emulsifier is dependent on the specific requirements of the formulation, including desired droplet size, required stability under various conditions, and the chemical nature of the oil and aqueous phases.

Comparative Performance Data

The following table summarizes key stability parameters for emulsions prepared with different emulsifiers. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in experimental conditions such as oil type, emulsifier concentration, and homogenization method.

EmulsifierEmulsifier TypeTypical Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Stability Characteristics
This compound (and analogous tertiary amines) Cationic (at low pH) / Non-ionic150 - 5000.2 - 0.4+30 to +50 (at low pH)Forms stable emulsions, particularly at acidic pH where the amine group is protonated, leading to strong electrostatic repulsion between droplets. Stability is pH-dependent.
Polysorbate 60 Non-ionic100 - 4000.1 - 0.3-10 to -30Provides excellent steric hindrance, forming a protective layer around oil droplets, leading to good stability over a wide pH range.
Soy Lecithin Zwitterionic50 - 3000.1 - 0.3-30 to -50A natural emulsifier that offers good stability through a combination of electrostatic and steric repulsion. Performance can be influenced by pH and ionic strength.
Sodium Dodecyl Sulfate (SDS) Anionic100 - 3000.1 - 0.25-40 to -60Creates strong electrostatic repulsion between droplets, resulting in highly stable emulsions, particularly in the absence of high salt concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable stability studies. Below are example protocols for key experiments.

Emulsion Preparation (Oil-in-Water)

Materials:

  • Oil Phase (e.g., medium-chain triglycerides, mineral oil)

  • Aqueous Phase (deionized water)

  • Emulsifier (this compound, Polysorbate 60, Soy Lecithin, or SDS)

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of the emulsifier in deionized water. For this compound, the pH of the aqueous phase may be adjusted to achieve desired protonation.

  • Prepare the oil phase.

  • Heat both the oil and aqueous phases separately to a specified temperature (e.g., 60-70 °C) to ensure all components are in a liquid state and to facilitate emulsification.

  • Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear homogenizer (e.g., rotor-stator homogenizer or microfluidizer) at a specified speed and duration (e.g., 5000 rpm for 10 minutes).

  • Allow the resulting emulsion to cool to room temperature while stirring gently.

Droplet Size and Zeta Potential Analysis

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Dilute a small sample of the emulsion with the continuous phase (deionized water) to an appropriate concentration to avoid multiple scattering effects.

  • Equilibrate the sample to a controlled temperature (e.g., 25 °C) within the instrument.

  • For droplet size measurement, perform at least three measurements and average the results to obtain the mean hydrodynamic diameter and the Polydispersity Index (PDI).

  • For zeta potential measurement, inject the diluted sample into the specific measurement cell. The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential. Perform at least three measurements and average the results.

Accelerated Stability Testing (Centrifugation)

Procedure:

  • Place a known volume of the emulsion into a graduated centrifuge tube.

  • Centrifuge the sample at a specified speed (e.g., 3000 g) for a defined period (e.g., 30 minutes).

  • After centrifugation, visually inspect the sample for any signs of phase separation, such as creaming (an upper layer of concentrated emulsion) or sedimentation.

  • Quantify the instability by measuring the height of the separated layer and expressing it as a percentage of the total emulsion height (Creaming Index).

Visualization of Stabilization Mechanisms

The stability of an emulsion is governed by the forces between the dispersed droplets. The following diagrams illustrate the primary stabilization mechanisms for each type of emulsifier.

EmulsionStabilizationWorkflow cluster_prep Emulsion Preparation cluster_analysis Stability Assessment Oil Oil Phase Homogenization High-Shear Homogenization Oil->Homogenization Water Aqueous Phase Water->Homogenization Emulsifier Emulsifier Emulsifier->Homogenization Emulsion O/W Emulsion Homogenization->Emulsion DLS Dynamic Light Scattering (DLS) Emulsion->DLS Centrifugation Centrifugation Emulsion->Centrifugation Microscopy Microscopy Emulsion->Microscopy DropletSize DropletSize DLS->DropletSize Droplet Size & PDI ZetaPotential ZetaPotential DLS->ZetaPotential Zeta Potential CreamingIndex CreamingIndex Centrifugation->CreamingIndex Creaming Index Morphology Morphology Microscopy->Morphology Droplet Morphology

Caption: Experimental workflow for emulsion preparation and stability assessment.

TertiaryAmineStabilization This compound (Cationic) Stabilization cluster_interface1 cluster_interface2 Droplet1 Oil p1 Droplet1->p1 p2 Droplet1->p2 p3 Droplet1->p3 p4 Droplet1->p4 Droplet2 Oil p5 Droplet2->p5 p6 Droplet2->p6 p7 Droplet2->p7 p8 Droplet2->p8 head1 head2 head3 head4 charge1 + charge2 + charge3 + charge6 + charge3->charge6 Electrostatic Repulsion charge4 + head5 head6 head7 head8 charge5 + charge7 + charge8 + PolysorbateStabilization Polysorbate 60 (Non-ionic) Stabilization cluster_interface1 cluster_interface2 Droplet1 Oil p1 Droplet1->p1 p2 Droplet1->p2 p3 Droplet1->p3 p4 Droplet1->p4 Droplet2 Oil p5 Droplet2->p5 p6 Droplet2->p6 p7 Droplet2->p7 p8 Droplet2->p8 head1 head2 head3 head6 head3->head6   Steric Hindrance head4 head5 head7 head8

Benchmarking N-Methyldidecylamine Performance Against Commercial Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Comparison

The efficacy of a corrosion inhibitor is influenced by its chemical structure, concentration, the corrosive environment, and temperature. The following tables summarize quantitative data from various studies on the performance of different amine-based inhibitors and commercial inhibitor types, primarily on steel in acidic and CO₂-containing media.

Table 1: Performance of Long-Chain Amine Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)
n-OctylamineMild Steel1 M HCl5 x 10⁻³ M30Potentiodynamic Polarization92.5[1]
n-DecylamineLow Carbon Steel1 N H₂SO₄10⁻¹ MNot SpecifiedPotentiokinetic>90[1]
Di-dodecyl amineCarbon Steel1 M HCl600 ppm40Weight Loss71.4

Note: Data for Di-dodecyl amine is presented as a structural analog to N-Methyldidecylamine.

Table 2: Performance of Commercial Corrosion Inhibitors

Inhibitor TypeMetalCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)
Imidazoline-basedQ235 Steel3.5% NaCl (CO₂ saturated)Not SpecifiedNot SpecifiedEIS & Potentiodynamic PolarizationHigh (outperforms amide precursor)[2]
Imidazoline-basedMild SteelCl⁻ containing solution (CO₂ saturated)500 ppm60LPR & Potentiodynamic Polarization90
Imidazoline-basedX65 Carbon SteelCO₂-saturated environmentNot SpecifiedNot SpecifiedElectrochemical95 (on wet-ground steel)[3]
Quaternary Ammonium SaltCarbon Steel1 M HCl500 ppm45Weight Loss77.75
Quaternary Ammonium Salt (Q-22)Carbon Steel5 M HCl2.22 mmol·L⁻¹30Weight Loss91-92[4]
Quaternary Ammonium SaltN80 Steel15% HCl0.5%90Not Specified98.41

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance data tables.

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate and inhibitor efficiency.

Protocol:

  • Specimen Preparation: Metal coupons (e.g., carbon steel) are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Exposure: The pre-weighed coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without the desired concentration of the corrosion inhibitor. The test is conducted for a specified duration and at a constant temperature.

  • Cleaning: After the exposure period, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., using a specific inhibited acid solution). The coupons are then washed, dried, and re-weighed.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where:

      • ΔW = weight loss (mg)

      • A = surface area of the coupon (cm²)

      • T = immersion time (hours)

      • ρ = density of the metal (g/cm³)[1]

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

      • CR₀ = corrosion rate without inhibitor

      • CRᵢ = corrosion rate with inhibitor[1]

Electrochemical Techniques

Electrochemical methods offer insights into the corrosion mechanism and the protective properties of the inhibitor film.

a) Potentiodynamic Polarization

This technique determines the corrosion current and potential, providing information on whether the inhibitor acts on anodic, cathodic, or both reactions.

Protocol:

  • Electrochemical Cell: A standard three-electrode cell is used, comprising the metal specimen as the working electrode (WE), a platinum or graphite (B72142) counter electrode (CE), and a reference electrode (RE) like a Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:

      • icorr₀ = corrosion current density without inhibitor

      • icorrᵢ = corrosion current density with inhibitor

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the metal/solution interface and the inhibitor film.

Protocol:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: After the OCP has stabilized, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to model the corrosion process. Key parameters include:

    • Solution Resistance (Rs): Resistance of the electrolyte.

    • Charge Transfer Resistance (Rct): Resistance to the corrosion reaction. A higher Rct indicates better inhibition.[1]

    • Double-Layer Capacitance (Cdl): Represents the capacitance at the metal/solution interface. A decrease in Cdl often signifies inhibitor adsorption.[1]

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:

      • Rct₀ = charge transfer resistance without inhibitor

      • Rctᵢ = charge transfer resistance with inhibitor[1]

Mandatory Visualizations

Mechanism of Amine-Based Corrosion Inhibition

Amine-based corrosion inhibitors, including this compound, function by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption can occur through physisorption (electrostatic interactions) or chemisorption (coordinate bonding between the nitrogen lone pair electrons and the vacant d-orbitals of the metal). The long alkyl chains (didecyl groups) provide a hydrophobic layer that repels water.

G cluster_solution Corrosive Solution (e.g., H+, Cl-) cluster_metal Metal Surface cluster_protection Protective Film Formation CorrosiveSpecies H+ Cl- Metal Fe CorrosiveSpecies->Metal Corrosion Attack ProtectiveFilm Hydrophobic Inhibitor Layer Inhibitor This compound (R₂NCH₃) Inhibitor->Metal Adsorption (Physisorption/Chemisorption)

Mechanism of Amine-Based Corrosion Inhibition
Experimental Workflow for Corrosion Inhibitor Evaluation

The following diagram illustrates a typical workflow for assessing the performance of a corrosion inhibitor.

G A 1. Specimen Preparation C 3. Corrosion Testing A->C B 2. Inhibitor Solution Preparation B->C D Weight Loss Method C->D Gravimetric E Electrochemical Methods (EIS, PDP) C->E Electrochemical H 5. Surface Analysis (Optional - SEM, AFM) C->H F 4. Data Collection & Analysis D->F E->F G Calculate Corrosion Rate & Inhibition Efficiency F->G I 6. Performance Comparison G->I H->I

Workflow for Corrosion Inhibitor Evaluation

References

Safety Operating Guide

Proper Disposal of N-Methyldidecylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of N-Methyldidecylamine

This document provides a detailed, step-by-step guide for the proper and safe disposal of this compound, a chemical compound frequently utilized in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound is classified as a corrosive and toxic substance, harmful if swallowed, and very toxic to aquatic life with long-lasting effects. Therefore, it must be handled and disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

In Case of a Spill:

  • Evacuate the immediate area.

  • Ventilate the space.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Clean the spill area with a suitable decontamination solution.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and disposal.

PropertyValueCitation
CAS Number 7396-58-9
Molecular Formula C₂₁H₄₅N
Molecular Weight 311.59 g/mol
Appearance Clear to slightly yellow liquid with a fish-like odor
Density 0.807 g/mL at 20 °C
Flash Point 93 °C (200 °F)
UN Number 2735
Hazard Class 8 (Corrosive)
Packing Group III
Environmental Hazards Very toxic to aquatic life with long lasting effects.
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H410 (Very toxic to aquatic life with long lasting effects)

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. However, in situations where small quantities may need to be neutralized in a laboratory setting before disposal, the following experimental protocol can be considered. This procedure should only be carried out by trained personnel in a controlled environment, such as a fume hood.

Experimental Protocol: Neutralization of this compound

Objective: To neutralize the basic this compound to a less hazardous salt form for subsequent disposal. Tertiary amines react with strong acids in a neutralization reaction to form ammonium (B1175870) salts.[1]

Materials:

  • This compound waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Don all required PPE and perform the procedure within a certified chemical fume hood. Place the container of this compound waste in an ice bath on a stir plate to manage the heat generated during the exothermic neutralization reaction. Begin stirring the amine solution gently.

  • Slow Addition of Acid: Slowly and carefully add the dilute acid to the this compound waste dropwise. The reaction is exothermic, so maintaining a slow addition rate and cooling is crucial to prevent boiling or splashing.

  • pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. The target pH for neutralization is between 6.0 and 8.0.

  • Completion of Neutralization: Continue adding acid until the target pH is reached and remains stable after a few minutes of stirring.

  • Final Disposal: The resulting neutralized salt solution, while less hazardous than the original amine, is still toxic to aquatic life. It must be collected in a properly labeled hazardous waste container. The container should be clearly labeled with its contents (e.g., "Neutralized this compound solution," including the acid used) and the date.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the container.

Disclaimer: This neutralization protocol is provided as a guideline for trained professionals. The primary and most secure method of disposal is to have the unadulterated chemical waste collected by a licensed hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal_path Disposal Path A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Use a Compatible, Sealable Waste Container C->D E Label Container: 'Hazardous Waste', Chemical Name, Date D->E F Is On-site Neutralization Feasible and Permitted? E->F G Follow Laboratory Neutralization Protocol F->G Yes H Store Waste in Designated Hazardous Waste Area F->H No G->H I Arrange for Pickup by Licensed Hazardous Waste Company H->I J Document Waste Disposal I->J

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathway and Logical Relationship Diagrams

For clarity, the decision-making process for handling a spill of this compound is presented below.

SpillResponse This compound Spill Response Plan Spill Spill of this compound Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyldidecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Methyldidecylamine, including personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

This compound is a clear, slightly light yellow liquid with a fish-like odor that is insoluble in water.[1][2] It is recognized as a combustible material that may irritate the skin, eyes, and mucous membranes upon contact and has the potential to be toxic through ingestion, inhalation, or skin absorption.[1] Adherence to strict safety protocols is crucial to mitigate the risks associated with this chemical.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity - Oral, Category 4.[3]

  • Skin irritation, Category 2.[3]

  • Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1.[3]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1.[3]

The signal word for this compound is "Danger".[3][4] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H410 (Very toxic to aquatic life with long lasting effects).[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesTo prevent skin contact, which can cause irritation.[3] Nitrile gloves are a suitable option.[5]
Eyes/Face Safety glasses with side shields or chemical goggles and a face shieldTo protect against splashes, which can cause eye irritation.[5] In situations with a high splash potential, both goggles and a face shield are recommended.
Body Protective clothing (e.g., lab coat, coveralls)To prevent skin contact.[3] Disposable clothing is often preferred to avoid issues with decontamination.[5]
Respiratory Air-purifying respirator (in inadequately ventilated areas)To be used if airborne concentrations exceed exposure limits, especially when the chemical is aerosolized or heated.[5] Ensure compliance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Take precautionary measures against static discharge and use explosion-proof equipment.[6]

  • Wash hands thoroughly after handling.[3][6]

Storage:

  • Keep the container tightly closed.[6]

  • Store in a cool, dry, and well-ventilated place.[4][7]

  • Store locked up.[6][7]

  • Keep away from incompatible materials such as acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][6]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.

Spill Response:

  • Evacuate and Isolate: Evacuate personnel from the immediate area and isolate the spill.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.

Waste Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[2][4]

  • Do not dispose of down the drain or into the environment.[3]

  • Collect spillage, as this compound is very toxic to aquatic life with long-lasting effects.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling experiment Experimentation handling->experiment decontamination Decontamination experiment->decontamination waste Waste Disposal decontamination->waste doff_ppe Doff PPE waste->doff_ppe cleanup Final Cleanup doff_ppe->cleanup

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyldidecylamine

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